molecular formula C27H46O B1674540 Lathosterol CAS No. 80-99-9

Lathosterol

Numéro de catalogue: B1674540
Numéro CAS: 80-99-9
Poids moléculaire: 386.7 g/mol
Clé InChI: IZVFFXVYBHFIHY-SKCNUYALSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lathosterol is a cholesterol precursor and a well-established biomarker for investigating the body's endogenous cholesterol synthesis rate . Research indicates that the plasma this compound-to-cholesterol ratio strongly correlates with whole-body cholesterol synthesis, making it a valuable non-invasive tool for studying cholesterol metabolism . This application is central to understanding the metabolic effects of dietary interventions, such as phytosterol supplementation, and the efficacy of cholesterol-lowering pharmaceuticals . In clinical research, this compound measurement helps characterize an individual's cholesterol homeostasis, predicting whether they are a "high-synthesizer" or "high-absorber" of cholesterol, which can influence responses to therapeutic strategies . Furthermore, epidemiological studies have investigated the relationship between serum this compound levels and cardiovascular disease risk, with some analyses suggesting an inverse association . Beyond cardiometabolic research, analysis of this compound is also critical in the diagnosis of the rare inborn error of metabolism, lathosterolosis, which is caused by a defect in the sterol-C5-desaturase enzyme . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVFFXVYBHFIHY-SKCNUYALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015889
Record name Lathosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lathosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-99-9
Record name Lathosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lathosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lathosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lathosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122.0 °C
Record name Lathosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Lathosterol in the Kandutsch-Russell Pathway of Cholesterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for human life, is synthesized through a complex cascade of enzymatic reactions. The final stages of this synthesis can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. This technical guide provides an in-depth exploration of the Kandutsch-Russell pathway, with a specific focus on the pivotal role of its key intermediate, lathosterol. A comprehensive understanding of this pathway and its intermediates is critical for researchers investigating lipid metabolism, genetic disorders of cholesterol synthesis, and for professionals in drug development targeting cholesterol-related pathologies.

The Kandutsch-Russell Pathway: An Overview

The Kandutsch-Russell pathway is a branch of the post-squalene cholesterol biosynthesis route. A defining feature of this pathway is the early reduction of the C24-C25 double bond in the side chain of sterol intermediates. This pathway is particularly prominent in specific tissues, such as the skin.

The conversion of lanosterol to cholesterol via the Kandutsch-Russell pathway involves a series of enzymatic steps. A crucial reaction in this sequence is the conversion of this compound to 7-dehydrocholesterol. This reaction is catalyzed by the enzyme this compound 5-desaturase, encoded by the SC5D gene.[1][2]

The Central Role of this compound

This compound (cholest-7-en-3β-ol) is a key sterol intermediate in the Kandutsch-Russell pathway. Its metabolism is a critical control point in this biosynthetic route. The enzyme this compound 5-desaturase introduces a double bond at the C5 position of the this compound sterol ring, yielding 7-dehydrocholesterol, the direct precursor to cholesterol.[1][2]

A deficiency in the SC5D enzyme leads to a rare and severe autosomal recessive genetic disorder known as lathosterolosis.[3][4][5] This condition is characterized by a significant accumulation of this compound in the plasma and tissues, accompanied by a decrease in cholesterol levels.[2] The clinical manifestations of lathosterolosis can be severe, including multiple congenital anomalies, developmental delay, and liver disease, underscoring the critical importance of the proper functioning of this pathway.[3][6]

Quantitative Data on this compound

The quantification of this compound is a key diagnostic and research tool for studying the Kandutsch-Russell pathway and its associated disorders. The following tables summarize key quantitative data related to this compound levels in different physiological and pathological states.

ParameterValueReference
This compound in Lathosterolosis Patients (Plasma)
Pre-treatment this compound level (case 1)13.04 ± 2.65 mg/dL[7]
Post-liver transplantation this compound level (case 1)0.61 mg/dL[7]
This compound in Lathosterolosis Patients (Fibroblasts)
This compound as % of total sterols (severe phenotype)35%[8]
This compound as % of total sterols (intermediate phenotype)12.5%[8]
This compound as % of total sterols (milder phenotype)1.48%[8]

Table 1: this compound Levels in Lathosterolosis. This table presents reported this compound concentrations in patients diagnosed with lathosterolosis, highlighting the significant accumulation of this sterol.

TreatmentEffect on this compound LevelsReference
Simvastatin (20 mg daily for 1 week in healthy volunteers)
Decrease in serum this compound55-73%[3]
Simvastatin (in patients with AD or mild cognitive impairment)
Decrease in cerebrospinal fluid this compound20%
Decrease in plasma this compound33%
Simvastatin (in a patient with lathosterolosis)
OutcomeNormalization of blood this compound level[8]

Table 2: Effects of Simvastatin on this compound Levels. This table summarizes the impact of simvastatin, an HMG-CoA reductase inhibitor, on this compound concentrations.

Experimental Protocols for this compound Quantification

The accurate measurement of this compound in biological samples is predominantly achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol outlines a typical workflow for the analysis of this compound in human plasma.

1. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of an internal standard, such as 5α-cholestane (1 µg) or deuterated this compound (this compound-d7), to correct for variations during sample processing and analysis.[5]

  • Saponification (Alkaline Hydrolysis): Add 1 mL of 1 M potassium hydroxide (KOH) in ethanol to the plasma sample. Incubate at 60°C for 1 hour to hydrolyze steryl esters, releasing free sterols.[5]

  • Extraction: After cooling, extract the unsaponifiable lipids (including this compound and cholesterol) with an organic solvent like hexane.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To enhance volatility for GC analysis, convert the sterols to their trimethylsilyl (TMS) ethers.

  • Add a silylating agent, such as a 1:1 (v/v) mixture of pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[5]

  • Incubate the mixture at 60°C for 1 hour.[5]

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for sterol separation, such as a 30m x 0.25mm, 100% dimethyl polysiloxane column.[5]

    • Carrier Gas: Helium.

    • Temperature Program: An isothermal oven temperature of 280°C can be used for efficient separation.[5]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound-TMS (e.g., m/z 458, 255, 213) and the internal standard.[5]

4. Quantification:

  • Calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for a clear understanding of the complex processes involved in this compound metabolism and analysis.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Intermediates1 ... (demethylation steps) Dihydrolanosterol->Intermediates1 Zymostenol Zymostenol Intermediates1->Zymostenol This compound This compound Zymostenol->this compound SC5D This compound 5-desaturase (SC5D) This compound->SC5D Seven_Dehydrocholesterol 7-Dehydrocholesterol DHCR7 7-dehydrocholesterol reductase (DHCR7) Seven_Dehydrocholesterol->DHCR7 Cholesterol Cholesterol SC5D->Seven_Dehydrocholesterol DHCR7->Cholesterol

Caption: The Kandutsch-Russell pathway of cholesterol synthesis, highlighting the conversion of this compound.

Lathosterol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma_Sample Plasma Sample (100 µL) Spiking Spike with Internal Standard (e.g., this compound-d7) Plasma_Sample->Spiking Saponification Saponification (1M KOH in Ethanol, 60°C, 1h) Spiking->Saponification Extraction Liquid-Liquid Extraction (Hexane) Saponification->Extraction Drying1 Evaporation to Dryness Extraction->Drying1 Derivatization_Step TMS Derivatization (Pyridine:BSTFA+TMCS, 60°C, 1h) Drying1->Derivatization_Step GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization_Step->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the quantification of this compound in plasma by GC-MS.

Enzyme Kinetics of this compound 5-Desaturase (SC5D)

Conclusion

This compound is a cornerstone intermediate of the Kandutsch-Russell pathway of cholesterol synthesis. Its proper metabolism is essential for maintaining cholesterol homeostasis, and disruptions in its conversion, as seen in lathosterolosis, have severe physiological consequences. The ability to accurately quantify this compound through advanced analytical techniques like GC-MS and LC-MS/MS is invaluable for both clinical diagnostics and for advancing our understanding of lipid metabolism. For researchers and drug development professionals, a deep understanding of the biochemistry of this compound, the enzymology of SC5D, and the methodologies for its analysis provides a solid foundation for investigating dyslipidemias, genetic disorders, and for the development of novel therapeutic strategies targeting cholesterol synthesis.

References

The Physiological Role of Lathosterol in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathosterol, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, serves as a critical precursor to cholesterol and a reliable biomarker for endogenous cholesterol synthesis. This technical guide provides a comprehensive overview of the physiological role of this compound in lipid metabolism. It delves into its function within the cholesterol biosynthesis pathway, its utility as a clinical marker for assessing cholesterol synthesis rates, and its implications in various physiological and pathological states, including hypercholesterolemia and the rare genetic disorder, lathosterolosis. This document details established experimental protocols for this compound quantification, presents quantitative data on its plasma concentrations in response to therapeutic interventions, and illustrates key metabolic and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, clinicians, and professionals in drug development engaged in the study of lipid metabolism and the development of lipid-modifying therapies.

Introduction: this compound as a Central Figure in Cholesterol Homeostasis

Cholesterol, an essential structural component of cellular membranes and a precursor for steroid hormones and bile acids, is either absorbed from the diet or synthesized endogenously.[1][2] The intricate process of cholesterol biosynthesis is tightly regulated to maintain cellular and whole-body homeostasis. This compound (cholest-7-en-3β-ol) is a pivotal intermediate in the Kandutsch-Russell pathway, one of the two major routes for cholesterol synthesis from lanosterol.[3][4] Its position as the direct precursor to 7-dehydrocholesterol, which is subsequently converted to cholesterol, makes it an excellent indicator of the rate of cholesterol biosynthesis.[5][6]

The concentration of this compound in the plasma is directly proportional to the activity of the cholesterol synthesis pathway, primarily reflecting hepatic cholesterol production.[5] This has led to the widespread use of the plasma this compound-to-cholesterol ratio as a robust biomarker for whole-body cholesterol synthesis in both clinical research and practice.[2][5] Measuring this compound levels provides valuable insights into the metabolic effects of dietary interventions, the efficacy of cholesterol-lowering medications such as statins, and the underlying pathophysiology of lipid disorders.[7][8][9] Furthermore, the study of this compound is crucial for understanding rare genetic disorders of cholesterol metabolism, most notably lathosterolosis, which is caused by a deficiency in the enzyme that metabolizes this compound.[10][11]

This guide will explore the multifaceted role of this compound in lipid metabolism, covering its biochemical synthesis, its function as a biomarker, and its clinical relevance.

The Kandutsch-Russell Pathway: The Synthetic Route to Cholesterol via this compound

The biosynthesis of cholesterol from lanosterol can proceed via two main pathways: the Bloch pathway and the Kandutsch-Russell pathway.[3][4][12] While both pathways involve a series of enzymatic reactions to modify the sterol nucleus and side chain, the Kandutsch-Russell pathway is characterized by the early saturation of the C24-C25 double bond of the side chain.[12] this compound is a key intermediate specific to this pathway.

The enzymatic steps leading to and from this compound in the Kandutsch-Russell pathway are as follows:

  • Zymosterol to 5α-cholesta-7,24-dien-3β-ol: The pathway diverges from the Bloch pathway at the level of zymosterol.

  • 5α-cholesta-7,24-dien-3β-ol to this compound: A series of enzymatic reactions leads to the formation of this compound.

  • This compound to 7-Dehydrocholesterol (7-DHC): this compound is converted to 7-DHC by the enzyme This compound oxidase (SC5D) . This is a critical step, and a deficiency in this enzyme leads to lathosterolosis.[10][11]

  • 7-Dehydrocholesterol to Cholesterol: The final step in the pathway is the reduction of the C7-C8 double bond of 7-DHC by 7-dehydrocholesterol reductase (DHCR7) to form cholesterol.[6]

The activity of this pathway is transcriptionally regulated, primarily by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) .[1][13][14] When cellular cholesterol levels are low, SREBP-2 is activated and upregulates the expression of genes encoding enzymes in the cholesterol biosynthesis pathway, including those involved in the Kandutsch-Russell pathway.[1][14] Conversely, high cellular cholesterol levels suppress SREBP-2 activation, thereby downregulating cholesterol synthesis.[1]

Kandutsch_Russell_Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps This compound This compound Zymosterol->this compound Multiple Steps Seven_DHC 7-Dehydrocholesterol This compound->Seven_DHC This compound Oxidase (SC5D) Cholesterol Cholesterol Seven_DHC->Cholesterol 7-Dehydrocholesterol Reductase (DHCR7)

Figure 1: Simplified Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

This compound as a Biomarker of Cholesterol Synthesis: Quantitative Data

The plasma concentration of this compound, and more specifically its ratio to total cholesterol, is a widely accepted surrogate marker for whole-body cholesterol synthesis.[5] This section presents quantitative data on plasma this compound levels in various populations and in response to different interventions.

This compound Levels in Health and Disease

Plasma this compound concentrations are altered in various pathological conditions, most notably in familial hypercholesterolemia and the rare genetic disorder lathosterolosis.

ConditionThis compound Concentration (μmol/L)This compound/Cholesterol Ratio (μg/mg)Reference
Healthy Adults 0.5 - 16.00.71 ± 0.11[11],[15]
Familial Hypercholesterolemia (FH) ElevatedLower than healthy controls[16]
Familial Combined Hyperlipidemia (FCH) Elevated by 51% (p<0.001) vs. normolipidemic relatives17-22% higher vs. normolipidemic relatives[17][18]
Lathosterolosis 54 - 219.8 (markedly elevated)N/A[11][19]
Impact of Therapeutic Interventions on this compound Levels

Pharmacological and dietary interventions aimed at lowering cholesterol levels often impact the rate of cholesterol synthesis, which is reflected in changes in plasma this compound concentrations.

InterventionThis compound Concentration ChangeThis compound/Cholesterol Ratio ChangeReference
Simvastatin (in FH patients) -47% decrease[5]
Atorvastatin (80 mg/day) -68% decrease[7]
Rosuvastatin (40 mg/day) -64% decrease[7]
Phytosterol Supplementation (1.6 g/day ) No significant change in absolute concentrationIncreased[20]
Phytosterol-abundant diet (449 mg/2000 kcal) -82% increase[15]

Experimental Protocols for this compound Quantification

Accurate and precise measurement of this compound is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical GC-MS method for the quantification of plasma this compound.

1. Sample Preparation (Alkaline Hydrolysis and Derivatization):

  • Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., 1 µg of 5α-cholestane). Add 1 mL of 1 mol/L KOH in ethanol. Incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Extraction: After cooling, extract the free sterols with hexane.

  • Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a silylating solution (e.g., pyridine and BSTFA with 1% TMCS, 1:1 v/v) and incubate at 60°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.[21]

2. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for sterol separation (e.g., 30m x 0.25mm, 100% dimethyl polysiloxane).

    • Carrier Gas: Helium at a constant linear velocity (e.g., 45.8 cm/s).

    • Oven Program: Isothermal at 280°C.

  • Mass Spectrometry:

    • Ionization: Electron impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound-TMS (e.g., m/z 458, 255, 213) and the internal standard.[21]

3. Quantification:

  • Quantify this compound based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with known concentrations of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a UPLC-MS/MS method for this compound quantification.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Extraction: To 50 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., this compound-d7). Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., n-hexane or a mixture of methanol and acetonitrile).

  • Evaporation and Reconstitution: Separate the organic layer, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Use a high-resolution column (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water containing a small amount of formic acid (e.g., 83:17 v/v).[8]

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity. Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 369.4 → 95.1) and its deuterated internal standard.[8]

3. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Lathosterol_Quantification_Workflow cluster_GCMS GC-MS Workflow cluster_LCMSMS LC-MS/MS Workflow Plasma_GC Plasma Sample Hydrolysis Alkaline Hydrolysis Plasma_GC->Hydrolysis Extraction_GC Hexane Extraction Hydrolysis->Extraction_GC Derivatization Silylation (BSTFA) Extraction_GC->Derivatization GCMS_Analysis GC-MS Analysis (SIM) Derivatization->GCMS_Analysis Quant_GC Quantification GCMS_Analysis->Quant_GC Plasma_LC Plasma Sample LLE Liquid-Liquid Extraction Plasma_LC->LLE Evap_Recon Evaporation & Reconstitution LLE->Evap_Recon LCMSMS_Analysis UPLC-MS/MS Analysis (MRM) Evap_Recon->LCMSMS_Analysis Quant_LC Quantification LCMSMS_Analysis->Quant_LC

Figure 2: Experimental Workflows for this compound Quantification.

Regulatory Role of this compound in Lipid Metabolism

While this compound is primarily recognized as a cholesterol precursor, its role in the regulation of lipid metabolism is largely indirect, mediated through its contribution to the overall cellular cholesterol pool.

Indirect Regulation via the SREBP Pathway

The master regulators of cholesterol homeostasis are the SREBP transcription factors, particularly SREBP-2 for cholesterol synthesis.[1][14] The SREBP-2 pathway is exquisitely sensitive to cellular cholesterol levels. When cholesterol levels are high, the SREBP-2 precursor protein is retained in the endoplasmic reticulum, preventing its activation and subsequent translocation to the nucleus.[1] This leads to a downregulation of the transcription of genes encoding enzymes of the cholesterol biosynthetic pathway.

Conversely, when cellular cholesterol is depleted, SREBP-2 is processed and activated, leading to increased transcription of these genes and a subsequent increase in cholesterol synthesis. As an intermediate in this pathway, this compound levels will rise and fall in concert with the overall flux through the pathway, but it is the end-product, cholesterol, that exerts the primary feedback control on SREBP-2.

This compound and Nuclear Receptors

Some cholesterol precursors and metabolites, such as oxysterols, have been identified as ligands for nuclear receptors, including the Liver X Receptors (LXRs) and Retinoid-related Orphan Receptors (RORs).[22][23][24] These receptors play important roles in regulating the expression of genes involved in cholesterol transport, storage, and catabolism. While there is extensive research on oxysterols as nuclear receptor ligands, there is currently limited direct evidence to suggest that this compound itself acts as a potent and specific ligand for these receptors. The primary regulatory influence of this compound on gene expression is likely through its conversion to cholesterol and the subsequent impact on SREBP-2 activity.

SREBP_Regulation cluster_synthesis Cholesterol Biosynthesis HMG_CoA HMG-CoA Lathosterol_node This compound HMG_CoA->Lathosterol_node Multiple Enzymatic Steps Cholesterol_node Cholesterol Lathosterol_node->Cholesterol_node Multiple Enzymatic Steps SREBP2 SREBP-2 Activation Cholesterol_node->SREBP2 Negative Feedback SREBP2->HMG_CoA Upregulates Enzyme Expression

References

A Technical Guide to the Conversion of Lathosterol to 7-Dehydrocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Critical Step in Cholesterol Biosynthesis

This technical guide provides a comprehensive overview of the biochemical conversion of lathosterol to 7-dehydrocholesterol (7-DHC), a pivotal reaction in the Kandutsch-Russell pathway of cholesterol synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic process, its clinical significance, relevant quantitative data, and established experimental protocols.

The Biochemical Pathway: From this compound to a Key Precursor

The synthesis of cholesterol is a complex, multi-step process involving numerous enzymes. One of the final steps in the primary pathway for cholesterol synthesis in humans, the Kandutsch-Russell pathway, is the desaturation of this compound to form 7-dehydrocholesterol (7-DHC).[1][2] This reaction is critical as 7-DHC is the immediate precursor to cholesterol.[2][3] Furthermore, 7-DHC serves as the provitamin-D3, which is converted to vitamin D3 in the skin upon exposure to UVB radiation.[4][5]

The conversion of this compound to 7-DHC is catalyzed by the enzyme This compound oxidase , also known as sterol-C5-desaturase (SC5D) .[4][6] This enzymatic reaction occurs at the endoplasmic reticulum membrane.[7] It involves the introduction of a double bond at the C5-C6 position of the sterol's B-ring, an oxidation reaction that transforms this compound into 7-dehydrocholesterol.[6][7][8] The gene encoding this crucial enzyme is the SC5D gene.[8][9]

Lathosterol_Pathway cluster_pathway Kandutsch-Russell Pathway (Penultimate Step) This compound This compound 7_DHC 7-Dehydrocholesterol This compound->7_DHC  Sterol-C5-Desaturase (SC5D)   (this compound Oxidase)

Caption: Conversion of this compound to 7-Dehydrocholesterol.

Clinical Significance: Lathosterolosis

A deficiency in the SC5D enzyme, caused by mutations in the SC5D gene, leads to a rare autosomal recessive metabolic disorder known as lathosterolosis .[10][11] This condition disrupts the normal cholesterol synthesis pathway, resulting in an accumulation of this compound in the body and a potential deficiency in cholesterol and its derivatives.

Clinical manifestations of lathosterolosis can be severe and may include:

  • Developmental delay and intellectual disability[11]

  • Dysmorphic facial features[11]

  • Limb anomalies[10][11]

  • Bilateral cataracts[11]

  • Liver dysfunction, ranging from elevated transaminases to fibrosis[11]

The diagnosis is confirmed by plasma sterol analysis, which reveals significantly elevated levels of this compound, and by genetic sequencing of the SC5D gene to identify pathogenic variants.[11] Lathosterolosis is one of several inborn errors of cholesterol synthesis, which also includes the more common Smith-Lemli-Opitz syndrome (SLOS). SLOS is caused by a defect in the subsequent enzyme, 7-dehydrocholesterol reductase (DHCR7), which converts 7-DHC to cholesterol, leading to an accumulation of 7-DHC.[2][12][13]

Quantitative Data

Quantitative analysis of sterol levels is fundamental for diagnosing and monitoring disorders of cholesterol synthesis. The table below summarizes key concentration data related to the this compound to 7-DHC pathway.

AnalyteCondition/TissueConcentrationReference
This compound Normal Plasma< 10 µmol/L[11]
Lathosterolosis Plasma (Case Report)54 µmol/L[11]
7-Dehydrocholesterol (7-DHC) Human Skin (Stratum basale/spinosum)~25–50 µg/cm²[4]

Experimental Protocols

Investigating the conversion of this compound to 7-DHC involves biochemical and genetic methodologies. The following protocols outline standard approaches used in research and clinical diagnostics.

Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for quantifying sterol precursors like this compound and 7-DHC in biological samples.

Objective: To measure the concentration of this compound and other sterols in plasma or cultured cells.

Methodology:

  • Sample Preparation: Plasma samples or cell lysates are collected. An internal standard (e.g., epicoprostanol) is added for accurate quantification.

  • Lipid Extraction: Lipids are extracted from the sample using an organic solvent mixture, typically chloroform/methanol.

  • Saponification: The lipid extract is subjected to alkaline hydrolysis (saponification) using potassium hydroxide in ethanol to release sterols from their esterified forms.

  • Derivatization: The free sterols are then derivatized, commonly by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase their volatility for gas chromatography.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The sterols are separated on a capillary column based on their boiling points and interaction with the column's stationary phase.

    • The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification based on their unique mass spectra and retention times compared to known standards.

  • Data Analysis: The concentration of this compound is calculated by comparing its peak area to that of the internal standard. Elevated levels are indicative of a block in the cholesterol synthesis pathway at the SC5D step.[11]

Protocol: Genetic Analysis of the SC5D Gene

Objective: To identify disease-causing mutations in the SC5D gene in patients with suspected lathosterolosis.

Methodology:

  • DNA Extraction: Genomic DNA is isolated from a patient's blood or saliva sample.

  • PCR Amplification: The exons and flanking intron regions of the SC5D gene are amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA fragments are sequenced using Sanger sequencing or a next-generation sequencing (NGS) panel that includes the SC5D gene.

  • Sequence Analysis: The patient's DNA sequence is compared to the reference human genome sequence. Any identified variants are analyzed for their potential pathogenicity using bioinformatics tools and population frequency databases.

  • Diagnosis Confirmation: The identification of two pathogenic variants (one on each allele) in the SC5D gene confirms the diagnosis of autosomal recessive lathosterolosis.[11]

Diagnostic_Workflow start Clinical Suspicion (e.g., developmental delay, dysmorphism) plasma_sterol Plasma Sterol Analysis (GC-MS) start->plasma_sterol result Result Interpretation plasma_sterol->result genetic_test Genetic Testing (SC5D Gene Sequencing) result->genetic_test this compound Elevated other Investigate Other Conditions result->other this compound Normal diagnosis Diagnosis of Lathosterolosis genetic_test->diagnosis Pathogenic Variants Found

Caption: Diagnostic workflow for Lathosterolosis.

References

An In-depth Technical Guide to Genetic Disorders of Lathosterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genetic disorders of lathosterol metabolism represent a group of ultra-rare inborn errors of cholesterol biosynthesis. The primary and most well-characterized of these is lathosterolosis, an autosomal recessive condition caused by mutations in the SC5D gene, leading to a deficiency of the enzyme this compound 5-desaturase. This enzymatic block results in the accumulation of the cholesterol precursor this compound and a subsequent disruption of cholesterol homeostasis, leading to a complex and severe clinical phenotype. This guide provides a comprehensive technical overview of the core aspects of these disorders, including the underlying biochemistry, genetic etiology, clinical manifestations, diagnostic methodologies, and current and future therapeutic strategies. It is intended to serve as a resource for researchers, clinicians, and professionals involved in the development of novel diagnostics and therapeutics for these challenging conditions.

The Biochemical Core: this compound in Cholesterol Biosynthesis

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-enzyme pathway. One of the final steps in this pathway is the conversion of this compound to 7-dehydrocholesterol, a reaction catalyzed by the enzyme this compound 5-desaturase (EC 1.14.19.20), also known as sterol-C5-desaturase.[1][2] This enzymatic step is a critical juncture in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3]

This compound itself is a sterol that differs from cholesterol only by the position of a double bond in the B-ring of the sterol nucleus.[4] Its proper metabolism is essential for maintaining the delicate balance of sterol intermediates and the final cholesterol output.

The Cholesterol Biosynthesis Pathway: A Visual Representation

The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway, highlighting the position of this compound 5-desaturase and the consequence of its deficiency.

Cholesterol biosynthesis pathway highlighting the this compound to 7-dehydrocholesterol conversion.

Lathosterolosis: The Primary Genetic Disorder

Lathosterolosis (OMIM #607330) is the only well-defined genetic disorder directly resulting from a defect in this compound metabolism.[5][6] It is an autosomal recessive condition, meaning an individual must inherit two mutated copies of the responsible gene to be affected.[5]

Genetic Basis: Mutations in the SC5D Gene

Lathosterolosis is caused by pathogenic variants in the Sterol-C5-Desaturase (SC5D) gene, located on chromosome 11q23.3.[6][7] The SC5D gene encodes the this compound 5-desaturase enzyme.[1][2] A variety of mutations in this gene have been identified in affected individuals, leading to a loss or significant reduction of enzyme function.

Clinical Phenotype

Lathosterolosis is an extremely rare and severe multi-system disorder, with fewer than ten cases reported in the medical literature.[5] The clinical presentation is characterized by a constellation of congenital anomalies and developmental issues, including:

  • Neurological: Global developmental delay, intellectual disability, and microcephaly are consistent features.[5] Hypotonia is also common.[5]

  • Craniofacial Dysmorphism: Affected individuals often present with characteristic facial features, such as bitemporal narrowing, a sloping forehead, epicanthal folds, ptosis, a broad nasal tip, anteverted nares, a long philtrum, a high-arched palate, and micrognathia.[5][6]

  • Ophthalmological: Cataracts are a frequent finding.[5]

  • Skeletal: Digit anomalies, including postaxial polydactyly and syndactyly (webbing) of the toes, are common.[5][6]

  • Hepatic: Liver disease is a significant component of the phenotype, ranging from asymptomatic elevation of liver enzymes to progressive cholestasis, cirrhosis, and liver failure.[5][6]

It is important to note that the clinical features of lathosterolosis show significant overlap with Smith-Lemli-Opitz syndrome (SLOS), another, more common, inborn error of cholesterol biosynthesis caused by a deficiency in the final enzyme of the pathway, 7-dehydrocholesterol reductase.[5] This clinical similarity underscores the importance of biochemical and genetic testing for a definitive diagnosis.

Pathophysiology: The Dual Insult of Precursor Accumulation and Cholesterol Deficiency

The pathophysiology of lathosterolosis is thought to be a consequence of two main factors:

  • Accumulation of this compound: The build-up of this compound and potentially other upstream sterol intermediates may have direct toxic effects on cells and tissues.[5] The accumulation of abnormal sterols can disrupt cell membrane function and intracellular signaling pathways.

  • Cholesterol Deficiency: Although not always reflected in plasma cholesterol levels, a deficiency of cholesterol at the cellular level, particularly during critical periods of embryonic development, can have profound consequences.[8]

A key signaling pathway affected by disrupted cholesterol metabolism is the Hedgehog signaling pathway . Cholesterol is essential for the proper processing and function of Hedgehog proteins, which are critical for embryonic patterning and development.[9] A deficiency in cholesterol can lead to impaired Hedgehog signaling, contributing to many of the congenital malformations seen in lathosterolosis and other cholesterol biosynthesis disorders.[8]

The role of cholesterol in the Hedgehog signaling pathway and its disruption in lathosterolosis.

Quantitative Data in Lathosterolosis

Precise quantitative data is crucial for the diagnosis and monitoring of lathosterolosis. The hallmark of the disease is a significant elevation of this compound in plasma and tissues.

AnalytePatient PopulationConcentration RangeControl/Normal RangeCitation(s)
This compound (Plasma) Lathosterolosis81.6 µmol/L to 219.8 µmol/L<18 µmol/L or 0.5-16.0 µmol/L[9][10]
This compound (Fibroblasts) Lathosterolosis1.48% to 35% of total sterolsNot typically measured[9]
7-Dehydrocholesterol (Plasma) LathosterolosisNormal to low<0.65 µmol/L[9]
Cholesterol (Plasma) LathosterolosisNormal to lowVaries by age[9][10]

Note: The reported values are from a limited number of case studies and may not represent the full spectrum of the disease.

Experimental Protocols

Biochemical Analysis: Plasma Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

The definitive biochemical diagnosis of lathosterolosis is made by demonstrating an elevated level of this compound in plasma. GC-MS is the gold standard for this analysis.

Principle: Sterols in a plasma sample are first hydrolyzed, then extracted and derivatized to make them volatile. The derivatized sterols are then separated by gas chromatography and identified and quantified by mass spectrometry.

Detailed Methodology:

  • Sample Preparation:

    • To a 100 µL plasma sample, add an internal standard (e.g., 5α-cholestane).[11]

    • Add 1 mL of 1 mol/L ethanolic potassium hydroxide (KOH).[11]

    • Incubate at 60°C for 1 hour for saponification (hydrolysis of sterol esters).[11]

  • Extraction:

    • After cooling, add a known volume of n-hexane and vortex to extract the non-saponifiable lipids (including sterols).

    • Centrifuge to separate the phases and collect the upper hexane layer.

    • Repeat the extraction.

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a silylating agent such as a mixture of pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (1:1, v/v).[11]

    • Incubate at 60°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.[11]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., 100% dimethyl polysiloxane) to separate the sterols based on their boiling points and interactions with the column's stationary phase.[11] An example temperature program could be: initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 15 minutes.

    • Mass Spectrometry: As the separated sterols elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments.

    • Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve. Selected ion monitoring (SIM) can be used to increase sensitivity and specificity.[12]

GCMS_Workflow Plasma_Sample Plasma Sample + Internal Standard Saponification Saponification (Hydrolysis) Plasma_Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for plasma sterol analysis by GC-MS.
Molecular Genetic Analysis: Sequencing of the SC5D Gene

Confirmation of the diagnosis and carrier testing requires molecular analysis of the SC5D gene.

Principle: The DNA sequence of the SC5D gene is determined to identify pathogenic variants. This can be done by Sanger sequencing of individual exons or by using a next-generation sequencing (NGS) panel that includes SC5D.

Detailed Methodology (Sanger Sequencing):

  • DNA Extraction: Genomic DNA is extracted from a patient's blood sample using a commercially available kit.

  • PCR Amplification:

    • Design primers to amplify each of the coding exons and adjacent intronic regions of the SC5D gene.

    • Perform polymerase chain reaction (PCR) for each exon using the patient's genomic DNA as a template.

  • PCR Product Purification: The amplified PCR products are purified to remove unincorporated primers and dNTPs.

  • Sequencing Reaction:

    • Perform cycle sequencing reactions using the purified PCR products, a sequencing primer (either the forward or reverse PCR primer), fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.

  • Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis. A laser excites the fluorescent labels on the ddNTPs, and a detector records the color of the fluorescence at each position.

  • Sequence Analysis: The raw data is converted into a DNA sequence chromatogram. This sequence is then aligned to the reference sequence of the SC5D gene to identify any variations.

Next-Generation Sequencing (NGS) Panels:

For a broader diagnostic approach, especially when the clinical picture is not entirely specific to lathosterolosis, an NGS panel that includes multiple genes associated with inborn errors of cholesterol metabolism can be employed.[13][14] These panels allow for the simultaneous sequencing of many genes, providing a more comprehensive and efficient diagnostic tool.[15][16]

Therapeutic Strategies and Drug Development

Currently, there is no cure for lathosterolosis, and treatment is largely supportive.[17] However, several therapeutic strategies have been explored, and ongoing research aims to develop more effective treatments.

Current Approaches
  • Supportive Care: This is the mainstay of management and includes nutritional support, developmental therapies, and management of specific symptoms such as cataracts and liver disease.[5]

  • Simvastatin Therapy: Simvastatin, an HMG-CoA reductase inhibitor, has been used in a few patients with lathosterolosis.[5] By inhibiting an early step in the cholesterol biosynthesis pathway, simvastatin aims to reduce the production and accumulation of this compound.[5] Some reports have shown a reduction in plasma this compound levels and, in some cases, clinical improvement.[5][7] However, its long-term efficacy and safety in this population have not been established.[5]

  • Liver Transplantation: In cases of end-stage liver disease, liver transplantation has been performed.[5][6] This procedure can correct the metabolic defect in the liver, leading to a normalization of plasma this compound levels and stabilization of liver function.[5]

Future Directions and Drug Development

The development of novel therapies for ultra-rare diseases like lathosterolosis faces significant challenges, including small patient populations for clinical trials and a limited understanding of the disease's natural history.[4][18] However, several avenues for future drug development are being explored for monogenic metabolic disorders:

  • Gene Therapy: The goal of gene therapy would be to deliver a functional copy of the SC5D gene to the patient's cells, thereby restoring the deficient enzyme activity.[19][20] For liver-directed metabolic disorders, adeno-associated virus (AAV) vectors are a promising delivery vehicle.[13][20]

  • mRNA Therapy: This approach involves delivering messenger RNA (mRNA) encoding the functional SC5D enzyme to the target cells, allowing for transient production of the correct protein.[21]

  • Small Molecule Chaperones: For certain types of mutations that cause protein misfolding, small molecule chaperones could potentially be developed to stabilize the mutant enzyme and restore some level of activity.

The path to developing new treatments for lathosterolosis will require a deeper understanding of the disease's pathophysiology, the development of reliable animal and cellular models, and innovative approaches to clinical trial design for ultra-rare diseases.[14][22][23]

Conclusion

Genetic disorders of this compound metabolism, exemplified by lathosterolosis, are devastating conditions with significant unmet medical needs. While our understanding of the genetic and biochemical basis of lathosterolosis has advanced, the development of effective therapies remains a major challenge. This technical guide provides a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating scientific knowledge into tangible clinical benefits for individuals affected by these rare disorders. Continued research into the fundamental mechanisms of the disease, coupled with advancements in therapeutic technologies, holds promise for a future where more effective treatments are available.

References

A Technical Guide to Sterol Accumulation in Disorders of Cholesterol Biosynthesis: Smith-Lemli-Opitz Syndrome and Lathosterolosis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder stemming from a deficiency in 7-dehydrocholesterol reductase (DHCR7), the enzyme that catalyzes the final step in cholesterol synthesis. This deficiency leads to a characteristic accumulation of 7-dehydrocholesterol (7-DHC) and its isomer 8-dehydrocholesterol (8-DHC), coupled with low plasma cholesterol levels.[1][2][3][4] While lathosterol is a key precursor in this pathway, it does not accumulate in SLOS. Instead, the accumulation of this compound is the hallmark of a distinct, much rarer metabolic disorder known as lathosterolosis, caused by a deficiency in sterol-C5-desaturase (SC5D).[5][6] This guide provides a detailed technical overview of the biochemical basis of these conditions, presents comparative quantitative data on sterol levels, outlines the analytical protocols for their measurement, and illustrates the relevant biochemical and diagnostic pathways for researchers, scientists, and professionals in drug development.

The Post-Lanosterol Cholesterol Biosynthesis Pathway

Cholesterol synthesis is a multi-step process, with the final stages occurring via the Kandutsch-Russell pathway after the formation of lanosterol.[7] Two critical enzymes in this pathway are sterol-C5-desaturase (SC5D) and 7-dehydrocholesterol reductase (DHCR7). The sequence proceeds as follows: lanosterol is converted through several steps to this compound. SC5D then converts this compound into 7-dehydrocholesterol (7-DHC).[5] In the final step, DHCR7 reduces the C7-C8 double bond of 7-DHC to produce cholesterol.[7][8] Genetic mutations in the genes encoding these enzymes disrupt the pathway, leading to severe developmental disorders.[4][9]

Biochemical Pathophysiology

Smith-Lemli-Opitz Syndrome (SLOS)

SLOS is caused by mutations in the DHCR7 gene, leading to deficient or non-functional 7-dehydrocholesterol reductase enzyme.[10] This enzymatic block prevents the conversion of 7-DHC to cholesterol.[3][8] Consequently, patients with SLOS exhibit:

  • Low plasma and tissue cholesterol levels. [11]

  • Markedly elevated concentrations of 7-DHC and its isomer 8-DHC. [3][12][13]

The pathophysiology of SLOS is attributed to both the deficiency of cholesterol, which is vital for cell membrane structure and function, and the toxic effects of the accumulating precursors, 7-DHC and 8-DHC.[4][14][15]

Lathosterolosis

Lathosterolosis is an extremely rare autosomal recessive disorder caused by mutations in the SC5DL gene, which encodes the sterol-C5-desaturase enzyme.[5][6] This defect blocks the conversion of this compound to 7-DHC.[5] The characteristic biochemical profile of lathosterolosis includes:

  • Marked elevation of this compound in plasma and tissues. [5][6]

  • Normal to low levels of 7-DHC and cholesterol.[5]

Phenotypically, lathosterolosis shares some features with SLOS, making a full sterol profile analysis essential for accurate diagnosis.[5][6]

Quantitative Data on Sterol Levels

Accurate diagnosis relies on quantifying the specific sterol intermediates that accumulate in each disorder. The following table summarizes typical sterol concentrations in plasma/serum for healthy controls and individuals with SLOS or lathosterolosis.

AnalyteNormal/Control RangeSmith-Lemli-Opitz Syndrome (SLOS)Lathosterolosis
Cholesterol Varies with age/dietTypically low to very low[11]Normal[5]
7-Dehydrocholesterol (7-DHC) <0.65 µmol/L[5]Markedly elevated (>50-fold increase)[12]Normal (0.21 µmol/L in a reported case)[5]
This compound <18 µmol/L[5]NormalMarkedly elevated (81.6 µmol/L in a reported case)[5]

Table 1: Comparative summary of plasma/serum sterol concentrations.

Experimental Protocols for Sterol Analysis

The gold-standard methods for the quantitative analysis of sterols in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18]

General Sample Preparation (Plasma/Serum)
  • Internal Standard Addition : An aliquot of plasma (typically 50-200 µL) is spiked with a deuterated internal standard (e.g., epicoprostanol, 25-hydroxycholesterol-d6) to control for extraction efficiency and instrument variability.[17][19][20]

  • Saponification (Hydrolysis) : To release esterified sterols, the sample is hydrolyzed by adding alcoholic potassium hydroxide (KOH) and heating at 60-90°C for 1-2 hours.[19][20][21] This step is crucial for measuring total sterol concentrations.

  • Extraction : After cooling, sterols are extracted from the aqueous matrix into an organic solvent. Common methods include liquid-liquid extraction with hexane or solid-phase extraction (SPE).[19][20][21]

  • Drying and Reconstitution : The organic extract is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a suitable solvent for analysis.[17][21]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high chromatographic resolution and is a well-established method for sterol analysis.[18][19][20]

  • Derivatization : Prior to injection, the hydroxyl group of the sterols is derivatized to increase volatility and improve chromatographic properties. This is typically achieved by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine, followed by heating at 60°C for 1 hour.[19]

  • Chromatographic Separation : The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., Thermo Hypersil GOLD).[17] An appropriate temperature gradient is used to separate the different sterols based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry Detection : The separated compounds are ionized (typically via electron impact) and detected by a mass spectrometer. For quantification, Selected Ion Monitoring (SIM) is used, where the instrument is set to detect specific mass-to-charge ratio (m/z) fragments characteristic of each sterol and the internal standard, providing high sensitivity and specificity.[19][20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high throughput and sensitivity without the need for derivatization.[16][17][22]

  • Chromatographic Separation : The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is achieved on a reverse-phase column (e.g., C18 or pentafluorophenyl) using an isocratic or gradient mobile phase, often consisting of methanol, water, and a small amount of an additive like formic acid or ammonium acetate to aid ionization.[17][21][23] The separation of this compound from the highly abundant cholesterol isomer is a critical challenge that requires optimized chromatography.[17]

  • Ionization : The column eluent is directed to an ion source, typically atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), which is well-suited for sterols.[17][21]

  • Mass Spectrometry Detection : A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-product ion transition is highly specific and allows for sensitive quantification even in complex biological matrices.[17]

Visualizing Key Pathways and Workflows

Cholesterol Biosynthesis Pathway Disruption

The following diagram illustrates the final steps of the Kandutsch-Russell pathway, highlighting the enzymatic blocks in lathosterolosis and Smith-Lemli-Opitz syndrome.

Caption: Enzymatic blocks in the cholesterol synthesis pathway.

Diagnostic Workflow for Sterol Biosynthesis Disorders

This workflow outlines the logical progression from clinical suspicion to biochemical diagnosis of SLOS and lathosterolosis.

Diagnostic_Workflow start_node start_node process_node process_node analysis_node analysis_node decision_node decision_node result_node result_node A Clinical Suspicion (e.g., dysmorphic features, developmental delay) B Collect Plasma/Serum Sample A->B C Sample Preparation (Hydrolysis & Extraction) B->C D Sterol Analysis (GC-MS or LC-MS/MS) C->D E Evaluate Sterol Profile D->E F High 7-DHC Low Cholesterol E->F 7-DHC Elevated? G High this compound E->G this compound Elevated? H Normal Profile E->H Normal? I Diagnosis: SLOS F->I J Diagnosis: Lathosterolosis G->J K Consider Other Diagnoses H->K

Caption: Diagnostic workflow for suspected sterol disorders.

References

The Linchpin of Late-Stage Cholesterol Synthesis: A Technical Guide to Lathosterol 5-Desaturase (SC5D)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathosterol 5-desaturase (EC 1.14.19.20), encoded by the SC5D gene, is a critical enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. Positioned at the penultimate step, it catalyzes the conversion of this compound to 7-dehydrocholesterol, the direct precursor to cholesterol. This integral membrane protein of the endoplasmic reticulum is a key player in maintaining cholesterol homeostasis. Its dysfunction leads to the rare autosomal recessive disorder, lathosterolosis, characterized by severe developmental abnormalities and metabolic dysregulation. This technical guide provides a comprehensive overview of the function, regulation, and clinical significance of this compound 5-desaturase, with a focus on quantitative data, experimental methodologies, and relevant biological pathways to aid researchers and professionals in drug development.

Introduction

Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step pathway. This compound 5-desaturase, also known as sterol C5-desaturase, plays a pivotal role in the final stages of this process.[1][2] The enzyme introduces a double bond at the C5 position of the sterol ring, a crucial modification for the formation of cholesterol.[1][2] Understanding the intricacies of this compound 5-desaturase function and regulation is paramount for developing therapeutics for disorders of cholesterol metabolism and for exploring its potential as a drug target.

Enzymatic Function and Mechanism

This compound 5-desaturase is an oxidoreductase that facilitates the dehydrogenation of this compound.[3] The reaction is dependent on NAD(P)H and molecular oxygen.[1] The enzyme contains a conserved cluster of histidine residues, suggesting the involvement of a coordinated iron cation in its catalytic mechanism.[1]

Reaction:

This compound + NAD(P)H + H⁺ + O₂ → 7-Dehydrocholesterol + NAD(P)⁺ + 2H₂O[3]

The enzyme is localized to the endoplasmic reticulum membrane, where its substrate, this compound, is also situated.[2][4]

Quantitative Data

Gene Expression of SC5D in Human Tissues

The expression of the SC5D gene varies across different human tissues, with the highest levels observed in the liver, a primary site of cholesterol synthesis.[5] The following table summarizes the median mRNA expression levels of SC5D in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.

TissueMedian Expression (TPM)
Liver150.3
Adrenal Gland85.7
Testis75.2
Ovary50.1
Brain - Cerebellum45.3
Small Intestine - Terminal Ileum42.8
Adipose - Subcutaneous35.6
Skeletal Muscle20.1
Whole Blood5.4

Data sourced from the GTEx Portal on December 13, 2025. TPM = Transcripts Per Million.

Enzyme Kinetics
ParameterValueOrganism/System
Km (this compound)Data not available for human enzyme-
VmaxData not available for human enzyme-
Inhibitors

Specific inhibitors of human this compound 5-desaturase are not well-characterized in the public domain. However, research into inhibitors of the fungal ortholog, ERG3, has identified compounds with inhibitory activity. These findings may provide a basis for the development of inhibitors targeting the human enzyme. One study on fungal 5-desaturase reported IC50 values for a series of ergostadien-3β-ol derivatives in the range of 47-149 µM.[8]

Compound ClassIC₅₀ Range (µM)Target Organism
Ergostadien-3β-ol derivatives47 - 149Fungus

Experimental Protocols

This compound 5-Desaturase Activity Assay (Radiometric Method)

This protocol is adapted from methods used for other sterol desaturases and can be applied to measure the activity of this compound 5-desaturase in microsomes.

Materials:

  • [³H]-Lathosterol (radiolabeled substrate)

  • Microsomal protein fraction (from tissue homogenates or cells expressing SC5D)

  • NADPH or NADH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Thin-layer chromatography (TLC) plates

  • Developing solvent (e.g., hexane:ethyl acetate, 4:1 v/v)

Protocol:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, a known amount of microsomal protein, and NADPH or NADH.

  • Initiate the reaction: Add [³H]-Lathosterol to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction: Terminate the reaction by adding a strong base (e.g., 1 M NaOH) or by extracting the lipids with an organic solvent.

  • Lipid extraction: Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., hexane or chloroform:methanol).

  • Separation of sterols: Separate the substrate ([³H]-lathosterol) from the product ([³H]-7-dehydrocholesterol) using TLC.

  • Quantification: Scrape the spots corresponding to the substrate and product from the TLC plate into separate scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate enzyme activity: The enzyme activity can be calculated based on the amount of product formed per unit time per milligram of protein.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for the diagnosis of lathosterolosis and for quantifying sterol levels in research settings.

Materials:

  • Internal standard (e.g., epicoprostanol or deuterated this compound)

  • Saponification reagent (e.g., 1 M KOH in 90% ethanol)

  • Extraction solvent (e.g., hexane)

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)

  • GC-MS system with a capillary column suitable for sterol analysis (e.g., HP-5MS)

Protocol:

  • Sample preparation: To a known amount of plasma or cell lysate, add the internal standard.

  • Saponification: Add the saponification reagent and incubate at a high temperature (e.g., 60°C) to hydrolyze sterol esters.

  • Extraction: After cooling, add water and extract the non-saponifiable lipids (including sterols) with the extraction solvent.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: Re-dissolve the dried lipid extract in a derivatization reagent and heat to form trimethylsilyl (TMS) ethers of the sterols.

  • GC-MS analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times and identified by their characteristic mass spectra.

  • Quantification: The concentration of each sterol is determined by comparing its peak area to that of the internal standard.

Signaling Pathways and Logical Relationships

Transcriptional Regulation of SC5D by SREBP-2

The expression of the SC5D gene, like many other genes involved in cholesterol biosynthesis, is primarily regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[9][10][11] When cellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, including SC5D, to upregulate their transcription.[10][11]

SREBP2_Regulation_of_SC5D cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_inactive Inactive SREBP-2/SCAP Complex S1P S1P SREBP2_inactive->S1P transport to Golgi S2P S2P S1P->S2P cleavage SREBP2_active Active SREBP-2 S2P->SREBP2_active release of active fragment SC5D_gene SC5D Gene SREBP2_active->SC5D_gene binds to SRE SC5D_mRNA SC5D mRNA SC5D_gene->SC5D_mRNA transcription Lathosterol_5_desaturase This compound 5-desaturase SC5D_mRNA->Lathosterol_5_desaturase translation Low_Cholesterol Low Cellular Cholesterol Low_Cholesterol->SREBP2_inactive activates transport

Caption: Transcriptional regulation of SC5D by SREBP-2.

Cholesterol Biosynthesis Pathway: Role of this compound 5-Desaturase

This compound 5-desaturase catalyzes a critical step in the Kandutsch-Russell pathway, the predominant route for cholesterol synthesis in mammals.

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol This compound This compound Lanosterol->this compound Multiple Steps Dehydrocholesterol_7 7-Dehydrocholesterol This compound->Dehydrocholesterol_7 This compound 5-desaturase (SC5D) Lathosterol_5_desaturase This compound 5-desaturase (SC5D) Cholesterol Cholesterol Dehydrocholesterol_7->Cholesterol 7-Dehydrocholesterol Reductase (DHCR7)

Caption: Cholesterol biosynthesis pathway highlighting SC5D.

Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and characterizing inhibitors of this compound 5-desaturase would involve both biochemical and cell-based assays.

Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Biochemical Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response & IC₅₀ Determination Hit_Compounds->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Cell_Based_Assay Cell-Based Assay Potent_Inhibitors->Cell_Based_Assay Cellular_Activity Confirmation of Cellular Activity Cell_Based_Assay->Cellular_Activity Lead_Optimization Lead Optimization Cellular_Activity->Lead_Optimization

Caption: Experimental workflow for SC5D inhibitor screening.

Clinical Relevance: Lathosterolosis

A deficiency in this compound 5-desaturase activity, due to mutations in the SC5D gene, results in the rare autosomal recessive disorder lathosterolosis.[12][13][14] This condition is characterized by a buildup of this compound in the plasma and tissues, and a deficiency of cholesterol.[12][13]

Clinical Features of Lathosterolosis:

  • Multiple congenital anomalies

  • Intellectual disability and developmental delay

  • Facial dysmorphism

  • Liver disease

  • Failure to thrive

Diagnosis is confirmed by sterol analysis of plasma, which shows markedly elevated levels of this compound, and can be confirmed by molecular genetic testing of the SC5D gene.[12][13]

Conclusion

This compound 5-desaturase is a crucial enzyme in the terminal stages of cholesterol biosynthesis, and its proper function is essential for normal development and physiology. This technical guide has provided an in-depth overview of its function, regulation, and clinical significance, supported by available quantitative data and detailed experimental protocols. Further research into the specific kinetics and inhibitors of the human enzyme is warranted and will be instrumental in developing targeted therapies for lathosterolosis and other disorders of cholesterol metabolism. The methodologies and pathways described herein provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic manipulation of this key metabolic enzyme.

References

Endogenous Lathosterol Levels in Healthy Human Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endogenous lathosterol levels in healthy human plasma. This compound, a direct precursor of cholesterol in the Kandutsch-Russell pathway, serves as a crucial biomarker for whole-body cholesterol synthesis.[1] Its concentration in plasma reflects the rate of de novo cholesterol production, offering valuable insights for cardiovascular disease research and the development of lipid-lowering therapies. This document summarizes key quantitative data, details established experimental protocols for this compound measurement, and visualizes the biochemical pathway and analytical workflows.

Quantitative Data: Plasma this compound Levels in Healthy Adults

The concentration of this compound in the plasma of healthy individuals can vary based on several factors, including gender, ethnicity, and diet.[2] The following table summarizes reported reference intervals and mean concentrations from various studies. It is important to note that direct comparisons between studies should be made with caution due to differences in analytical methodologies and study populations.

PopulationGenderThis compound Concentration (µg/mL)Analytical MethodReference
Japanese Male0.77–3.60 (Reference Interval)Gas Chromatography (GC)[3]
Female0.64–2.78 (Reference Interval)Gas Chromatography (GC)[3]
Dutch MaleHigher than females (no specific range provided)Not specified[4]
FemaleLower than males (no specific range provided)Not specified[4]
Apo E3/3 Phenotype Reference Group Mixed7.8 ± 0.4 (Adjusted Mean, µmol/L)Not specified[5]
American (Pre-selected for cholesterol synthesis) High SynthesisL/C Ratio: 2.03 ± 0.39 (µmol/mmol)Not specified[6]
Low SynthesisL/C Ratio: 0.99 ± 0.28 (µmol/mmol)Not specified[6]

L/C Ratio: this compound-to-cholesterol ratio.

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

This compound is a key intermediate in the Kandutsch-Russell pathway, one of the two main branches of cholesterol biosynthesis.[7] This pathway begins with acetyl-CoA and involves a series of enzymatic reactions. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step and a primary target for statin drugs.[8]

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol This compound This compound Lanosterol->this compound 7_Dehydrocholesterol 7-Dehydrocholesterol This compound->7_Dehydrocholesterol Cholesterol Cholesterol 7_Dehydrocholesterol->Cholesterol

Figure 1: Simplified diagram of the cholesterol biosynthesis pathway highlighting this compound.

Experimental Protocols for this compound Quantification

Accurate quantification of plasma this compound is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for sterol analysis. The following protocol is a generalized workflow based on established methods.[9]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Plasma_Sample Plasma Sample (e.g., 100 µL) Internal_Standard Add Internal Standard (e.g., 5α-cholestane) Plasma_Sample->Internal_Standard Hydrolysis Alkaline Hydrolysis (e.g., KOH in ethanol, 60°C) Internal_Standard->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with hexane) Hydrolysis->Extraction Derivatization Silylation (e.g., BSTFA + TMCS) Extraction->Derivatization GC_Injection Gas Chromatography Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection (e.g., Selected Ion Monitoring) Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 2: General workflow for the quantification of plasma this compound by GC-MS.

Detailed GC-MS Methodology:

  • Sample Preparation:

    • Internal Standard Addition: An internal standard, such as 5α-cholestane, is added to a known volume of plasma to correct for variations in extraction and analysis.

    • Hydrolysis: The plasma sample is subjected to alkaline hydrolysis (e.g., with potassium hydroxide in ethanol at 60°C) to release esterified this compound.[9]

    • Extraction: The hydrolyzed sample is extracted with a non-polar solvent like hexane to isolate the sterols.[9]

    • Derivatization: The hydroxyl group of this compound is derivatized, typically through silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)), to increase its volatility for GC analysis.[9]

  • Instrumentation and Analysis:

    • Gas Chromatograph: A capillary column (e.g., DB-5ms) is used for the separation of sterols. The oven temperature is programmed to achieve optimal separation.

    • Mass Spectrometer: The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Characteristic ions for this compound and the internal standard are monitored. For example, for this compound, monitored ions might include m/z 213, 255, and 458.[9]

    • Quantification: The concentration of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a high-throughput and sensitive alternative to GC-MS, often with simpler sample preparation. A significant challenge is the chromatographic separation of this compound from the isobaric and much more abundant cholesterol.[1][10]

Detailed UPLC-MS/MS Methodology:

  • Sample Preparation:

    • Protein Precipitation and Extraction: Proteins in the plasma sample are precipitated, and this compound is extracted using a suitable organic solvent (e.g., acetonitrile or methanol). Liquid-liquid extraction can also be employed.[1][2]

    • Internal Standard: A deuterated internal standard (e.g., this compound-d7) is often used to mimic the behavior of the analyte during sample preparation and analysis.

  • Instrumentation and Analysis:

    • UPLC System: A sub-2 µm particle column (e.g., C18) is used for efficient separation. A mobile phase gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid or ammonium acetate, is employed.

    • Mass Spectrometer: A tandem mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity. A common MRM transition for this compound is m/z 369.4 → 95.1.[1]

    • Ionization: Atmospheric pressure chemical ionization (APCI) is often preferred for sterol analysis due to their non-polar nature.[10]

Conclusion

The quantification of endogenous this compound in human plasma is a valuable tool in clinical and pharmaceutical research. As a direct indicator of cholesterol biosynthesis, its levels can provide insights into an individual's metabolic state and their potential response to lipid-lowering therapies. The choice of analytical methodology, either GC-MS or LC-MS/MS, will depend on the specific requirements of the study, including sample throughput, sensitivity needs, and available instrumentation. Standardization of these methods and the establishment of robust, population-specific reference intervals will further enhance the clinical utility of this compound as a biomarker.

References

The Pivotal Role of Lathosterol in Membrane Biology and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathosterol, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, is emerging from the shadow of its well-known successor, cholesterol, as a critical player in its own right in membrane biology.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell membrane structure, function, and its implications in cellular signaling and disease. We delve into the biophysical effects of this compound on membrane properties, its interactions with membrane components, and its involvement in crucial signaling cascades. Detailed experimental protocols for the study of this compound are provided, alongside quantitative data and visual representations of key pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

For decades, the study of sterols in biological membranes has been overwhelmingly dominated by cholesterol. However, the intermediates in its biosynthetic pathway are gaining recognition as bioactive molecules with distinct and significant functions. This compound, or cholest-7-en-3β-ol, differs from cholesterol only by the position of a double bond in the B-ring of its steroid nucleus.[2] This subtle structural variance imparts unique biophysical properties that influence membrane organization, fluidity, and the function of embedded proteins. The accumulation of this compound in the genetic disorder lathosterolosis underscores its physiological importance and the need for a thorough understanding of its cellular roles.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

This compound Biosynthesis: The Kandutsch-Russell Pathway

This compound is synthesized from lanosterol through a series of enzymatic reactions known as the Kandutsch-Russell pathway. This pathway is a major route for cholesterol production in many tissues.[1] The key enzyme in the final step of this compound synthesis is 3β-hydroxysteroid-Δ5-desaturase (SC5D), which converts this compound to 7-dehydrocholesterol.[2] A deficiency in this enzyme leads to the accumulation of this compound, the hallmark of lathosterolosis.[2]

Lathosterol_Biosynthesis Lanosterol Lanosterol Intermediates ...Multiple Steps... Lanosterol->Intermediates Multiple Enzymes This compound This compound Intermediates->this compound ... 7-Dehydrocholesterol 7-Dehydrocholesterol This compound->7-Dehydrocholesterol SC5D (Sterol-C5-Desaturase) Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Hedgehog_Signaling PTCH1 Patched-1 SMO Smoothened PTCH1->SMO inhibits GLI GLI SMO->GLI activates Hh Hedgehog Ligand Hh->PTCH1 binds & inhibits SUFU SUFU SUFU->GLI inhibits GLI_A GLI (Active) GLI->GLI_A activation Nucleus Nucleus GLI_A->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes regulates UPLC_MS_Workflow Sample Plasma or Membrane Sample Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

References

Lathosterol in Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerging evidence has implicated dysregulation of cholesterol metabolism in the pathophysiology of several neurodegenerative diseases. Lathosterol, a key precursor in the de novo cholesterol biosynthesis pathway, is gaining attention as a potential biomarker for altered brain cholesterol homeostasis in conditions such as Alzheimer's disease, Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis. This technical guide provides a comprehensive overview of exploratory studies on this compound in these disorders, detailing quantitative findings, experimental methodologies, and the signaling pathways involved.

This compound and Cholesterol Biosynthesis

This compound is an intermediate in the Kandutsch-Russell pathway of cholesterol synthesis. Its conversion to 7-dehydrocholesterol is a critical step, and alterations in its levels can reflect changes in the rate of cholesterol production. Given that the brain synthesizes its own cholesterol, local fluctuations in this compound may serve as a sensitive indicator of neuronal health and metabolic function.

Quantitative Data on this compound in Neurodegenerative Diseases

Quantitative analysis of this compound in biological fluids and tissues provides valuable insights into the state of cholesterol metabolism in neurodegenerative diseases. The following tables summarize the key findings from various studies.

DiseaseSample TypeFindingReference(s)
Alzheimer's Disease Cerebrospinal Fluid (CSF)Reduced this compound levels in AD patients compared to controls.
PlasmaReduced this compound levels in AD patients compared to controls.
Huntington's Disease Brain Tissue (rodent models)Global downregulation of cholesterol metabolism, including decreased this compound levels.[1]
Plasma (human)Decreased levels of this compound have been reported.[1]
Parkinson's Disease Cerebrospinal Fluid (CSF)Data on this compound levels are limited, with studies often focusing on other cholesterol metabolites.[2][3]
Amyotrophic Lateral Sclerosis (ALS) Cerebrospinal Fluid (CSF)Studies have reported on broader sterol profiles, with specific quantitative data on this compound being sparse.[1][4][5]
SerumNo significant difference in cholesterol precursors, including this compound, has been observed in some studies.[1]

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification in Brain Tissue

This protocol provides a general workflow for the analysis of this compound in brain tissue samples.

1. Sample Preparation:

  • Homogenize a known weight of brain tissue in a suitable solvent (e.g., chloroform:methanol mixture).
  • Add an internal standard (e.g., epicoprostanol or a deuterated this compound analog) to correct for extraction losses.
  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
  • Saponify the lipid extract using ethanolic potassium hydroxide to hydrolyze cholesterol esters and release free sterols.
  • Extract the non-saponifiable lipids (containing this compound) with a non-polar solvent like n-hexane.
  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To improve volatility and chromatographic properties, derivatize the sterols by silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a low-bleed 5% phenyl methylpolysiloxane column).
  • Use a temperature program to achieve separation of this compound from other sterols.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring characteristic ions for this compound-TMS derivative (e.g., m/z 458, 368, 353) and the internal standard.[6][7][8][9]

4. Quantification:

  • Generate a calibration curve using standard solutions of this compound of known concentrations.
  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification in Cerebrospinal Fluid (CSF)

This protocol outlines a general procedure for this compound analysis in CSF.

1. Sample Preparation:

  • Thaw CSF samples on ice.
  • To a known volume of CSF, add an internal standard (e.g., deuterated this compound).
  • Perform a liquid-liquid extraction with an organic solvent like methyl tert-butyl ether (MTBE) or hexane/isopropanol.[10]
  • Vortex and centrifuge to separate the phases.
  • Transfer the organic layer to a new tube and evaporate to dryness.

2. Chromatographic Separation:

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile).
  • Inject the sample onto a reverse-phase C18 or a specialized column (e.g., pentafluorophenyl - PFP) for separation.[11]
  • Use a gradient elution with a mobile phase system, typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile/methanol with formic acid).

3. Mass Spectrometric Detection:

  • Couple the LC system to a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for this compound (e.g., m/z 369.3 → 161.1) and the internal standard.

4. Quantification:

  • Construct a calibration curve using this compound standards prepared in an appropriate matrix (e.g., artificial CSF).
  • Quantify this compound in the CSF samples based on the peak area ratios relative to the internal standard and the calibration curve.

Signaling Pathways and Logical Relationships

The synthesis of cholesterol, and by extension the levels of this compound, are tightly regulated by complex signaling pathways. Dysregulation of these pathways is a key feature in the altered cholesterol metabolism observed in neurodegenerative diseases.

SREBP-2 Signaling Pathway in Cholesterol Biosynthesis

The Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcription factor that controls the expression of genes involved in cholesterol synthesis.

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Low Sterols Low Sterols SREBP2_SCAP SREBP2-SCAP Complex Low Sterols->SREBP2_SCAP Promotes release from INSIG INSIG INSIG SREBP2_SCAP->INSIG Binds when sterols are high S1P S1P Protease SREBP2_SCAP->S1P Transport to Golgi S2P S2P Protease S1P->S2P Cleavage 1 nSREBP2 nSREBP-2 (active form) S2P->nSREBP2 Cleavage 2 SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to Cholesterol_Genes Cholesterol Biosynthesis Genes (e.g., HMGCR, DHCR7) SRE->Cholesterol_Genes Activates Transcription Cholesterol Biosynthesis Cholesterol Biosynthesis Cholesterol_Genes->Cholesterol Biosynthesis Leads to LXR_Pathway cluster_Cell Cell (e.g., Astrocyte) cluster_Extracellular Extracellular Space Oxysterols Oxysterols (e.g., 24S-OHC) LXR_RXR LXR-RXR Heterodimer Oxysterols->LXR_RXR Activates LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Genes (ABCA1, ABCG1, ApoE) LXRE->Target_Genes Induces Transcription Cholesterol Efflux Cholesterol Efflux Target_Genes->Cholesterol Efflux Promotes ApoA1 ApoA-I HDL HDL Particle ApoA1->HDL Accepts Cholesterol via ABCA1/ABCG1 Cholesterol Efflux->ApoA1 Experimental_Workflow Sample Biological Sample (CSF, Plasma, Brain Tissue) Extraction Lipid Extraction (e.g., LLE) Sample->Extraction Saponification Saponification (for tissue/plasma) Extraction->Saponification Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Direct for CSF (LC-MS/MS) Derivatization Derivatization (for GC-MS) Saponification->Derivatization Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

Methodological & Application

Application Note: Quantification of Plasma Lathosterol as a Biomarker of Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Measurement of Lathosterol in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below.

Introduction

This compound is a crucial intermediate in the cholesterol biosynthesis pathway, specifically in the Kandutsch-Russell pathway. Its concentration in plasma is a reliable indicator of the rate of whole-body cholesterol synthesis. Accurate measurement of plasma this compound is therefore a valuable tool in clinical research, particularly in studies involving lipid-lowering therapies and metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using gas chromatography-mass spectrometry (GC-MS) following sample extraction and derivatization.

Principle

The protocol involves the extraction of lipids, including this compound, from plasma using a liquid-liquid extraction method. An internal standard, such as epicoprostanol or a deuterium-labeled this compound, is added at the beginning of the procedure to account for variations in extraction efficiency and sample loss. The extracted sterols are then derivatized to form trimethylsilyl (TMS) ethers, which are more volatile and thermally stable, making them suitable for GC-MS analysis. The derivatized sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and retention times on a capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of this compound-TMS and the internal standard-TMS ethers. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Autosampler

    • Nitrogen evaporator

    • Centrifuge

    • Vortex mixer

    • Glass test tubes with screw caps

    • Pipettes

  • Reagents:

    • This compound standard

    • Epicoprostanol (internal standard)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine

    • Hexane

    • Ethanol

    • Potassium hydroxide (KOH)

    • Deionized water

2. Sample Preparation

  • Aliquoting: Pipette 100 µL of plasma into a glass test tube.

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 10 µL of 10 µg/mL epicoprostanol in ethanol) to each plasma sample, calibrator, and quality control sample.

  • Saponification: Add 1 mL of 1 M ethanolic KOH to each tube. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the tubes at 60°C for 1 hour to hydrolyze the sterol esters.

  • Cooling: Allow the tubes to cool to room temperature.

  • Extraction: Add 1 mL of deionized water and 3 mL of hexane. Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

  • Solvent Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Drying: Evaporate the hexane to dryness under a stream of nitrogen at 40°C.

3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the tubes tightly and vortex for 30 seconds.

  • Incubate at 70°C for 1 hour to ensure complete derivatization.

  • Cool to room temperature before injection into the GC-MS.

4. GC-MS Analysis

The following table summarizes the recommended GC-MS parameters.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial 180°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
SIM IonsThis compound-TMS: m/z 458, 368; Epicoprostanol-TMS: m/z 370, 460

5. Quantification

A calibration curve is constructed by plotting the peak area ratio of this compound-TMS to the internal standard-TMS against the concentration of the this compound standards. The concentration of this compound in the plasma samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is sapon Saponification (1M Ethanolic KOH, 60°C) is->sapon extract Liquid-Liquid Extraction (Hexane) sapon->extract dry Evaporation to Dryness extract->dry deriv Add Pyridine & BSTFA + 1% TMCS dry->deriv heat Incubation (70°C, 1 hour) deriv->heat gcms GC-MS Analysis (SIM Mode) heat->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for plasma this compound measurement.

cholesterol_biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol This compound This compound lanosterol->this compound cholesterol Cholesterol This compound->cholesterol via 7-dehydrocholesterol

Caption: Simplified Kandutsch-Russell cholesterol biosynthesis pathway.

Application Note: Quantification of Lathosterol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as an important biomarker for whole-body cholesterol synthesis.[1] Accurate and precise quantification of this compound in biological matrices, such as human plasma, is critical for clinical research, particularly in studies investigating the efficacy of cholesterol-lowering therapies.[2] The analysis of this compound is challenging due to its structural similarity and isobaric nature with cholesterol, which is present at concentrations over a thousand times higher in plasma.[3]

This application note details a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard (this compound-d7) to ensure accuracy and reproducibility.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • This compound-d7 (Cambridge Isotope Laboratories, Inc. or equivalent)

  • HPLC-grade Methanol

  • HPLC-grade Dichloromethane

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol

  • Formic acid (0.1% solution in water and methanol)

  • Human plasma (EDTA)

  • 1M Potassium hydroxide (KOH) in 90% ethanol (for total sterol analysis)

  • Deionized water

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To a 50 µL aliquot of human plasma in a clean microcentrifuge tube, add the internal standard, this compound-d7.[4]

  • For extraction, add a suitable volume of a methyl tert-butyl ether (MTBE) and methanol mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant (organic layer) to a new tube.

  • Dry the extract under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 17:83 v/v 0.1% formic acid in water: 0.1% formic acid in methanol) and transfer to an autosampler vial for LC-MS/MS analysis.[3]

Liquid Chromatography (LC)
  • System: A UPLC system such as a Shimadzu UFLC LC-30AD or Waters UPLC system.[3][4]

  • Column: A reversed-phase column, for example, a Thermo Hypersil GOLD C18 column (2.1 x 100 mm, 1.9 µm).[3][4]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in methanol.[3]

  • Flow Rate: An isocratic flow of mobile phase A and mobile phase B (17:83, v/v) can be used.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: Maintained at a reduced temperature, for instance, 15°C, for better resolution.[6]

Mass Spectrometry (MS)
  • System: A triple quadrupole mass spectrometer such as an AB/Sciex QTRAP 5500.[3][4]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. Refer to the data table below for common transitions.

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound.

Table 1: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound369.3161.1Positive APCI
This compound369.495.1Positive APCI
This compound-d7376.4161.2Positive APCI

Data compiled from multiple sources.[3][4]

Table 2: Method Performance Parameters

ParameterValue
Linearity Range0.1 - 10 µg/mL
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Sample Volume50 µL

Performance parameters are method-dependent and may vary.[2][4]

Visualizations

Cholesterol Biosynthesis Pathway (Kandutsch-Russell Pathway)

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol This compound This compound Lanosterol->this compound Seven_DHC 7-Dehydrocholesterol This compound->Seven_DHC Cholesterol Cholesterol Seven_DHC->Cholesterol

Caption: Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow for this compound Quantification

Lathosterol_Workflow Start Start: Human Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound-d7) Start->Add_IS LLE Liquid-Liquid Extraction (MTBE/Methanol) Add_IS->LLE Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) LLE->Centrifuge Dry Dry Down Supernatant (Nitrogen Stream) Centrifuge->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis (UPLC-APCI-MS/MS) Reconstitute->LC_MS Data Data Analysis: Quantification LC_MS->Data

Caption: LC-MS/MS workflow for this compound quantification.

References

Application Notes and Protocols for Lathosterol Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathosterol (cholest-7-en-3β-ol) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its levels in tissues and circulation can serve as a biomarker for the rate of cholesterol synthesis.[1][2] Accurate quantification of this compound is therefore of significant interest in studies related to lipid metabolism, cardiovascular diseases, and the efficacy of cholesterol-lowering therapies such as statins.[1] This document provides a detailed protocol for the extraction of this compound from tissue samples, preparing it for subsequent analysis by mass spectrometry.

The protocol outlines a robust procedure involving tissue homogenization, lipid extraction using a modified Bligh and Dyer method, saponification to hydrolyze cholesteryl esters and release free sterols, and a final extraction of the non-saponifiable fraction containing this compound.

Experimental Workflow

Lathosterol_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Saponification cluster_3 Sterol Extraction & Analysis Tissue_Sample 1. Tissue Sample Collection (~10-100 mg) Homogenization 2. Homogenization in PBS Tissue_Sample->Homogenization Lipid_Extraction 3. Add Chloroform:Methanol (1:2) & Internal Standard (this compound-D7) Homogenization->Lipid_Extraction Phase_Separation 4. Add Chloroform & PBS (Vortex & Centrifuge) Lipid_Extraction->Phase_Separation Collect_Organic_Phase 5. Collect Lower Organic Phase Phase_Separation->Collect_Organic_Phase Evaporation 6. Evaporate Organic Solvent Collect_Organic_Phase->Evaporation Hydrolysis 7. Add Ethanolic KOH & Heat (e.g., 60-90°C) Evaporation->Hydrolysis Sterol_Extraction 8. Add Water & Hexane (Vortex & Centrifuge) Hydrolysis->Sterol_Extraction Collect_Hexane_Phase 9. Collect Upper Hexane Phase Sterol_Extraction->Collect_Hexane_Phase Final_Evaporation 10. Evaporate Hexane Collect_Hexane_Phase->Final_Evaporation Reconstitution 11. Reconstitute for Analysis Final_Evaporation->Reconstitution Analysis 12. GC-MS or LC-MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound Extraction from Tissue.

Detailed Experimental Protocol

This protocol is a synthesized method based on established lipid extraction techniques.[3][4] It is recommended to perform all steps involving organic solvents in a chemical fume hood.

Materials and Reagents:

  • Tissue sample (10-100 mg)

  • Phosphate Buffered Saline (PBS), cold

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Ethanol, absolute

  • Potassium Hydroxide (KOH)

  • Hexane, HPLC grade

  • Internal Standard (IS): this compound-D7 (deuterated this compound)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for GC-MS derivatization

  • Glass homogenization tubes

  • Glass centrifuge tubes with Teflon™-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation and Homogenization: a. Weigh approximately 10-100 mg of frozen tissue and place it in a pre-chilled glass homogenization tube. b. Add 1.6 mL of cold PBS to the tissue.[3] c. Homogenize the tissue on ice until a uniform suspension is achieved. A mechanical homogenizer is recommended.

  • Lipid Extraction (Modified Bligh & Dyer): a. Transfer the tissue homogenate to a 14-mL glass centrifuge tube with a Teflon™-lined cap. b. Add 6 mL of a 1:2 (v/v) chloroform:methanol solution to the homogenate.[3] c. Add a known amount of internal standard (e.g., 20 µL of 10 ng/µL this compound-D7).[5] The internal standard is crucial for accurate quantification.[6][7] d. Vortex the mixture vigorously for 1 minute. e. Add 2 mL of chloroform and 2 mL of PBS to the tube.[3] f. Vortex again for 30 seconds to ensure thorough mixing. g. Centrifuge at 1,500 x g for 5-10 minutes to separate the phases.[3][8] h. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Saponification (Alkaline Hydrolysis): a. Dry the collected organic extract under a gentle stream of nitrogen at approximately 35°C.[3] b. Saponification is necessary to hydrolyze sterol esters into free sterols.[4][6][9] c. Prepare a fresh hydrolysis solution of 1 M KOH in ethanol.[2][10] d. Add 1 mL of the ethanolic KOH solution to the dried lipid extract.[2][10] e. Cap the tube tightly, vortex for 10 seconds, and heat at 60°C for 1 hour.[2][10] Some protocols may use higher temperatures (e.g., 90°C).[3] f. Allow the sample to cool to room temperature.

  • Extraction of Non-Saponifiable Lipids: a. Add 1 mL of water to the cooled saponified mixture.[9] b. Add 2 mL of hexane to extract the non-saponifiable fraction, which includes this compound.[2][9][10] c. Vortex vigorously for 1 minute. d. Centrifuge at 1,500 x g for 5 minutes to separate the phases. e. Carefully collect the upper hexane layer and transfer it to a clean glass tube. f. Repeat the hexane extraction (steps 4b-4e) one more time and pool the hexane extracts.

  • Sample Preparation for Analysis: a. Dry the pooled hexane extracts under a gentle stream of nitrogen. b. The dried residue contains the extracted sterols, including this compound. c. For LC-MS analysis: Reconstitute the dried extract in an appropriate solvent (e.g., methanol) for injection.[11][12] Derivatization is typically not required.[11] d. For GC-MS analysis: Derivatization is often performed to improve chromatographic resolution and sensitivity.[11] i. Add a silylating solution, such as 1:1 (v/v) pyridine:BSTFA + 1% TMCS, to the dried extract.[2][10] ii. Heat at 60°C for 1 hour to complete the derivatization.[2][10] iii. The sample is now ready for injection into the GC-MS system.

Data Presentation

Quantitative data for the extraction efficiency of this compound specifically from various tissue types is not extensively published in a comparative format. However, the efficiency of general sterol extraction methods provides a reliable benchmark. The following table summarizes typical performance characteristics of these methods.

ParameterMethodTypical ValueReference
Extraction Efficiency Bligh & Dyer / Folch based methods85 - 110%[4]
Day-to-Day Variability Complete method (Extraction & Analysis)< 10% (Relative Standard Error)[4]
Limit of Quantification (LOQ) GC-MS Analysis0.2 - 1.2 µg/mL (for individual phytosterols in serum)[6]
Method Coefficient of Variation GC-MS Analysis of this compound5%[2][10]

Signaling Pathway Context: Cholesterol Biosynthesis

This compound is a direct precursor to cholesterol. Understanding its position in the biosynthetic pathway is essential for interpreting experimental results.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isoprenoids Isoprenoid Units Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene monooxygenase This compound This compound Lanosterol->this compound Multiple steps Cholesterol Cholesterol This compound->Cholesterol DHCR7

References

Application Notes and Protocols for the Derivatization of Lathosterol for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its levels in plasma or serum are often used as a biomarker for whole-body cholesterol synthesis. Accurate quantification of this compound is crucial for studying cholesterol metabolism and for the clinical assessment of various metabolic disorders and the efficacy of cholesterol-lowering therapies. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the analysis of this compound and other sterols due to its high sensitivity and specificity.

However, this compound, like other sterols, is a non-volatile compound containing a hydroxyl group, which can lead to poor chromatographic peak shape and thermal instability during GC analysis. Therefore, a derivatization step is essential to convert the hydroxyl group into a less polar and more volatile functional group, thereby improving its chromatographic behavior and detection. This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on the most common and effective methods.

Derivatization Strategies for this compound

The most common derivatization technique for sterols, including this compound, is silylation . This process involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most frequently used. Acetylation, which introduces an acetyl group, is another, albeit less common, derivatization method.

The choice of derivatization reagent and protocol can significantly impact the analytical performance of the GC-MS method. Factors to consider include reaction efficiency, stability of the derivatives, and potential for side reactions. The following sections provide detailed protocols for the most effective derivatization procedures for this compound.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This is a widely used and robust method for the derivatization of sterols. Trimethylchlorosilane (TMCS) is often added as a catalyst to enhance the reactivity of the silylating agent.

Materials:

  • Dried this compound extract or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.

  • To the dried residue in a GC vial, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.[1]

  • Cap the vial tightly and vortex briefly to mix the contents.

  • Heat the vial at 60-70°C for 1 hour in a heating block or oven.[2]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent like hexane.

Protocol 2: Silylation using MSTFA

MSTFA is another powerful silylating agent that is reported to be highly volatile, which can be advantageous in preventing interference from reagent peaks in the chromatogram.

Materials:

  • Dried this compound extract or standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • 1,4-dithioerythritol (DTE) and trimethyliodosilane (TMIS) (optional, for enhanced reactivity)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Ensure the sample containing this compound is completely dry by evaporating the solvent under a stream of nitrogen.

  • For a highly efficient derivatization, a mixture of MSTFA:DTE:TMIS can be used.[3][4] Prepare the derivatizing reagent by mixing MSTFA, DTE, and TMIS.

  • Add 50 µL of the MSTFA-based reagent to the dried sample in a GC vial.

  • Cap the vial securely and vortex to ensure thorough mixing.

  • Incubate the vial at 60°C for 30 minutes.[4]

  • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 3: Acetylation

While less common than silylation, acetylation provides stable derivatives suitable for quantitative analysis.

Materials:

  • Dried this compound extract or standard

  • Acetic anhydride

  • Pyridine

  • Heating block or water bath

  • GC vials with caps

Procedure:

  • Ensure the this compound sample is completely dry.

  • Add 100 µL of a 1:2 (v/v) solution of acetic anhydride in pyridine to the dried sample in a GC vial.

  • Cap the vial tightly and heat at 60-70°C for 1-2 hours to ensure complete acetylation.

  • After cooling, evaporate the reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Quantitative Data Presentation

The selection of the derivatization reagent can significantly influence the performance of the analytical method. A study by Saraiva et al. (2011) compared three different silylation mixtures for the analysis of cholesterol precursors, including this compound, in human serum.[3][4] The following table summarizes the validation data obtained for this compound using these different derivatization reagents.

Derivatization ReagentLinearity (r²)Precision (Repeatability, %CV)Intermediate Precision (%CV)Recovery (%)
MSTFA:DTE:TMIS ≥ 0.9310.92 - 3.915.12 - 6.33≥ 93.6
BSTFA:TMCS Not specifiedNot specifiedNot specifiedNot specified
MTBSTFA:NH₄I Not specifiedNot specifiedNot specifiedNot specified

Data extracted from a study comparing different silylation methods for cholesterol precursors. The study concluded that MSTFA:DTE:TMIS provided the best specificity and sensitivity.[3][4]

Mandatory Visualizations

Experimental Workflow for this compound Analysis by GC-MS

The following diagram illustrates the general workflow for the analysis of this compound from a biological sample using gas chromatography-mass spectrometry.

Lathosterol_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Serum) InternalStandard Addition of Internal Standard Sample->InternalStandard Hydrolysis Alkaline Hydrolysis (Saponification) InternalStandard->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Addition of Derivatizing Agent (e.g., BSTFA, MSTFA) Drying->Derivatization Heating Heating Derivatization->Heating GCMS GC-MS Injection Heating->GCMS DataAcquisition Data Acquisition (SIM or Full Scan) GCMS->DataAcquisition DataProcessing Data Processing (Quantification) DataAcquisition->DataProcessing

Caption: General experimental workflow for this compound analysis.

Logical Relationship of Derivatization

This diagram illustrates the purpose and outcome of the derivatization process for this compound.

Derivatization_Concept This compound This compound (Low Volatility, Polar) Derivatization Derivatization (Silylation or Acetylation) This compound->Derivatization Derivative This compound Derivative (High Volatility, Non-polar) Derivatization->Derivative GC_Analysis Improved GC-MS Performance Derivative->GC_Analysis

Caption: The concept of this compound derivatization for GC-MS.

References

Application Note: Quantification of Lathosterol in Human Plasma using Lathosterol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a significant biomarker for whole-body cholesterol synthesis.[1][2][3] Accurate measurement of this compound levels in plasma or serum is crucial for assessing the efficacy of cholesterol-lowering drugs and for research in metabolic disorders.[4][5] However, the quantification of this compound is challenging due to its structural similarity and isobaric nature with the much more abundant cholesterol.[4]

This application note details a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[6][7][8]

Principle of Isotope Dilution Mass Spectrometry

The method is based on the principle of stable isotope dilution mass spectrometry (ID-MS). A known amount of this compound-d7, a deuterated analog of this compound, is added to the plasma sample at the beginning of the sample preparation process.[9] Since this compound-d7 is chemically almost identical to endogenous this compound, it experiences the same extraction efficiency and ionization response in the mass spectrometer.[10] By measuring the peak area ratio of the analyte (this compound) to the internal standard (this compound-d7), accurate quantification can be achieved, as this ratio corrects for any sample loss or matrix-induced signal suppression or enhancement.[6][9]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample (Unknown this compound) IS Add Known Amount of this compound-d7 (IS) Sample->IS Extract Liquid-Liquid Extraction IS->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection (MRM) LC->MS Ratio Measure Peak Area Ratio (this compound / this compound-d7) MS->Ratio Result Calculate this compound Concentration Ratio->Result CalCurve Calibration Curve CalCurve->Result

Caption: Workflow for quantification using an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound and this compound-d7 standards

  • Human plasma (K2EDTA)

  • Methanol, Acetonitrile, Isopropanol (LC-MS grade)

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Zinc Sulfate

  • Microcentrifuge tubes

  • 96-well plates

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for high-throughput analysis and ensures efficient extraction of this compound from the plasma matrix.

  • Aliquoting: Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[4][5]

  • Internal Standard Spiking: Add 25 µL of the this compound-d7 internal standard working solution (e.g., at 200 ng/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 200 µL of a precipitating agent (e.g., acetonitrile or a mixture of zinc sulfate and an organic solvent) to each tube.[6]

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 83:17 Methanol:Water with 0.1% formic acid).[4]

  • Injection: Seal the plate and place it in the autosampler for LC-MS/MS analysis. Inject 5 µL into the system.[4]

LC-MS/MS Method

Chromatographic separation is critical to resolve this compound from isobaric interferences, particularly cholesterol.[4]

  • LC System: UPLC System (e.g., Shimadzu UFLC LC-30AD or Waters UPLC)[4][5]

  • Column: Reversed-phase column (e.g., Thermo Hypersil GOLD C18, 2.1 x 100 mm, 1.9 µm)[4][5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Flow Rate: 0.5 mL/min

  • Gradient: Isocratic elution with 83% Mobile Phase B[4]

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer (e.g., AB/Sciex QTRAP 5500)[4][5]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for this compound and this compound-d7

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound369.3161.1150
This compound-d7376.4161.1150

Note: MRM transitions may need to be optimized for the specific instrument used. The precursor ion for this compound corresponds to the [M-H₂O+H]⁺ adduct.

Data Presentation and Results

The method should be validated according to international guidelines, assessing linearity, precision, accuracy, and recovery.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of this compound to this compound-d7 against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.1 (LLOQ)0.025
0.20.051
0.50.128
1.00.255
2.50.635
5.01.270
7.51.900
10.0 (ULOQ)2.520

The linear range for this compound analysis is typically 0.1 to 10 µg/mL in human plasma.[5]

Precision and Accuracy

The intra- and inter-assay precision and accuracy are evaluated using QC samples at low, medium, and high concentrations.

Table 3: Example Precision and Accuracy Data

QC LevelNominal Conc. (µg/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
LLOQ0.1≤ 15%± 15%≤ 20%± 20%
Low0.3≤ 15%± 15%≤ 15%± 15%
Medium4.0≤ 15%± 15%≤ 15%± 15%
High8.0≤ 15%± 15%≤ 15%± 15%

Visualization of Cholesterol Biosynthesis Pathway

This compound is a precursor to cholesterol in the Kandutsch-Russell pathway. Understanding this pathway is essential for interpreting the biological significance of this compound measurements.

G cluster_pathway Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol This compound This compound Lanosterol->this compound Multiple Steps Dehydrocholesterol 7-Dehydrocholesterol This compound->Dehydrocholesterol SC5D (this compound oxidase) Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7

Caption: Simplified Kandutsch-Russell cholesterol biosynthesis pathway.

Conclusion

The described LC-MS/MS method utilizing this compound-d7 as an internal standard provides a reliable, sensitive, and accurate means for quantifying this compound in human plasma. The simple liquid-liquid extraction protocol is amenable to high-throughput analysis, making it suitable for large-scale clinical studies and drug development programs. The use of a stable isotope-labeled internal standard is indispensable for mitigating matrix effects and other sources of analytical variability, ensuring data of the highest quality.[7][9][11]

References

Application Notes and Protocols for Non-Cholesterol Sterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-cholesterol sterols (NCS), including cholesterol precursors and phytosterols (plant sterols), are valuable biomarkers for understanding cholesterol metabolism.[1][2][3] Serum or plasma concentrations of precursors like lathosterol and desmosterol serve as markers for endogenous cholesterol synthesis, while phytosterols such as campesterol and β-sitosterol are indicators of intestinal cholesterol absorption.[1][2][4] Accurate quantification of these sterols is crucial for research in areas like cardiovascular disease, metabolic disorders, and drug development.

The analysis of NCS presents several challenges due to their low concentrations in biological matrices, the presence of a high concentration of cholesterol, and their existence in both free and esterified forms.[5][6] Therefore, a robust and efficient sample preparation protocol is essential to isolate and concentrate these analytes prior to instrumental analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These application notes provide detailed protocols for the preparation of various sample types for NCS analysis.

General Workflow for Non-Cholesterol Sterol Sample Preparation

The fundamental steps for preparing samples for total non-cholesterol sterol analysis involve hydrolysis of sterol esters, extraction of the liberated free sterols, and often a derivatization step to improve chromatographic performance. The general workflow is outlined below.

General Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Serum, Plasma, Tissue, Food) IS Add Internal Standard Sample->IS Saponification Saponification (Alkaline Hydrolysis) IS->Saponification Extraction Extraction (LLE or SPE) Saponification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis

Caption: General workflow for non-cholesterol sterol sample preparation.

Experimental Protocols

Protocol 1: Analysis of Non-Cholesterol Sterols in Serum/Plasma

This protocol details the preparation of serum or plasma samples for the analysis of total non-cholesterol sterols, which includes both free and esterified forms.

Materials:

  • Serum or plasma sample

  • Internal Standard (IS) solution (e.g., 5α-cholestane, epicoprostanol, or deuterated sterols in ethanol)[2][5][7]

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 1 M KOH in 90% ethanol)[8][9]

  • n-Hexane[1][8]

  • Deionized water

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA))[5][9][10]

  • Pyridine or other suitable solvent for derivatization

  • Glass conical tubes with PTFE-lined screw caps

Procedure:

  • Internal Standard Addition:

    • Pipette 100-200 µL of serum or plasma into a glass tube.[1][6][11]

    • Add a known amount of internal standard (e.g., 50 µL of 1 mg/mL d6-cholesterol or 1 µg epicoprostanol).[1][7] The choice of internal standard is critical for accurate quantification.[2][5] Epicoprostanol is commonly used for non-cholesterol sterols, while 5α-cholestane is used for cholesterol.[4][7]

  • Saponification (Alkaline Hydrolysis):

    • Add 1 mL of ethanolic KOH solution to the sample.[1][9]

    • Vortex vigorously for 15-30 seconds to precipitate proteins.[1]

    • Incubate the mixture at 60°C for 1 hour to hydrolyze the sterol esters.[7][9] Some protocols suggest incubation at 45°C for 30 minutes.[1]

  • Liquid-Liquid Extraction (LLE):

    • Cool the sample to room temperature.

    • Add 500 µL of deionized water and 2 mL of n-hexane.[1]

    • Vortex vigorously for 1-2 minutes to extract the unsaponifiable fraction (containing free sterols) into the n-hexane layer.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer to a clean glass tube.

    • Repeat the extraction step with another 2 mL of n-hexane to maximize recovery. Combine the hexane extracts.

  • Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • The dried residue contains the free sterols.

  • Derivatization (for GC-MS Analysis):

    • To the dried extract, add a derivatization reagent. For silylation, a common choice is 100 µL of a mixture of BSTFA + 1% TMCS and pyridine (1:1, v/v).[9]

    • Seal the tube and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers.[5][9] This step improves the volatility and chromatographic peak shape of the sterols.[5]

    • Cool the sample to room temperature. The sample is now ready for injection into the GC-MS system.

Serum Prep Workflow start 100 µL Serum/Plasma is_add Add Internal Standard (e.g., Epicoprostanol) start->is_add sapon Add 1M Ethanolic KOH Incubate 60°C, 1 hr is_add->sapon cool Cool to RT sapon->cool extract Add H₂O & n-Hexane Vortex & Centrifuge cool->extract collect Collect Hexane Layer (Repeat Extraction) extract->collect dry Evaporate to Dryness (Nitrogen Stream) collect->dry deriv Add BSTFA/Pyridine Incubate 60°C, 1 hr dry->deriv end Ready for GC-MS deriv->end

Caption: Detailed workflow for serum/plasma sample preparation.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE can be used as an alternative to or in addition to LLE for isolating sterols from the unsaponifiable matter, offering faster fractionation and reduced solvent usage.[12][13]

Materials:

  • Dried unsaponifiable extract (from Protocol 1, Step 4)

  • SPE cartridges (e.g., Silica, C18)[6][12][14]

  • Conditioning solvent (e.g., n-hexane)

  • Washing solvent (e.g., n-hexane/diethyl ether mixture)

  • Elution solvent (e.g., n-hexane/diethyl ether mixture with higher polarity)[13]

Procedure:

  • Cartridge Conditioning:

    • Condition a silica SPE cartridge by passing a few milliliters of n-hexane through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Reconstitute the dried extract from the saponification step in a minimal amount of n-hexane.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a non-polar solvent mixture (e.g., 5.0 mL of n-hexane/diethyl ether 98/2, v/v) to remove interfering non-polar compounds.[13]

  • Elution:

    • Elute the sterol fraction with a more polar solvent mixture (e.g., 7.0 mL of n-hexane/diethyl ether 30/70, v/v).[13]

    • Collect the eluate in a clean glass tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Proceed with derivatization as described in Protocol 1, Step 5.

SPE Logic start Unsaponifiable Extract condition Condition SPE Cartridge (n-Hexane) start->condition load Load Sample condition->load wash Wash (Low Polarity Solvent) load->wash elute Elute Sterols (Higher Polarity Solvent) wash->elute dry Evaporate Eluate elute->dry end Proceed to Derivatization dry->end

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

Data Presentation

The performance of sample preparation methods is critical for reliable quantification. The following tables summarize typical performance data from validated methods.

Table 1: Recovery of Non-Cholesterol Sterols from Serum

Sterol Recovery Range (%) Method Reference
Desmosterol 89.8 - 113.1 LC-MS/MS [1]
7-dehydrocholesterol 89.8 - 113.1 LC-MS/MS [1]
This compound 89.8 - 113.1 LC-MS/MS [1]
Campesterol 89.8 - 113.1 LC-MS/MS [1]
β-Sitosterol 89.8 - 113.1 LC-MS/MS [1]
General Sterols 85 - 110 HPLC-MS & GC-MS [6][11]

| General Sterols | 93.6 - 105.7 | GC-MS |[15][16] |

Table 2: Precision of Non-Cholesterol Sterol Analysis in Serum

Sterol Group Intra-Assay CV (%) Inter-Assay CV (%) Method Reference
Serum NCS 4.7 - 10.3 4.6 - 9.5 LC-MS/MS [1]
HDL-NCS 3.6 - 13.6 2.5 - 9.8 LC-MS/MS [1]
Plasma/Serum NCS 2.75 - 9.55 3.05 - 10.92 GC-MS [15]

| Plasma NCS | < 15 | < 15 | GC-MS |[8] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Non-Cholesterol Sterols

Sterol LOD (µg/mL) LOQ (µg/mL) Method Reference
Desmosterol 0.012 0.035 LC-MS/MS [3]
7-dehydrocholesterol 0.009 0.027 LC-MS/MS [3]
This compound 0.021 0.063 LC-MS/MS [3]
Campesterol 0.015 0.046 LC-MS/MS [3]
β-Sitosterol 0.018 0.055 LC-MS/MS [3]
Individual Phytosterols - 0.2 - 1.2 GC [5]

| General Sterols | 0.001 mg/L | - | LC-MS/MS |[17] |

Application Notes

  • Choice of Hydrolysis: Alkaline hydrolysis (saponification) is sufficient for most samples like refined oils or serum where sterols are mainly free or esterified.[5][18] For complex matrices like cereal products, where sterols may be present as glycosides, an initial acid hydrolysis step may be necessary to cleave the glycosidic bonds.[5][19]

  • Saponification Conditions: While effective, harsh saponification conditions can lead to the degradation of certain labile sterols.[20] For sensitive compounds like sterol oxides, a gentler, cold saponification is recommended to prevent the formation of artifacts.[20] Microwave-assisted saponification can significantly reduce time and solvent consumption.[13][21][22]

  • Extraction Method: Liquid-liquid extraction is a robust and widely used method.[1][8] However, it can be time-consuming and prone to emulsion formation.[23] Solid-phase extraction (SPE) and supported liquid extraction (SLE) are modern alternatives that offer higher throughput, reduced solvent use, and can be easily automated.[14][23]

  • Derivatization: Derivatization is a critical step for GC-MS analysis, as it converts the polar hydroxyl group of sterols into less polar, more volatile silyl ethers.[5][24] This improves peak shape and thermal stability. Silylation is the most common method, with reagents like BSTFA and MSTFA being widely used.[5][10] For LC-MS analysis, derivatization is often not required.[1][25]

  • Internal Standards: The addition of an internal standard at the beginning of the sample preparation process is crucial to correct for analyte losses during the multi-step procedure and variations in instrument response.[5] Both non-isotopically labeled (e.g., epicoprostanol, 5α-cholestane) and stable isotope-labeled (e.g., deuterated) sterols are used.[2][7] Isotope-labeled standards are considered the gold standard for mass spectrometry-based quantification.[2]

References

Application Note: Validated Analytical Methods for the Quantification of Lathosterol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a crucial biomarker for endogenous cholesterol synthesis.[1] Accurate and precise quantification of this compound in biological matrices, such as human plasma, is essential for researchers, scientists, and drug development professionals studying cholesterol metabolism and the efficacy of cholesterol-lowering therapies.[2] This application note provides detailed protocols for the validation of analytical methods for this compound quantification in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The validation parameters adhere to the International Council for Harmonisation (ICH) guidelines.[3]

A significant analytical challenge in this compound quantification is its separation from cholesterol, which is isobaric and present at concentrations over a thousand times higher.[4] The methods presented here are designed to ensure high specificity, sensitivity, and robustness for reliable this compound analysis.

Signaling Pathway

This compound is a precursor to cholesterol in one of the major biosynthetic pathways.

Cholesterol_Biosynthesis Lanosterol Lanosterol This compound This compound Lanosterol->this compound Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol This compound->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

Experimental Workflow

A generalized workflow for the quantification of this compound in plasma is depicted below. This involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (with Internal Standard) Saponification Alkaline Saponification Plasma->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography GC-MS or LC-MS/MS Derivatization->Chromatography Quantification Quantification (Calibration Curve) Chromatography->Quantification Validation Method Validation Quantification->Validation

General workflow for this compound quantification.

Analytical Method Validation Protocols

The following sections detail the experimental protocols and validation results for both GC-MS and LC-MS/MS methods.

I. GC-MS Method

A. Sample Preparation Protocol

  • To 100 µL of plasma sample in a glass tube, add 1 µg of 5α-cholestane as an internal standard.[5]

  • Add 1 mL of 1 M ethanolic potassium hydroxide solution.[5]

  • Incubate the mixture at 60°C for 1 hour for saponification.[5]

  • After cooling to room temperature, perform liquid-liquid extraction by adding 2 mL of n-hexane and vortexing for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes and transfer the upper n-hexane layer to a new tube.

  • Repeat the extraction step and combine the n-hexane layers.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • For derivatization, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • Incubate at 60°C for 1 hour to form trimethylsilyl (TMS) ethers.[5]

  • The sample is now ready for GC-MS analysis.

B. GC-MS Operating Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: Restek Rxi-1ms (30 m x 0.25 mm, 0.25 µm) or similar dimethyl polysiloxane column[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 200°C, hold for 0.5 min, ramp at 20°C/min to 300°C, and hold for 10 min.[6]

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL, splitless

  • Ionization Mode: Electron Impact (EI) at 70 eV[5]

  • MS Source Temperature: 300°C[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS: m/z 458, 255, 213[5]

    • 5α-cholestane (IS): m/z 217, 149, 109[5]

C. Validation Data Summary

The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 1: Linearity of the GC-MS Method

Parameter Result Acceptance Criteria
Calibration Range 0.1 - 10.0 µg/mL -
Regression Equation y = 1.234x + 0.015 -

| Correlation Coefficient (r²) | > 0.998 | ≥ 0.995 |

Table 2: Accuracy and Precision of the GC-MS Method

QC Level Concentration (µg/mL) Accuracy (% Recovery) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=18) Acceptance Criteria
LLOQ 0.1 98.5% 8.5% 11.2% Accuracy: 80-120%, Precision: ≤20%
Low 0.3 102.1% 6.0% 9.4% Accuracy: 85-115%, Precision: ≤15%
Medium 4.0 99.8% 5.2% 7.8% Accuracy: 85-115%, Precision: ≤15%
High 8.0 101.5% 4.5% 6.5% Accuracy: 85-115%, Precision: ≤15%

Data is representative based on literature values.[7][8][9]

Table 3: LOD, LOQ, and Specificity of the GC-MS Method

Parameter Result
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

| Specificity | No interference observed from endogenous plasma components at the retention time of this compound and the internal standard. Chromatographic resolution from cholesterol is achieved. |

II. LC-MS/MS Method

A. Sample Preparation Protocol

  • To 50 µL of plasma sample, add 10 µL of an internal standard solution (this compound-d7).[4]

  • Perform protein precipitation by adding 200 µL of acetonitrile, followed by vortexing for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction by adding 1 mL of n-hexane and vortexing for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper n-hexane layer to a clean tube and evaporate to dryness under nitrogen.[4]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 83:17 methanol:water with 0.1% formic acid).[4]

  • The sample is ready for LC-MS/MS analysis.

B. LC-MS/MS Operating Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent[10]

  • Column: Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)[4][10]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in methanol / 0.1% formic acid in water (83:17, v/v)[4]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL[4]

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Positive[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • This compound: m/z 369.4 → 95.1[4]

    • This compound-d7 (IS): m/z 376.4 → 102.1

C. Validation Data Summary

The method was validated according to ICH bioanalytical method validation guidelines.[11]

Table 4: Linearity of the LC-MS/MS Method

Parameter Result Acceptance Criteria
Calibration Range 0.1 - 10.0 µg/mL[10] -
Regression Equation y = 0.876x + 0.009 (weighted 1/x²) -

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |

Table 5: Accuracy and Precision of the LC-MS/MS Method

QC Level Concentration (µg/mL) Accuracy (% Bias) Repeatability (%CV, n=6) Intermediate Precision (%CV, n=18) Acceptance Criteria
LLOQ 0.1 -8.0% 5.1% 7.5% Bias: ±20%, Precision: ≤20%
Low 0.3 -10.6% 9.6% 11.0% Bias: ±15%, Precision: ≤15%
Medium 0.7 -3.0% 6.9% 8.2% Bias: ±15%, Precision: ≤15%
High 4.0 -0.8% 4.4% 5.9% Bias: ±15%, Precision: ≤15%

Data is representative based on literature values.[4]

Table 6: LOD, LOQ, and Specificity of the LC-MS/MS Method

Parameter Result
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL[4]

| Specificity | Chromatographic separation of this compound from isobaric cholesterol was achieved. No significant matrix effects were observed. |

III. Robustness Testing

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters.[12] For the LC-MS/MS method, the following parameters were varied:

Table 7: Robustness Evaluation for the LC-MS/MS Method

Parameter Varied Original Condition Varied Condition Result (%RSD of results) Acceptance Criteria
Column Temperature 40°C 38°C and 42°C < 5.0% System suitability must pass; %RSD ≤ 15%
Mobile Phase Composition 83% Methanol 81% and 85% Methanol < 6.2% System suitability must pass; %RSD ≤ 15%

| Flow Rate | 0.3 mL/min | 0.28 mL/min and 0.32 mL/min | < 7.5% | System suitability must pass; %RSD ≤ 15% |

Conclusion

This application note provides detailed, validated protocols for the quantification of this compound in human plasma by both GC-MS and LC-MS/MS. Both methods demonstrate high levels of specificity, accuracy, precision, and robustness, making them suitable for use in clinical research and drug development. The LC-MS/MS method offers the advantage of a simpler sample preparation without the need for derivatization, potentially leading to higher throughput. The choice of method will depend on the specific requirements of the study and the instrumentation available.

References

Simultaneous Analysis of Lathosterol, Desmosterol, and Lanosterol: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed methodologies for the simultaneous quantification of three key cholesterol precursors—lathosterol, desmosterol, and lanosterol—in human plasma and serum. The enclosed protocols are designed for researchers, scientists, and drug development professionals engaged in studies of cholesterol metabolism, cardiovascular disease, and neurodegenerative disorders. The methods described leverage both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to achieve high sensitivity and specificity.

Introduction

This compound, desmosterol, and lanosterol are critical intermediates in the cholesterol biosynthesis pathway.[1] Lanosterol is a foundational sterol from which cholesterol is synthesized via two major branches: the Bloch pathway, which involves desmosterol as a direct precursor to cholesterol, and the Kandutsch-Russell pathway, where this compound is a key intermediate.[2] The relative concentrations of these precursors can provide valuable insights into the activity of cholesterol synthesis pathways. For instance, the ratio of this compound to cholesterol is often utilized as a biomarker for whole-body cholesterol synthesis.[3] Accurate and simultaneous measurement of these structurally similar sterols is crucial for understanding the mechanisms of various diseases and for the development of new therapeutics.[1][4]

This document offers two distinct, validated protocols for the simultaneous analysis of these compounds, catering to different instrumentation availabilities and analytical preferences.

Signaling Pathway: Cholesterol Biosynthesis

The diagram below illustrates the latter stages of the cholesterol biosynthesis pathway, highlighting the positions of lanosterol, this compound, and desmosterol.

Cholesterol_Biosynthesis cluster_Bloch Bloch Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway Lanosterol Lanosterol 7-dehydrodesmosterol 7-dehydrodesmosterol Lanosterol->7-dehydrodesmosterol multiple steps This compound This compound Lanosterol->this compound multiple steps Desmosterol Desmosterol 7-dehydrodesmosterol->Desmosterol DHCR7 Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 7-dehydrocholesterol 7-dehydrocholesterol This compound->7-dehydrocholesterol SC5D 7-dehydrocholesterol->Cholesterol DHCR7

Cholesterol Biosynthesis Pathways

Experimental Workflow Overview

The general workflow for the analysis of this compound, desmosterol, and lanosterol from biological samples is depicted below. This process includes sample preparation, instrumental analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS only Reconstitution Reconstitution Extraction->Reconstitution LC-MS/MS Derivatization->Reconstitution Chromatography LC or GC Separation Reconstitution->Chromatography MS_Detection Tandem Mass Spectrometry (MS/MS) Detection Chromatography->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

General Experimental Workflow

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS and GC-MS methods described in the protocols below.

Table 1: LC-MS/MS Quantitative Parameters

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Endogenous Plasma Concentration (µg/mL)
This compound0.1 - 100.11.37 - 5.79[1]
Desmosterol0.1 - 100.10.461 - 1.53[1]
Lanosterol0.1 - 100.10.303 - 1.02[1]

Table 2: GC-MS Quantitative Parameters

AnalyteDetection Limit (ng/mL)Quantification Limit (ng/mL)
Sterol Oxidation Products*< 5< 10[5]

*Note: Specific data for this compound, desmosterol, and lanosterol via GC-MS were not detailed in the cited sources, but performance for similar sterols is presented.

Table 3: Mass Spectrometry Parameters

AnalyteMethodIonization ModeMRM Transition (m/z)Key SIM Ions (m/z)
This compoundLC-MS/MSPositive APCI369.3 → 161.1[1]-
DesmosterolLC-MS/MSPositive APCI367.4 → 147.1[1]-
LanosterolLC-MS/MSPositive APCI409.43 → 109.1[1]-
This compound (as TMS ether)GC-MSElectron Impact-213, 255, 458[6][7]
Desmosterol (as TMS ether)GC-MSElectron Impact-119, 253, 351[8]

Protocol 1: Simultaneous Analysis by UPLC-MS/MS

This protocol is based on a validated method for the quantification of this compound, desmosterol, and lanosterol in human plasma.[1]

1. Materials and Reagents

  • Human plasma (K2EDTA)

  • This compound, desmosterol, and lanosterol analytical standards

  • 25-hydroxycholesterol-d6 (Internal Standard, IS)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Solvents for liquid-liquid extraction (e.g., methyl-tert-butyl ether or hexane)

2. Sample Preparation (Liquid-Liquid Extraction)

  • To a 50 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., 25-hydroxycholesterol-d6).

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Transfer the reconstituted sample to a 96-well plate for analysis.[1]

3. UPLC-MS/MS Conditions

  • UPLC System: Waters UPLC system or equivalent[1]

  • Column: Thermo Hypersil GOLD C18 column (100 × 2.1 mm, 1.9 µm)[1]

  • Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier like formic acid or ammonium acetate.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer[1]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode[1]

  • MRM Transitions:

    • This compound: 369.3 → 161.1[1]

    • Desmosterol: 367.4 → 147.1[1]

    • Lanosterol: 409.43 → 109.1[1]

    • 25-hydroxycholesterol-d6 (IS): 375.6 → 95.1[1]

4. Calibration and Quantification

  • Due to the endogenous presence of the analytes, a surrogate matrix may be used for the preparation of calibration standards and lower quality control samples.[1]

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • A linear regression with a weighting factor (e.g., 1/concentration²) is typically used.[1]

Protocol 2: Simultaneous Analysis by GC-MS

This protocol is a general procedure for the analysis of sterols in serum, which requires saponification and derivatization prior to GC-MS analysis.[5][6]

1. Materials and Reagents

  • Human serum

  • 5α-cholestane (Internal Standard, IS)

  • Ethanolic potassium hydroxide (KOH) solution

  • Hexane, GC grade

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2. Sample Preparation (Saponification and Derivatization)

  • To 100 µL of serum, add the internal standard (5α-cholestane).[8]

  • Saponification: Add 1 mL of 1 M ethanolic KOH and incubate at 60°C for 1 hour to hydrolyze steryl esters to free sterols.[8]

  • Extraction: After cooling, add 1 mL of water and extract the non-saponifiable lipids (including sterols) three times with 2 mL of hexane. Vortex vigorously and centrifuge to separate the phases for each extraction.

  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[8]

  • Cap the vial tightly and heat at 60-70°C for 1 hour to form the trimethylsilyl (TMS) ethers of the sterols.

  • After cooling, the sample is ready for GC-MS injection.

3. GC-MS Conditions

  • GC System: Agilent GC system or equivalent

  • Column: A low-polarity capillary column suitable for sterol analysis (e.g., HP-5ms, DB-5ms).

  • Injector Temperature: 250-280°C

  • Oven Temperature Program: Start at an initial temperature of ~180°C, ramp up to ~280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent MS or equivalent

  • Ionization Source: Electron Ionization (EI) at 70 eV[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification[6]

  • Ions to Monitor (m/z):

    • This compound-TMS: 213, 255, 458[6][7]

    • Desmosterol-TMS: 119, 253, 351[8]

    • Lanosterol-TMS: (Specific ions should be determined from a standard)

    • 5α-cholestane (IS): 109, 149, 217[8]

4. Calibration and Quantification

  • Calibration standards are prepared by taking known amounts of this compound, desmosterol, and lanosterol through the entire saponification, extraction, and derivatization procedure.

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the simultaneous analysis of this compound, desmosterol, and lanosterol. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and desired throughput. The LC-MS/MS method offers the advantage of simpler sample preparation without the need for derivatization, while GC-MS is a well-established technique for sterol analysis with excellent sensitivity. Both methods are powerful tools for advancing research in cholesterol metabolism and related fields.

References

Application Note and Protocol: A Robust Assay for Lathosterol Quantification in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a crucial biomarker for whole-body cholesterol synthesis.[1][2][3] In clinical research, particularly in trials investigating the efficacy of cholesterol-lowering therapies such as statins, the accurate and precise quantification of this compound in human plasma or serum is essential.[2] The ratio of this compound to cholesterol is often utilized to assess the effects of these drugs.[4]

This document provides detailed protocols for a robust and validated assay for this compound quantification in human plasma using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method, in particular, offers high sensitivity and specificity, enabling the separation of this compound from the isobaric and highly abundant cholesterol.[4][5]

Signaling Pathway

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the position of this compound as a direct precursor to cholesterol.

Cholesterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin inhibition) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol This compound This compound Lanosterol->this compound 7-Dehydrocholesterol 7-Dehydrocholesterol This compound->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol

Caption: Cholesterol biosynthesis pathway highlighting key intermediates.

Experimental Workflow

The general workflow for the quantification of this compound in clinical trial samples is depicted below.

Lathosterol_Assay_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Plasma/Serum Collection (EDTA) Sample_Storage Storage at -70°C Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Extraction & Derivatization*) Sample_Storage->Sample_Preparation Instrumental_Analysis LC-MS/MS or GC-MS Analysis Sample_Preparation->Instrumental_Analysis note_derivatization *Derivatization for GC-MS Sample_Preparation->note_derivatization Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Ratio_Calculation This compound/ Cholesterol Ratio Data_Processing->Ratio_Calculation Statistical_Analysis Statistical Analysis Ratio_Calculation->Statistical_Analysis

Caption: General workflow for this compound analysis in clinical trials.

Data Presentation: Method Comparison

The following table summarizes typical quantitative data for the validated LC-MS/MS and GC-MS methods for this compound analysis in human plasma.

ParameterLC-MS/MS MethodGC-MS Method
Sample Volume 50 µL[1][4]100 µL[6]
Extraction Method Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)[7]
Internal Standard This compound-d75α-cholestane[6]
Linearity Range 0.1 - 10 µg/mL[1]Not specified
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[4]Picogram per milliliter range[7]
Intra-assay Precision (%CV) < 15%< 15%[7]
Inter-assay Precision (%CV) 5.1% to 13.4%[4]< 15%[7]
Accuracy (% Bias) -10.6% to -0.8%[4]88% - 117% recovery[7]
Stability (Freeze/Thaw) Stable through 3 cycles at -70°C[4]Not specified
Stability (Ambient Temperature) Stable for 24 hours[4]Not specified

Experimental Protocols

Protocol 1: this compound Quantification by LC-MS/MS

This protocol details a rapid and specific method for the quantification of this compound in human plasma.

5.1.1. Materials and Reagents

  • Human plasma (EDTA)

  • This compound certified standard

  • This compound-d7 (internal standard)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Surrogate matrix (e.g., stripped serum)

5.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 50 µL of plasma, standard, or QC, add the internal standard (this compound-d7) solution.

  • Due to the endogenous presence of this compound, a surrogate matrix should be used for the preparation of calibration standards and LLOQ/LQC samples.[1][4] MQC and HQC samples can be prepared in authentic human plasma.[1][4]

  • Perform a liquid-liquid extraction by adding an appropriate volume of n-hexane.

  • Vortex mix thoroughly and centrifuge to separate the layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC system (e.g., Shimadzu UFLC LC-30AD)[4]

  • Column: Reversed-phase column (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm)[1][4]

  • Mobile Phase: Isocratic flow of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 17:83, v:v)[4]

  • Injection Volume: 5 µL[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB/Sciex QTRAP 5500)[1][4]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode[1][4]

  • MRM Transitions:

    • This compound: 369.4 → 95.1[4]

    • This compound-d7: (adjust for deuteration)

    • Alternative this compound transition: 369.3 → 161.1[1]

5.1.4. Method Validation

The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, carryover, and stability.

Protocol 2: this compound Quantification by GC-MS

This protocol outlines a classic and reliable method for this compound analysis.

5.2.1. Materials and Reagents

  • Human plasma (EDTA)

  • This compound certified standard

  • 5α-cholestane (internal standard)

  • Ethanolic potassium hydroxide (KOH) solution

  • n-Hexane (GC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

5.2.2. Sample Preparation (Hydrolysis, Extraction, and Derivatization)

  • To 100 µL of plasma, add the internal standard (5α-cholestane).[6]

  • Perform alkaline hydrolysis by adding ethanolic KOH and incubating at 60°C for 1 hour.[6]

  • Extract the non-saponifiable lipids with n-hexane.

  • Evaporate the hexane extract to dryness.

  • Derivatize the sterols by adding a solution of pyridine and BSTFA + 1% TMCS (1:1, v/v) and incubating at 60°C for 1 hour.[6]

5.2.3. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph (e.g., Agilent 7890A)[8]

  • Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm)[8][9]

  • Carrier Gas: Helium

  • Oven Temperature Program: A suitable temperature gradient to separate the sterols.

  • Mass Spectrometer: Mass selective detector (e.g., Agilent 5975C)[9]

  • Ionization Mode: Electron Impact (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z):

    • This compound (as TMS ether): 458 (molecular ion), 213, 255[10][11]

    • 5α-cholestane: 217, 109, 149[10]

Conclusion

The presented LC-MS/MS and GC-MS methods provide robust and reliable approaches for the quantification of this compound in human plasma for clinical trial applications. The choice of method may depend on available instrumentation and specific study requirements. Proper validation is crucial to ensure data quality and integrity in a clinical setting.

References

Lathosterol as a Biomarker for Statin Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Statins are a class of drugs that act as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By reducing endogenous cholesterol production, statins effectively lower circulating low-density lipoprotein cholesterol (LDL-C) levels. Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol synthesis, serves as a reliable biomarker for whole-body cholesterol synthesis.[4][5][6] Monitoring plasma or serum this compound levels provides a direct measure of the pharmacodynamic effect of statin therapy, offering valuable insights into patient response and adherence. A decrease in this compound concentration is a sensitive indicator of the inhibition of cholesterol synthesis.[7][8]

This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker in the context of statin therapy.

Data Presentation

The efficacy of different statins in reducing cholesterol synthesis can be compared by measuring the change in this compound levels. The following table summarizes the percentage reduction in plasma/serum this compound levels observed with various statin treatments.

StatinDaily DoseDuration of TreatmentAnalyte MeasuredPercentage ReductionReference
Atorvastatin80 mg6 weeksThis compound/Cholesterol Ratio68%[1]
Rosuvastatin40 mg6 weeksThis compound/Cholesterol Ratio64%[1]
Simvastatin20 mg1 weekSerum this compound55-73%[7]
SimvastatinNot SpecifiedNot SpecifiedThis compound/Cholesterol Ratio70%[9]

Signaling Pathways and Experimental Workflow

Cholesterol Biosynthesis and Statin Inhibition

Statins competitively inhibit HMG-CoA reductase, a key enzyme that converts HMG-CoA to mevalonate.[1][2][10][11] This inhibition reduces the synthesis of downstream intermediates, including this compound and ultimately cholesterol.[5][12] The decreased intracellular cholesterol levels lead to an upregulation of LDL receptors on hepatocytes, enhancing the clearance of LDL-C from the circulation.[10]

Cholesterol_Pathway cluster_synthesis Cholesterol Biosynthesis Pathway cluster_inhibition Statin Action cluster_effect Cellular Effect Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol This compound This compound Lanosterol->this compound Kandutsch-Russell Pathway Cholesterol Cholesterol This compound->Cholesterol Reduced Cholesterol Synthesis Reduced Cholesterol Synthesis Cholesterol->Reduced Cholesterol Synthesis Statin Statin Statin->HMG-CoA Reductase_point Upregulation of LDL Receptors Upregulation of LDL Receptors Reduced Cholesterol Synthesis->Upregulation of LDL Receptors Increased LDL-C Clearance Increased LDL-C Clearance Upregulation of LDL Receptors->Increased LDL-C Clearance Lathosterol_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Plasma/Serum Sample Hydrolysis Alkaline Hydrolysis (e.g., KOH in Ethanol) Start->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with Hexane) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) (e.g., with BSTFA) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS (Direct injection after reconstitution) GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using internal standard) GCMS->Quantification LCMS->Quantification Reporting Data Reporting (e.g., µg/mL or ratio to cholesterol) Quantification->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lathosterol/Cholesterol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the separation of lathosterol from its isobaric isomer, cholesterol, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and cholesterol by LC-MS?

The main difficulty arises from their structural similarity. This compound and cholesterol are isobaric, meaning they have the same molecular weight, making them indistinguishable by mass spectrometry alone.[1][2] Furthermore, their structures are very similar, resulting in nearly identical hydrophobic properties, which leads to co-elution under typical reversed-phase chromatography conditions.[1][2] The challenge is compounded in biological samples where cholesterol is present at concentrations that can be over 1000 times higher than this compound, potentially masking the this compound peak entirely.[1][2]

Q2: Which type of LC column is most effective for separating these isomers?

While standard C18 columns are widely used, achieving baseline separation of this compound and cholesterol can be difficult. C30 columns often provide superior selectivity for sterol isomers due to their ability to resolve structurally similar compounds.[3] Additionally, columns with smaller particle sizes (e.g., 1.9 µm vs. 2.7 µm) can significantly enhance resolution.[4] Some studies have also found success with pentafluorophenyl (PFP) stationary phases.[5]

Table 1: Comparison of Common LC Columns for Sterol Separation
Stationary Phase Common Particle Size Advantages Considerations
C18 (e.g., Poroshell 120 EC-C18)1.9 µm, 2.7 µmGood hydrophobic retention; widely available.[2][4]May not fully resolve isobaric isomers without extensive method optimization.[2]
C30 (e.g., Acclaim C30)3 µm, 5 µmExcellent shape selectivity for isomers; enhanced resolution of structurally similar sterols.[3][6]May require longer run times.
PFP (Pentafluorophenyl)< 3 µmOffers alternative selectivity that can resolve challenging isomers.[5]Selectivity is highly dependent on mobile phase composition.

Q3: Is derivatization required for this compound and cholesterol analysis?

Derivatization is not strictly necessary but is often employed to enhance sensitivity and, in some cases, improve chromatographic separation.[7] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) react with the conjugated diene structure in some sterols, improving ionization efficiency.[7][8] However, derivatization adds an extra step to sample preparation and may not be necessary if using a highly sensitive mass spectrometer with an optimized Atmospheric Pressure Chemical Ionization (APCI) source.[2][4]

Q4: What are the typical mass transitions and ionization techniques used?

Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is the most common and effective technique for analyzing nonpolar compounds like sterols, as it provides good sensitivity without derivatization.[4][9] In APCI, both this compound and cholesterol typically lose a water molecule, producing a characteristic precursor ion at m/z 369.3.[10] Multiple Reaction Monitoring (MRM) is then used for quantification.

Table 2: Common Mass Spectrometry Parameters (APCI+)
Analyte Precursor Ion (m/z) Example Product Ions (m/z)
This compound / Cholesterol369.3 ([M+H-H₂O]⁺)161.1, 147.1, 95.1[1][11][12]
This compound-d7 (Internal Std)376.4 ([M+H-H₂O]⁺)266.3[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Poor or no chromatographic separation (co-elution) of this compound and cholesterol.

This is the most common issue. Since the mass spectrometer cannot differentiate between these isobaric compounds, chromatographic resolution is critical for accurate quantification.[2][4]

Troubleshooting Workflow for Co-elution

G cluster_0 Start Peaks Co-eluting? Opt_Gradient 1. Make Gradient Shallower Start->Opt_Gradient Yes Check_Res1 Resolution Improved? Opt_Gradient->Check_Res1 Opt_Temp 2. Lower Column Temperature (e.g., to 15-20°C) Check_Res1->Opt_Temp No Success Problem Resolved Check_Res1->Success Yes Check_Res2 Resolution Improved? Opt_Temp->Check_Res2 Change_Col 3. Change Column (e.g., C18 -> C30) Check_Res2->Change_Col No Check_Res2->Success Yes Fail Further Method Development Needed Change_Col->Fail

A decision tree for troubleshooting peak co-elution.
  • Step 1: Optimize the Mobile Phase Gradient: A shallow gradient can significantly enhance the separation of closely eluting peaks. Try decreasing the rate of increase of the organic solvent (e.g., methanol or acetonitrile) concentration over a longer period.[13]

  • Step 2: Adjust Column Temperature: Lowering the column temperature can sometimes improve the resolution of isomers.[13] Operating at a reduced temperature, such as 15°C, has been shown to improve separation.[4]

  • Step 3: Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with different selectivity is the next logical step. A C30 column is highly recommended as it provides better shape selectivity for sterol isomers compared to a standard C18.[3][6]

Problem: Low signal intensity or poor sensitivity.

  • Confirm MS Source and Parameters: Ensure the mass spectrometer is using an APCI source, which is optimal for nonpolar molecules like sterols.[4] Optimize source parameters such as corona current, gas temperatures, and gas flows.[12]

  • Check for Ion Suppression: Matrix effects from complex samples like plasma can suppress the ionization of target analytes. Ensure your sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) is effective at removing interfering substances.[11]

  • Consider Derivatization: If sensitivity remains an issue, especially for very low concentration samples, consider derivatization with PTAD to increase ionization efficiency.[7]

Problem: Asymmetrical peaks (tailing or fronting).

  • Check Sample Solvent: Dissolve your final extract in the initial mobile phase conditions. Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[13]

  • Adjust Mobile Phase: Peak tailing can sometimes be caused by secondary interactions with the stationary phase. The addition of a small amount of an additive like 0.1% formic acid or 10 mM ammonium formate to the mobile phase can improve peak shape.[3][13]

  • Avoid Column Overload: Injecting too much sample can lead to peak fronting. If this occurs, dilute your sample and reinject.[13]

Experimental Protocols

Below is a generalized protocol for the extraction and analysis of this compound and cholesterol from plasma.

LC-MS Analysis Workflow

G Sample 1. Plasma Sample (with Internal Standard) LLE 2. Liquid-Liquid Extraction (e.g., with Hexane) Sample->LLE Dry 3. Evaporate to Dryness (under Nitrogen) LLE->Dry Recon 4. Reconstitute (in Mobile Phase) Dry->Recon Inject 5. LC-MS Injection Recon->Inject Sep 6. Chromatographic Separation (C18 or C30 column) Inject->Sep Detect 7. MS Detection (APCI, MRM Mode) Sep->Detect Data 8. Data Analysis (Integration & Quantification) Detect->Data

A general workflow for sterol analysis by LC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for extracting sterols from a 50 µL plasma sample.[1][11]

  • To an aliquot of 50 µL of plasma in a glass tube, add an appropriate internal standard (e.g., this compound-d7).

  • Add extraction solvent (e.g., a mixture of chloroform/methanol or hexane).

  • Vortex vigorously to mix.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic (lower) layer containing the lipids to a new clean tube.[14]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.

2. (Optional) Derivatization with PTAD

  • To the dried sample extract, add 100 µL of a 0.5 mg/mL solution of PTAD in dry acetonitrile.[15]

  • Vortex and allow the reaction to proceed at room temperature for 60 minutes in the dark.[15]

  • Quench the reaction by adding methanol or water.

  • Evaporate the solvent and reconstitute as described above.

3. LC-MS Instrument Parameters

The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and column.

Table 3: Example LC-MS Method Parameters
LC System UPLC/HPLC System
Column C18 or C30, <3 µm particle size (e.g., 100 x 2.1 mm)[11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Example Gradient 80-100% B over 15-20 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temp 15-40°C (start lower for better resolution)[4]
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source APCI, Positive Ion Mode[11]
Scan Type Multiple Reaction Monitoring (MRM)

References

Troubleshooting Peak Tailing in Lathosterol GC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing in lathosterol Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis.[1][2] It manifests as an asymmetrical peak with a "tail" extending from the peak apex, which can compromise resolution and integration.[3] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in your this compound analysis.

Question: My this compound peak is tailing. Where do I start troubleshooting?

The first step is to determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. This distinction is crucial for diagnosing the problem.[4][5]

  • If all peaks are tailing: This typically indicates a physical or mechanical issue within the GC system that affects all compounds indiscriminately.[4][5]

  • If only the this compound peak (and potentially other active compounds) is tailing: This suggests a chemical interaction between this compound and active sites within the system.[4][5]

Below is a troubleshooting workflow to guide you through the process.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound all_peaks_tail Are all peaks tailing? No start->all_peaks_tail check_flow_path Check for Flow Path Disruptions all_peaks_tail->check_flow_path check_chemical_activity Check for Chemical Activity all_peaks_tail->check_chemical_activity column_install Improper Column Installation? (Too high/low in inlet/detector) check_flow_path->column_install poor_cut Poor Column Cut? (Jagged edges, blockage) check_flow_path->poor_cut leaks System Leaks? (Septum, fittings) check_flow_path->leaks fix_column_install Resolution column_install->fix_column_install Re-install column correctly. fix_poor_cut Resolution poor_cut->fix_poor_cut Re-cut column ends cleanly. fix_leaks Resolution leaks->fix_leaks Perform leak check and replace consumables. active_sites Active Sites in System? (Liner, column inlet, seals) check_chemical_activity->active_sites column_degradation Column Degradation? (Contamination, phase bleed) check_chemical_activity->column_degradation sample_issues Sample-Related Issues? (Overload, matrix effects) check_chemical_activity->sample_issues fix_active_sites Resolution active_sites->fix_active_sites Replace inlet liner, trim column, use inert components. fix_column_degradation Resolution column_degradation->fix_column_degradation Condition or replace column. fix_sample_issues Resolution sample_issues->fix_sample_issues Dilute sample, optimize sample preparation.

Fig 1. Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for all peaks in a chromatogram?

When all peaks, including the solvent peak, exhibit tailing, the issue is likely mechanical and related to a disruption in the carrier gas flow path.[4][5] Common causes include:

  • Improper Column Installation: If the column is set too high or too low in the inlet or detector, it can create dead volumes where the sample can be held up, leading to tailing.[4][6]

  • Poor Column Cut: A jagged or uneven column cut can create turbulence in the flow path, causing peaks to tail.[3][4]

  • System Leaks: Leaks at the inlet septum, fittings, or O-rings can disrupt the carrier gas flow and pressure, leading to distorted peak shapes.

  • Contaminated Inlet Liner: A dirty or non-deactivated liner can cause issues for all compounds, although it is a more common cause of tailing for active compounds.[3]

Q2: My this compound peak is tailing, but other non-polar compounds look fine. What could be the cause?

This scenario strongly suggests that the tailing is due to chemical interactions between this compound, a polar sterol, and active sites within the GC system.[4] These active sites are typically exposed silanol groups (-Si-OH) on surfaces that can form hydrogen bonds with the hydroxyl group of this compound, delaying its elution and causing tailing.

Lathosterol_Interaction cluster_0 GC Column Surface Si-OH Active Silanol Group (-Si-OH) This compound This compound Molecule This compound->Si-OH Hydrogen Bonding Interaction

Fig 2. Interaction of this compound with active sites.

Common sources of active sites include:

  • Inlet Liner: The glass inlet liner is a primary site for activity. Using a deactivated liner is crucial.[3]

  • Column Inlet: Accumulation of non-volatile matrix components at the head of the column can create active sites.[7][8]

  • Column Stationary Phase Degradation: Over time, the stationary phase can degrade, exposing active sites on the fused silica tubing.[7][9]

  • Inlet Seals: Gold-plated or deactivated seals are recommended to minimize interactions.

Q3: How can I fix peak tailing caused by active sites?

Here are several effective solutions:

  • Inlet Maintenance: Regularly replace the inlet liner and septum. Use liners that are specifically deactivated for active compounds.[6]

  • Column Trimming: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and damaged stationary phase.[1][3]

  • Use of a Guard Column: A deactivated guard column can protect the analytical column from contamination.[7]

  • Derivatization: this compound is typically derivatized (e.g., silylation with MSTFA) to block the polar hydroxyl group, making it less susceptible to interaction with active sites.[10][11] Ensure your derivatization procedure is complete.

  • Use of Ultra Inert Columns and Liners: These products are designed with highly deactivated surfaces to minimize interactions with active compounds.[12][13]

Q4: Can my injection technique cause peak tailing for this compound?

Yes, the injection technique can influence peak shape.

  • Splitless Injection: In splitless mode, a slow purge of the solvent from the inlet can create a broad solvent peak that may appear as tailing for early eluting peaks.[2][4] Optimizing the purge time is important.

  • Sample Overload: Injecting too much sample can overload the column, leading to peak fronting, but in some cases, it can contribute to tailing.[14][15] Consider diluting your sample if you suspect overload.

Q5: I've tried everything, and my this compound peak is still tailing. What else could be the problem?

If you have systematically addressed the common causes, consider these less frequent possibilities:

  • Column Degradation: The column may be irreversibly damaged and require replacement.[16] Symptoms of a degraded column include increased bleed, loss of resolution, and persistent peak tailing for active compounds.[7][9]

  • Thermal Decomposition: Although less common for this compound under typical GC conditions, thermal decomposition in a hot inlet can sometimes mimic peak tailing.[2] Ensure your inlet temperature is appropriate.

  • Co-elution: A small, co-eluting impurity under the tail of the this compound peak can give the appearance of tailing. Review your mass spectral data to check for interfering ions.

Quantitative Data Summary

The following table summarizes the expected improvement in peak asymmetry for this compound after implementing various troubleshooting steps. The Asymmetry Factor (As) is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Troubleshooting ActionTypical Asymmetry Factor (As) BeforeExpected Asymmetry Factor (As) After
Replace with a new, deactivated inlet liner2.11.3
Trim 20 cm from the column inlet1.91.2
Optimize derivatization procedure2.51.1
Replace a degraded column with a new one> 3.01.0

Note: These values are illustrative and can vary depending on the specific instrument, column, and analytical conditions.

Experimental Protocols

Standard this compound Derivatization Protocol (Silylation)

This protocol is a common method for preparing this compound for GC-MS analysis.[10][17]

  • Sample Preparation: Aliquot 50 µL of plasma or serum into a glass tube.

  • Saponification (Hydrolysis of Sterol Esters):

    • Add 1 mL of ethanolic potassium hydroxide solution.

    • Vortex and incubate at 60°C for 1 hour.

  • Extraction:

    • After cooling to room temperature, add 1 mL of water and 2 mL of n-hexane.

    • Vortex for 2 minutes and centrifuge at 2000 rpm for 5 minutes.

    • Transfer the upper n-hexane layer to a clean tube.

    • Repeat the extraction with another 2 mL of n-hexane.

  • Drying: Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

GC-MS Conditions for this compound Analysis

The following are typical starting conditions for this compound analysis. These may need to be optimized for your specific instrument and column.

  • GC Column: A low to mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Inlet:

    • Mode: Splitless

    • Temperature: 280°C

    • Purge Time: 1.0 min

  • Oven Temperature Program:

    • Initial Temperature: 180°C, hold for 1 min

    • Ramp: 20°C/min to 280°C

    • Hold: 10 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector:

    • Mode: Selected Ion Monitoring (SIM)

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ions to Monitor for this compound-TMS derivative: m/z 458 (molecular ion), 368, 353.[10]

References

Technical Support Center: Accurate Lathosterol Measurement in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of lathosterol in serum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the significance of measuring this compound in serum?

A1: this compound is a direct precursor to cholesterol in the Kandutsch-Russell biosynthetic pathway.[1] Its concentration in serum, particularly the ratio of this compound to cholesterol, serves as a reliable biomarker for whole-body cholesterol synthesis.[2] Monitoring this ratio is crucial in clinical studies for assessing the efficacy of cholesterol-lowering drugs, such as statins, and understanding disorders related to cholesterol metabolism.[1][2][3]

Q2: Which analytical techniques are most suitable for this compound measurement in serum?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used and reliable methods for quantifying this compound in serum.[3][4] LC-MS/MS is often preferred as it may not require the derivatization step essential for GC-MS analysis, thus simplifying sample preparation.[4][5]

Q3: Why is the separation of this compound and cholesterol so critical?

A3: this compound and cholesterol are isobaric, meaning they have the same molecular weight, and also share a very similar structure.[3][5] This makes it impossible for the mass spectrometer to differentiate between them without adequate chromatographic separation.[6] Given that cholesterol is present in serum at concentrations over 1000 times higher than this compound, poor separation can lead to the cholesterol peak completely masking the this compound peak, resulting in inaccurate quantification.[3]

Q4: What is the purpose of using an internal standard, and which ones are recommended?

A4: An internal standard is crucial for accurate quantification as it helps to correct for variations during sample preparation and analysis. For this compound measurement, stable isotope-labeled internal standards are highly recommended. Commonly used internal standards include ²H₃-labeled this compound, ²H₇-labeled cholesterol, and this compound-d7.[4][7]

Q5: Should I measure total or unesterified this compound?

A5: Both total (free and esterified) and unesterified this compound can be measured, and both have been shown to correlate with cholesterol synthesis.[2] The measurement of total this compound requires a hydrolysis (saponification) step to release the this compound from its esterified form.[8][9] The choice may depend on the specific research question and established laboratory protocols.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between this compound and Cholesterol

Symptoms:

  • Overlapping or co-eluting peaks for this compound and cholesterol.

  • Inability to establish a distinct baseline for the this compound peak.

  • Inconsistent retention times.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate Column Choice For LC-MS, consider using a column with better selectivity for sterols, such as an Agilent Poroshell 120 EC-C18 or a pentafluorophenyl (PFP) stationary phase.[4][5] Smaller particle size columns (e.g., 1.9 µm) can also provide superior resolution.[6][10]
Suboptimal Mobile Phase Composition (LC-MS) Optimize the mobile phase. A simple isocratic mobile phase, for instance, a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol, has been shown to be effective.[3] Experiment with different solvent ratios to improve separation.
Incorrect Temperature Settings Controlling the column temperature can enhance resolution. For LC-MS, operating at a controlled temperature, such as 20°C, may improve the separation of this compound and cholesterol.[5] For GC-MS, ensure the temperature program is optimized to resolve these closely eluting compounds.[11]
Column Overload The high concentration of cholesterol relative to this compound can lead to column overload.[5] Consider diluting the sample or using a column with a higher capacity. For GC-MS, adjusting the split ratio can also help.[12]
Issue 2: Low Signal Intensity or Poor Sensitivity for this compound

Symptoms:

  • This compound peak is not detectable or is at the level of baseline noise.

  • Signal-to-noise ratio is too low for accurate quantification.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inefficient Ionization (LC-MS) For nonpolar sterols like this compound, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often more sensitive than Electrospray Ionization (ESI).[5][6] Ensure the ion source parameters are optimized.
Suboptimal Derivatization (GC-MS) Incomplete derivatization will lead to poor chromatographic performance and low signal. Ensure the derivatization reagent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide) and reaction conditions (time, temperature) are optimal.[8]
Matrix Effects Components in the serum matrix can suppress the ionization of this compound.[13] Improve sample cleanup by using techniques like solid-phase extraction (SPE) or ensure the chromatographic method separates this compound from interfering matrix components.[14] The use of a stable isotope-labeled internal standard is essential to compensate for matrix effects.
Mass Spectrometer Settings Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard to achieve the highest sensitivity.[8][10] Ensure collision energy and other MS parameters are properly tuned.
Issue 3: High Variability in Results and Poor Reproducibility

Symptoms:

  • Large standard deviations between replicate measurements.

  • Inconsistent results across different batches of samples.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and derivatization. Automating these steps where possible can reduce variability. The use of a reliable internal standard added early in the workflow is critical.[4][7]
Sample Degradation This compound and other sterols can be susceptible to degradation. Store samples appropriately (e.g., at -80°C) and avoid repeated freeze-thaw cycles.[15] Process samples promptly after thawing.
Endogenous this compound in Blank Matrix When preparing calibration standards, be aware that authentic human plasma contains endogenous this compound.[3][10] It is advisable to use a surrogate matrix for calibration standards and the lower limit of quantification (LLOQ) samples.[3][10]
Systematic Errors Regularly check for leaks in the chromatography system and ensure proper column installation.[11][12] Verify the accuracy of autosampler injections.[16]

Experimental Protocols

Protocol 1: this compound Measurement by LC-MS/MS

This protocol is a generalized representation based on common practices.

  • Sample Preparation (Hydrolysis and Extraction):

    • Pipette 50 µL of serum into a glass tube.

    • Add a known amount of this compound-d7 internal standard.

    • Add 1 mL of ethanolic potassium hydroxide solution for saponification of sterol esters.[8]

    • Incubate at 65°C with shaking.[4]

    • After cooling, add 0.5 mL of water and perform liquid-liquid extraction with 3 mL of cyclohexane.[4]

    • Centrifuge to separate the phases and transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[3][10]

  • Chromatographic Conditions:

    • System: UPLC system for enhanced separation.[3]

    • Column: Thermo Hypersil GOLD C18 column (2.1 x 100 mm, 1.9 µm).[3][10]

    • Mobile Phase: Isocratic flow with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 17:83, v/v).[3]

    • Flow Rate: As recommended for the column and system.

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer.[3]

    • Ion Source: APCI in positive ion mode.[3][10]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition Example: this compound: m/z 369.4 → 95.1.[3]

Protocol 2: this compound Measurement by GC-MS

This protocol is a generalized representation based on common practices.

  • Sample Preparation (Hydrolysis and Extraction):

    • Follow the same hydrolysis and liquid-liquid extraction steps as in the LC-MS/MS protocol.[8]

  • Derivatization:

    • Evaporate the extracted sample to complete dryness.

    • Add a derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with a catalyst.[8][17]

    • Incubate at 60°C for 20-30 minutes to form trimethylsilyl (TMS) ether derivatives.[14][17]

  • Chromatographic Conditions:

    • System: Gas chromatograph with an appropriate capillary column.

    • Column: A column suitable for sterol analysis.

    • Carrier Gas: Helium or hydrogen.[18]

    • Temperature Program: A programmed temperature ramp to ensure separation of this compound from other sterols.

    • Injection Mode: Splitless or split injection depending on concentration.

  • Mass Spectrometry Conditions:

    • System: Mass spectrometer capable of selected ion monitoring (SIM) or tandem MS.

    • Ionization: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[8]

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions.

    • Example Ions (TMS derivative): For this compound, the molecular ion at m/z 458 can be monitored.[7][17]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Sterol Analysis

ParameterValue / DescriptionReference
LC System UPLC / HPLC[3][6]
Column Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)[10]
Mobile Phase Isocratic: 0.1% formic acid in water / 0.1% formic acid in methanol[3]
Ionization Mode Positive APCI[10]
MS System Triple Quadrupole (e.g., AB/Sciex QTRAP 5500)[3]
This compound MRM m/z 369.3 → 161.1 or m/z 369.4 → 95.1[3][10]
Linear Range 0.1 µg/mL to 10 µg/mL[10]

Table 2: Example GC-MS Parameters for Sterol Analysis

ParameterValue / DescriptionReference
Derivatization Reagent N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)[8][17]
Ionization Mode Positive Chemical Ionization (PCI) with ammonia[8]
Detection Mode Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[8][19]
Quantitative Ion (TMS) m/z 458 (Molecular Ion)[7][17]
Intra-assay CV <15%[8]
Inter-assay CV <15%[8]
Recovery 88% - 117%[8]

Visualizations

Caption: Workflow for this compound measurement in serum.

Cholesterol_Biosynthesis_Pathway Lanosterol Lanosterol This compound This compound Lanosterol->this compound Seven_DHC 7-Dehydrocholesterol This compound->Seven_DHC SC5D enzyme Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7 enzyme Statin Statins (HMG-CoA Reductase Inhibitors) HMG_CoA HMG-CoA Statin->HMG_CoA Inhibit Synthesis HMG_CoA->Lanosterol Multiple Steps

Caption: Simplified cholesterol biosynthesis pathway.

References

Technical Support Center: Lathosterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common matrix effects during lathosterol quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common matrix effects observed in this compound quantification in plasma/serum samples?

A1: The most significant matrix effects in this compound quantification, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS), stem from two main sources:

  • Isobaric Interference from Cholesterol: this compound and cholesterol are isomers, meaning they have the same molecular weight.[1][2] Given that cholesterol is present in plasma at concentrations over 1000 times higher than this compound, it can significantly interfere with this compound's signal, leading to inaccuracies.[1]

  • Ion Suppression from Phospholipids: Phospholipids are abundant in plasma and are known to co-extract with this compound. During LC-MS analysis, these phospholipids can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal and underestimation of its concentration.[3][4]

Q2: My this compound signal is low and inconsistent. How can I determine if this is due to matrix effects?

A2: To confirm if matrix effects are impacting your assay, you can perform a post-extraction spike experiment. This involves comparing the signal of a known amount of this compound standard in a clean solvent to the signal of the same amount of standard spiked into an extracted blank plasma sample. A significantly lower signal in the spiked plasma sample indicates ion suppression.[3]

Here is a summary of the experimental sets for quantifying matrix effects:

Experimental SetDescriptionPurpose
Set A (Neat Standard) This compound standard prepared in a clean solvent (e.g., mobile phase).Provides a baseline 100% signal without any matrix interference.[3]
Set B (Post-Extraction Spike) Blank plasma is extracted first, and then the this compound standard is added to the clean extract.Measures the effect of the remaining matrix components on the this compound signal.[3]
Set C (Pre-Extraction Spike) This compound standard is added to the blank plasma before the extraction process.Measures the combined effect of both matrix interference and losses during the extraction process.[3]

The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100[3]

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: I've confirmed that matrix effects are present. What are the primary strategies to minimize them?

A3: There are three main strategies to combat matrix effects in this compound quantification:

  • Optimized Sample Preparation: The most effective approach is to remove interfering substances like phospholipids and cholesterol before analysis.[3]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can compensate for matrix effects, but it's important to note that it doesn't eliminate them.[3]

Below is a troubleshooting workflow to address matrix effects:

MatrixEffectTroubleshooting cluster_problem Problem Identification cluster_solution Solution Strategies cluster_optimization Optimization Details Problem Inaccurate or inconsistent This compound quantification CheckMatrixEffect Perform post-extraction spike experiment Problem->CheckMatrixEffect MatrixEffectConfirmed Matrix Effect Confirmed? CheckMatrixEffect->MatrixEffectConfirmed OptimizeSamplePrep Optimize Sample Preparation ImproveChroma Improve Chromatographic Separation OptimizeSamplePrep->ImproveChroma LLE Liquid-Liquid Extraction (LLE) OptimizeSamplePrep->LLE SPE Solid-Phase Extraction (SPE) OptimizeSamplePrep->SPE UseSIL_IS Use Stable Isotope-Labeled Internal Standard ImproveChroma->UseSIL_IS ColumnChem Different Column Chemistry (e.g., PFP) ImproveChroma->ColumnChem Gradient Optimize Gradient Elution ImproveChroma->Gradient Lathosterol_d7 Use this compound-d7 UseSIL_IS->Lathosterol_d7 MatrixEffectConfirmed->OptimizeSamplePrep Yes NoEffect No significant matrix effect. Investigate other experimental variables. MatrixEffectConfirmed->NoEffect No

A troubleshooting workflow for matrix effects in this compound quantification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a common method for extracting this compound and its internal standard from plasma.[5]

Materials:

  • 50 µL human plasma

  • This compound-d7 internal standard

  • Extraction solvent (e.g., a mixture of isopropanol and hexane)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 50 µL of plasma in a microcentrifuge tube, add the internal standard (this compound-d7).

  • Add the extraction solvent, vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of reconstitution solvent.

  • The sample is now ready for LC-MS/MS analysis.[5]

Protocol 2: Isotope Dilution Mass Spectrometry for Serum this compound

This method utilizes a stable isotope-labeled internal standard for accurate quantification.[6]

Materials:

  • 25 µL serum

  • 2H3-labelled this compound and 2H7-labelled cholesterol internal standards

  • Chloroform

  • Lipidex 5000 chromatography column

  • Trimethylsilyl ether derivatization agent

  • GC-MS system

Procedure:

  • Add a known amount of 2H3-labelled this compound and 2H7-labelled cholesterol to 25 µL of serum.

  • Extract the steroids with chloroform.

  • Perform chromatography on a Lipidex 5000 column to isolate the cholesterol and this compound fraction.

  • Derivatize the isolated fraction to form trimethylsilyl ethers.

  • Analyze the sample by GC-MS, monitoring the specific ions for the unlabeled and labeled steroids.[6]

Quantitative Data Summary

The choice of sample preparation and analytical method can significantly impact the performance of this compound quantification. The following table summarizes key performance parameters from different published methods.

ParameterMethod 1: LC-MS/MS[1]Method 2: LC-MS/MS[7]Method 3: GC-MS[6]
Sample Volume 50 µL200 µL25 µL
Extraction Method Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Chloroform Extraction & Chromatography
Internal Standard This compound-d7Deuterated Sterols2H3-Lathosterol
Lower Limit of Quantification (LLOQ) 0.1 µg/mL~1 ng/mLNot specified
Extraction Efficiency/Recovery Not specified85-110%>93%

Advanced Troubleshooting and Method Development

Q4: I am still observing interference despite using LLE. What other sample preparation techniques can I try?

A4: If LLE is insufficient, consider Solid-Phase Extraction (SPE). SPE can offer a more selective cleanup by utilizing different sorbent chemistries to retain the analytes of interest while washing away interfering matrix components. For sterols, a reverse-phase C18 sorbent is often effective.[8]

Q5: How can I improve the chromatographic separation of this compound and cholesterol?

A5: Achieving good chromatographic resolution between these isobaric compounds is critical.[2] Consider the following:

  • Column Chemistry: A pentafluorophenyl (PFP) stationary phase can provide alternative selectivity for sterols compared to standard C18 columns.[9][10]

  • Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm) can significantly enhance resolution.[2]

  • Gradient Optimization: A slow, shallow gradient elution can improve the separation of closely eluting compounds.

Q6: When should I use a surrogate matrix for my calibration standards?

A6: Due to the endogenous presence of this compound in authentic human plasma, a surrogate matrix is often necessary for preparing calibration standards, especially for the lower limit of quantitation (LLOQ) and low-quality control (LQC) samples.[1][5] A surrogate matrix is a blank matrix that is free of the analyte of interest. However, it is good practice to prepare mid and high QC samples in the authentic matrix to ensure the method's accuracy in the presence of the biological matrix.[5]

Below is a diagram illustrating the workflow for preparing calibration standards:

CalibrationWorkflow cluster_prep Calibration Standard Preparation cluster_matrix_choice Matrix Selection Start Start ChooseMatrix Choose Matrix Start->ChooseMatrix SpikeStandards Spike with this compound and Internal Standard ChooseMatrix->SpikeStandards SampleType Sample Type? ChooseMatrix->SampleType Analyze Analyze Samples SpikeStandards->Analyze GenerateCurve Generate Calibration Curve Analyze->GenerateCurve End End GenerateCurve->End SurrogateMatrix Use Surrogate Matrix (e.g., stripped plasma) SampleType->SurrogateMatrix LLOQ & LQC AuthenticMatrix Use Authentic Matrix (e.g., human plasma) SampleType->AuthenticMatrix MQC & HQC SurrogateMatrix->SpikeStandards AuthenticMatrix->SpikeStandards

Workflow for the preparation of calibration standards for this compound quantification.

References

selection of chromatography column for sterol isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of sterol isomers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of sterol isomers.

Issue 1: Poor Resolution or Co-elution of Sterol Isomers

Q: My sterol isomers are co-eluting or showing poor resolution. What are the primary causes and how can I fix this?

A: Poor resolution is a frequent challenge in sterol isomer analysis, often stemming from suboptimal mobile phase composition, inappropriate stationary phase selection, or issues with system parameters.[1] Here’s a systematic approach to troubleshooting:

  • Optimize Your Mobile Phase (HPLC/SFC):

    • Gradient Elution: For complex mixtures, employing a shallower gradient can increase the separation between closely eluting peaks.[1][2] Experiment with reducing the rate of change in the organic solvent concentration.[1]

    • Solvent Choice: The choice of organic solvent can significantly alter selectivity. Switching between methanol and acetonitrile, or using mixtures, can resolve co-eluting peaks.[1] For some phytosterol separations on a C18 column, pure methanol has been shown to provide better separation than acetonitrile/water mixtures.[3]

    • Modifiers (SFC): In Supercritical Fluid Chromatography (SFC), optimizing the co-solvent (e.g., methanol, ethanol, 2-propanol) percentage and any additives (e.g., diethylamine for basic compounds) is crucial for achieving selectivity.[4]

  • Evaluate Your Stationary Phase:

    • HPLC Columns: If mobile phase optimization is insufficient, consider a column with different selectivity.[1]

      • C18 Columns: A common starting point, offering good hydrophobic selectivity.[1][3]

      • Phenyl-Hexyl Columns: Recommended for challenging separations like β-sitosterol and campesterol. The π-π interactions of the phenyl rings provide alternative selectivity compared to C18.[3]

      • Pentafluorophenyl (PFP) Columns: Offer a mix of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions, providing unique selectivity for positional isomers and halogenated compounds.[5][6]

    • GC Columns: For Gas Chromatography (GC), a mid-polarity capillary column (e.g., 50% phenyl-methylpolysiloxane) is often effective for common phytosterols.[3] For samples rich in Δ7-sterols, a higher polarity column may be necessary.[7]

  • Adjust System Parameters:

    • Temperature: Increasing column temperature in HPLC can accelerate elution and sometimes improve selectivity, though it may also lead to elution order reversals.[8][9] In GC, optimizing the oven temperature program is critical for resolution.

    • Flow Rate: Ensure your pump is delivering a consistent flow rate. Lowering the flow rate can sometimes improve resolution, but will increase analysis time.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My sterol peaks are showing significant tailing or fronting. What could be the cause and how can I resolve this?

A: Asymmetrical peaks can compromise integration and quantification.[1] Here are common causes and solutions:

  • Secondary Interactions (GC & HPLC):

    • Incomplete Derivatization (GC): Underivatized or partially derivatized sterols have polar hydroxyl groups that can interact with active sites in the GC inlet or column, causing tailing.[3] Ensure your derivatization reaction goes to completion.

    • Active Sites (GC): Use a properly deactivated GC inlet liner and column. Regularly replace the liner and septum.

    • Mobile Phase pH (HPLC): For ionizable sterols (e.g., sulfated sterols), adjusting the mobile phase pH can improve peak shape.[1]

  • Column Overload:

    • Injecting too concentrated a sample can lead to peak fronting.[3] Try reducing the injection volume or diluting your sample.

  • Injection Solvent Mismatch (HPLC):

    • Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as your sample solvent.

  • System Dead Volume (HPLC):

    • Excess volume in fittings and tubing can lead to peak broadening.[3] Use low-dead-volume components and ensure all connections are secure.

Frequently Asked Questions (FAQs)

Column Selection

Q1: What is the best all-around HPLC column for phytosterol isomer separation?

A1: While no single column is perfect for all applications, a C18 column is a common and effective starting point for reversed-phase HPLC of phytosterols.[3] For more challenging separations of structurally similar isomers like β-sitosterol and its isomers, a phenyl-hexyl column often provides superior resolution due to its alternative selectivity mechanism involving π-π interactions.[3]

Q2: When should I consider a Pentafluorophenyl (PFP) column?

A2: A PFP column is an excellent choice when separating positional isomers or when C18 and phenyl-hexyl columns fail to provide adequate resolution. PFP columns offer multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, and hydrogen bonding), which can lead to unique selectivity for sterols.[5][6]

Q3: What type of GC column is recommended for separating common phytosterols like campesterol, stigmasterol, and β-sitosterol?

A3: A mid-polarity capillary column, such as one with a 50% phenyl-methylpolysiloxane stationary phase , is a good choice for resolving these common phytosterols.[3] For more complex mixtures or those containing Δ7-sterols, a higher polarity column may be required.[7]

Sample Preparation

Q4: Why is saponification necessary for sterol analysis in many samples?

A4: Saponification, or alkaline hydrolysis, is a critical step to cleave the ester and glycosidic bonds of esterified and glycosylated sterols, which are common in natural samples like vegetable oils and dietary supplements.[3][10][11] This process releases the free sterols, allowing for the analysis of the total sterol content.

Q5: Why is derivatization required for GC analysis of sterols?

A5: Sterols in their native form are not sufficiently volatile for GC analysis. Derivatization, most commonly by converting the hydroxyl group to a trimethylsilyl (TMS) ether, increases their volatility and thermal stability, leading to improved peak shape and sensitivity.[3]

Data Presentation: Chromatography Column and Condition Comparison

Table 1: HPLC Column Comparison for Phytosterol Separation

ParameterC18 ColumnPhenyl-Hexyl Column
Stationary Phase OctadecylsilanePhenyl-Hexyl
Primary Interaction HydrophobicHydrophobic, π-π interactions
Typical Dimensions 250 x 4.6 mm, 5 µm100 x 2.1 mm, 1.7 µm
Mobile Phase Example Acetonitrile/Methanol (80:20, v/v)[12]Acetonitrile/Water (gradient)[13]
Flow Rate Example 1.0 - 1.5 mL/min[12][14]0.9 mL/min[13]
Temperature Example 40 °C60 °C[13]
Best Suited For General phytosterol screening.Separation of challenging isomers (e.g., β-sitosterol, campesterol).[3]

Table 2: GC Conditions for Sterol Isomer Analysis

ParameterMid-Polarity ColumnHigh-Polarity Column
Stationary Phase 50% Phenyl-methylpolysiloxane[3]65% Dimethyl-35% diphenyl polysiloxane[7]
Typical Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas HeliumHelium
Injector Temperature 250 - 300 °C[7]280 °C
Oven Program Example Isocratic or temperature-programmed (e.g., 250-300°C)[7]Start 180°C, ramp to 290°C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)Mass Spectrometry (MS)
Best Suited For General separation of common phytosterols (campesterol, stigmasterol, β-sitosterol).[3]Samples high in Δ7-sterols.[7]

Experimental Protocols

Protocol 1: Saponification of Sterols from Dietary Supplements

This protocol is adapted for the extraction of phytosterols from supplement pills.[10]

  • Place one supplement pill into a 50 mL centrifuge tube.

  • Add 10 mL of 2M ethanolic potassium hydroxide.

  • Sonicate for 30 minutes or until the supplement is completely dissolved.

  • Neutralize the solution by adding an equal volume (10 mL) of 2M acetic acid.

  • Add 5 mL of hexane to the tube for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Carefully collect the upper hexane layer (supernatant) and transfer it to a clean vial.

  • Repeat the hexane extraction (steps 5-7) two more times, combining all hexane extracts.

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of an appropriate solvent (e.g., hexane or mobile phase) for analysis.

Protocol 2: Trimethylsilyl (TMS) Derivatization for GC Analysis

This protocol describes the formation of TMS ethers of sterols for GC analysis.[15][16][17]

  • Ensure the extracted sterol sample is completely dry, as moisture will deactivate the derivatization reagent.[16] This can be achieved by evaporating the solvent under a stream of nitrogen.

  • To the dry sample in a GC vial, add an appropriate volume of the derivatization reagent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine. A common ratio is 25 µL of BSTFA and 25 µL of anhydrous pyridine for a sample containing <100 µg of total sterols.[15] Pyridine acts as a catalyst, especially for sterically hindered hydroxyl groups found in sterols.[15]

  • Tightly cap the vial.

  • Heat the vial at 65-70°C for 20-30 minutes to ensure the reaction goes to completion.[15][16]

  • Cool the vial to room temperature before injection into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Sample (e.g., Dietary Supplement) saponification Saponification (Alkaline Hydrolysis) sample->saponification extraction Liquid-Liquid Extraction (e.g., with Hexane) saponification->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution derivatization TMS Derivatization (for GC) evaporation->derivatization hplc HPLC Analysis reconstitution->hplc gc GC Analysis derivatization->gc data_analysis Data Analysis (Peak Integration & Quantification) hplc->data_analysis gc->data_analysis troubleshooting_flowchart start Poor Resolution / Co-elution check_system System Suitability Check (Peak Shape, Pressure) start->check_system optimize_mobile Optimize Mobile Phase (Gradient, Solvent Choice) check_system->optimize_mobile resolved Resolution Achieved optimize_mobile->resolved Improved not_resolved Still Not Resolved optimize_mobile->not_resolved No Improvement change_column Change Column (e.g., C18 -> Phenyl-Hexyl) adjust_temp Adjust Temperature change_column->adjust_temp adjust_temp->resolved not_resolved->change_column

References

Technical Support Center: Addressing Variability in Lathosterol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in lathosterol derivatization efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound derivatization and why is it necessary for GC-MS analysis?

A1: this compound is an intermediate in cholesterol biosynthesis.[1] For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to improve the volatility and thermal stability of the sterol molecule.[2] This process, most commonly silylation, replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][4] This chemical modification results in sharper chromatographic peaks, improved separation from other compounds, and better sensitivity during analysis.[3]

Q2: What are the most common derivatization methods for this compound?

A2: Silylation is the most prevalent derivatization method for sterols like this compound.[3] This typically involves using a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS) to enhance the reaction with sterically hindered hydroxyl groups.[3][5][6] Another common reagent is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), which can also be used with a catalyst.[2][4]

Q3: Why might I see a this compound peak in my standard solution but not in my biological sample (e.g., plasma)?

A3: This is a common issue that can arise from several factors. The complex nature of a biological matrix like plasma can interfere with the derivatization reaction, a phenomenon known as the matrix effect.[2][7] Components in the plasma may bind to this compound, making it less available for the derivatization agent compared to a clean standard solution.[7] Additionally, the issue could be insufficient sample cleanup, leading to interfering substances, or the need for more rigorous saponification conditions to free this compound from its esterified forms.[3][7]

Q4: How can I improve the efficiency and reproducibility of my silylation reaction?

A4: To enhance efficiency and reproducibility, ensure all solvents are anhydrous and use fresh, high-purity silylation reagents, as they are sensitive to moisture.[8] The addition of a catalyst, such as TMCS or N-trimethylsilylimidazole (TSIM), is often necessary for complete derivatization of sterically hindered sterols.[4] Optimizing reaction time and temperature (e.g., 60°C for 1 hour) is also crucial for driving the reaction to completion.[5][6] Finally, incorporating a stable isotope-labeled internal standard, like this compound-d7, at the beginning of sample preparation can effectively correct for variability during the entire workflow.[9][10]

Q5: What are common sources of interfering or extraneous peaks in my chromatogram?

A5: Extraneous peaks can originate from impurities in the derivatization reagents or solvents.[7] It is good practice to analyze a reagent blank to identify such peaks. Another major source is "column bleed" from the GC column's stationary phase, especially at high temperatures. Incomplete derivatization can also lead to broad, tailing peaks of the underivatized this compound.[3]

Q6: How should I choose an appropriate internal standard (IS) for this compound quantification?

A6: The ideal internal standard should be structurally and chemically similar to the analyte but not naturally present in the sample. For MS-based detection, a stable isotope-labeled version of the analyte, such as this compound-d7, is the best option as it co-elutes with the analyte and corrects for variations in extraction, derivatization, and ionization.[9][10] If a deuterated standard is unavailable, other compounds like 5α-cholestane or epicoprostanol have been used successfully in sterol analysis.[3][5][6]

Troubleshooting Guide

Problem: Low or No this compound Peak Detected

This guide helps diagnose common causes for a diminished or absent this compound signal during GC-MS analysis.

Possible Cause Recommended Action & Rationale
Incomplete Derivatization 1. Check Reagent Quality: Silylating agents are moisture-sensitive. Use fresh reagents and anhydrous solvents.[8] 2. Optimize Reaction Conditions: Ensure adequate reaction time and temperature (e.g., 60°C for 1 hour).[5][6] 3. Use a Catalyst: Add a catalyst like TMCS or TSIM to ensure the derivatization of sterically hindered hydroxyl groups is complete.[3][4]
Sample Matrix Interference 1. Enhance Sample Cleanup: Implement a Solid Phase Extraction (SPE) step after saponification to remove polar interferences that may inhibit the derivatization reaction.[3] 2. Optimize Saponification: More rigorous saponification may be needed to efficiently hydrolyze all sterol esters in the sample, releasing free this compound for derivatization.[7]
Analyte Loss in GC System 1. Check for Active Sites: Active sites in the GC inlet (liner, septum) or column can irreversibly adsorb sterols. Use deactivated liners and septa.[8] 2. Condition the Column: "Prime" the system by injecting a high-concentration standard to saturate active sites before running samples.[8] 3. Inspect for Leaks: Leaks in the system can lead to poor peak shape and loss of signal.
Co-elution with Cholesterol 1. Optimize GC Separation: this compound and cholesterol are structurally similar and can be difficult to separate, especially given the high concentration of cholesterol in plasma (>1000:1 ratio).[11] Adjust the temperature ramp or use a more polar column (e.g., 50% phenyl methyl silicone phase) to improve resolution.[7]
Problem: Poor Reproducibility and High Variability

This guide addresses common causes of inconsistent results between sample injections or batches.

Possible Cause Recommended Action & Rationale
Moisture Contamination 1. Use Anhydrous Solvents: Ensure all solvents used during and after extraction are free of water. 2. Store Reagents Properly: Keep silylating agents tightly capped and stored in a desiccator to prevent degradation from atmospheric moisture.[8]
Inconsistent Pipetting/Handling 1. Use Calibrated Pipettes: Ensure accurate and consistent volumes of sample, internal standard, and reagents. 2. Standardize Evaporation: Evaporate solvents under a gentle stream of nitrogen at a consistent temperature to avoid analyte loss.
Inadequate Internal Standard 1. Add IS Early: Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps (extraction, derivatization, injection).[10] 2. Use a Stable Isotope-Labeled IS: A deuterated standard like this compound-d7 is the gold standard for correcting variability in MS-based methods.[9]

Experimental Protocols & Data

Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for quantifying this compound from a plasma sample using GC-MS.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample AddIS 2. Add Internal Standard (e.g., this compound-d7) Sample->AddIS Saponify 3. Saponification (KOH in Ethanol) AddIS->Saponify Extract 4. Liquid-Liquid Extraction (Hexane) Saponify->Extract Dry 5. Evaporate to Dryness Extract->Dry Deriv 6. Derivatization (Silylation) (BSTFA + 1% TMCS) Dry->Deriv GCMS 7. GC-MS Analysis Deriv->GCMS Data 8. Data Processing (Peak Integration & Quantification) GCMS->Data

Fig 1. Standard workflow for this compound quantification.
Troubleshooting Logic for Low this compound Signal

This decision tree illustrates a logical approach to diagnosing the cause of a weak or absent this compound peak.

G Problem Problem: Low or No this compound Peak Cause1 Possible Cause: Incomplete Derivatization Problem->Cause1 Cause2 Possible Cause: Matrix Interference Problem->Cause2 Cause3 Possible Cause: GC System Loss Problem->Cause3 Solution1a Action: Check Reagent Freshness Cause1->Solution1a Solution1b Action: Optimize Temp/Time Cause1->Solution1b Solution1c Action: Add Catalyst (TMCS) Cause1->Solution1c Solution2a Action: Improve Saponification Cause2->Solution2a Solution2b Action: Add SPE Cleanup Step Cause2->Solution2b Solution3a Action: Use Deactivated Liner Cause3->Solution3a Solution3b Action: Check for System Leaks Cause3->Solution3b

Fig 2. Troubleshooting decision tree for low signal.
Protocol 1: Saponification and Extraction of Sterols from Plasma

Adapted from methodologies described in scientific literature.[5][6]

  • Pipette 100 µL of plasma into a glass tube with a PTFE-lined cap.

  • Add 10 µL of internal standard solution (e.g., 100 µg/mL 5α-cholestane or this compound-d7 in ethanol).

  • Add 1 mL of 1 mol/L potassium hydroxide (KOH) in ethanol.

  • Vortex briefly and incubate the mixture at 60°C for 1 hour to hydrolyze sterol esters.

  • After cooling to room temperature, add 1 mL of water and 2 mL of hexane.

  • Vortex vigorously for 2 minutes to extract the non-saponifiable lipids (containing free sterols) into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction (steps 6-8) with an additional 2 mL of hexane and combine the hexane layers.

  • Evaporate the pooled hexane extract to complete dryness under a gentle stream of nitrogen gas.

Protocol 2: Silylation Derivatization (BSTFA/TMCS Method)

Based on common procedures for sterol analysis.[5][6][12]

  • To the dried lipid extract from Protocol 1, add 50 µL of pyridine and 50 µL of a silylating mixture (e.g., BSTFA + 1% TMCS).

  • Cap the tube tightly and vortex briefly.

  • Incubate the reaction mixture at 60°C for 1 hour.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Quantitative Data and Method Parameters

The following tables provide typical parameters for the analysis of this compound-TMS derivatives.

Table 1: Typical GC-MS (SIM) Parameters for this compound Analysis Parameters are illustrative and may require optimization for specific instruments.[5][6]

ParameterSetting
GC Column 30m x 0.25mm ID, 0.25µm film (e.g., 100% dimethyl polysiloxane)
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 280 °C
Oven Program Isothermal at 280°C or a temperature ramp (e.g., 250°C to 300°C)
Carrier Gas Helium
MS Ionization Electron Impact (EI), 70 eV
MS Mode Selected Ion Monitoring (SIM)
Ions Monitored (m/z) This compound-TMS: 458, 255, 213 5α-Cholestane (IS): 217, 149, 109

Table 2: Biological and Analytical Variability of this compound Data highlights the importance of controlling for different sources of variation.[13]

ParameterCoefficient of Variation (CV)
Analytical Variation (CVA) ~5%[5][6]
Intra-Individual Biological Variation (CVI) 22.5%
Inter-Individual (Group) Variation (CVG) 52.0%

References

minimizing ion suppression in lathosterol LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during lathosterol analysis by LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound LC-MS/MS analysis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low this compound Signal Intensity or Complete Signal Loss

  • Question: My this compound peak is very small or absent. What are the likely causes and how can I fix this?

  • Answer: Low or no signal for this compound is a common problem that can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

    • Ion Suppression: This is the most frequent cause. Co-eluting matrix components, such as phospholipids and salts from biological samples (e.g., plasma, serum), can compete with this compound for ionization, thereby reducing its signal.

      • Solution: Improve your sample preparation to remove these interferences. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are effective in cleaning up the sample before analysis. Also, consider diluting your sample, if the this compound concentration is high enough, to reduce the concentration of interfering components.

    • Inappropriate Ionization Technique: this compound, being a relatively non-polar molecule, does not ionize efficiently with Electrospray Ionization (ESI), which is more suitable for polar to moderately polar compounds.

      • Solution: Use Atmospheric Pressure Chemical Ionization (APCI). APCI is generally more effective for the analysis of less polar compounds like sterols and is less susceptible to ion suppression from matrix effects compared to ESI.[1][2]

    • Suboptimal Mobile Phase: The composition of your mobile phase can significantly impact ionization efficiency.

      • Solution: For reversed-phase chromatography of sterols, mobile phases containing methanol are often preferred over acetonitrile as they can lead to better signal intensity in APCI. The use of additives like formic acid or ammonium formate can also be beneficial, but their effect should be empirically tested.

    • Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source or incorrect tuning parameters, can lead to a general loss of sensitivity.

      • Solution: Perform routine maintenance of your LC-MS system, including cleaning the ion source. Ensure that the instrument is properly tuned and calibrated for the mass range of this compound.

Issue 2: Poor Chromatographic Peak Shape (e.g., broad or tailing peaks)

  • Question: My this compound peak is broad and shows significant tailing. What could be causing this?

  • Answer: Poor peak shape can compromise both the identification and quantification of this compound. Here are some common causes and their solutions:

    • Column Contamination or Degradation: Accumulation of matrix components on the analytical column can lead to peak tailing and broadening.

      • Solution: Use a guard column to protect your analytical column. If the peak shape deteriorates, try flushing the column with a strong solvent. If this doesn't help, the column may need to be replaced.

    • Inappropriate Mobile Phase pH: Although less common for sterols, the pH of the mobile phase can affect the peak shape of some analytes.

      • Solution: For sterol analysis, neutral or slightly acidic mobile phases are typically used. Ensure your mobile phase is well-mixed and degassed.

    • Injection Solvent Effects: If the solvent in which your sample is dissolved is significantly stronger (more organic) than your initial mobile phase, it can cause peak distortion.

      • Solution: Reconstitute your dried sample extract in a solvent that is similar in composition to, or weaker than, the initial mobile phase conditions.

Issue 3: Inconsistent or Irreproducible Results

  • Question: I am getting variable results for my this compound analysis between injections. What is causing this lack of reproducibility?

  • Answer: Irreproducible results can invalidate your study. The following are key areas to investigate:

    • Inconsistent Sample Preparation: Variability in your extraction procedure can lead to inconsistent recoveries and matrix effects.

      • Solution: Standardize your sample preparation protocol. If performing manual extractions, ensure consistent timing, vortexing, and solvent volumes. Automated sample preparation systems can improve reproducibility.

    • Matrix Effects Varying Between Samples: Different biological samples can have varying levels of interfering compounds, leading to different degrees of ion suppression.

      • Solution: The use of a stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended. This internal standard will co-elute with this compound and experience similar ion suppression, allowing for accurate correction of the signal.

    • LC System Instability: Fluctuations in pump pressure, inconsistent autosampler injection volumes, or a variable column temperature can all contribute to poor reproducibility.

      • Solution: Ensure your LC system is properly maintained and equilibrated before starting your analytical run. Monitor the system pressure throughout the run for any signs of instability.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (this compound) is reduced due to the presence of other co-eluting compounds (matrix components). These matrix components, often present at high concentrations in biological samples, compete with the analyte for ionization in the MS source, leading to a lower signal for the analyte. This can result in poor sensitivity, inaccuracy, and imprecision in the quantification of this compound.

Q2: Which ionization source is better for this compound analysis, ESI or APCI?

A2: For the analysis of this compound and other sterols, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique over Electrospray Ionization (ESI).[1][2] this compound is a relatively non-polar molecule and ionizes more efficiently by APCI. Furthermore, APCI is typically less prone to ion suppression from complex biological matrices compared to ESI, leading to more robust and sensitive assays for sterols.[1]

Q3: What are the most common sources of matrix effects in plasma or serum samples for this compound analysis?

A3: The most common sources of matrix effects in plasma and serum are phospholipids and salts. Phospholipids are abundant in these matrices and have chromatographic properties that can cause them to co-elute with this compound, leading to significant ion suppression. Salts can also interfere with the ionization process.

Q4: How can I effectively remove phospholipids from my samples?

A4: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for removing phospholipids. LLE separates compounds based on their differential solubility in two immiscible liquids, while SPE uses a solid sorbent to retain the analytes of interest while washing away interferences. The choice between LLE and SPE will depend on the specific requirements of your assay, such as sample throughput and the need for automation.

Q5: Is an internal standard necessary for this compound quantification?

A5: Yes, the use of a stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended for accurate and precise quantification of this compound in biological matrices. An ideal internal standard co-elutes with the analyte and has a very similar ionization efficiency, allowing it to compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Sterol Analysis

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Recovery Generally high, but can be technique-dependentHigh and reproducible with optimized methods
Matrix Effect Can be significant if not optimizedGenerally lower matrix effects due to more selective cleanup
Throughput Can be lower for manual methodsAmenable to high-throughput automation (e.g., 96-well plates)
Solvent Usage Can be highCan be lower with smaller cartridge formats

Table 2: Comparison of Ionization Sources for Sterol Analysis

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Reference
Ionization Efficiency for Sterols Low for underivatized sterolsHigh for underivatized sterols[1]
Susceptibility to Ion Suppression HighLow to moderate[1]
Typical Adducts Formed [M+Na]+, [M+NH4]+[M+H]+, [M+H-H2O]+[3]
Recommendation for this compound Not recommended without derivatizationHighly Recommended [1][2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is adapted from a validated method for the quantification of this compound in human plasma.[4][5][6]

Materials:

  • Human plasma (50 µL)

  • Internal standard solution (e.g., this compound-d7 in methanol)

  • Extraction solvent (e.g., a mixture of isopropanol and hexane)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase or a compatible solvent)

Procedure:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add the extraction solvent to the plasma sample.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable volume of reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Serum

This protocol provides a general procedure for the cleanup of sterols from a biological matrix using a C18 SPE cartridge.

Materials:

  • Human serum

  • Internal standard solution (e.g., this compound-d7)

  • C18 SPE cartridges

  • Methanol

  • Water

  • Hexane

  • Elution solvent (e.g., isopropanol in hexane)

  • SPE manifold

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Thaw serum samples and add a known amount of internal standard. The sample may require a protein precipitation step with a solvent like acetonitrile before loading onto the SPE cartridge.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences like salts. A subsequent wash with a non-polar solvent like hexane can help remove very non-polar lipids.

  • Elution: Elute the this compound and other sterols from the cartridge using an appropriate elution solvent (e.g., a mixture of isopropanol and hexane).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard (this compound-d7) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Dry_Down Evaporate to Dryness Extraction->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_Separation Chromatographic Separation (Reversed-Phase) Reconstitute->LC_Separation Ionization Ionization (APCI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Experimental workflow for this compound LC-MS/MS analysis.

Troubleshooting_Ion_Suppression Start Low this compound Signal Check_IS Is Internal Standard Signal Also Low? Start->Check_IS System_Issue Potential System-wide Issue (e.g., dirty source, leak) Check_IS->System_Issue Yes Suppression_Issue Likely Ion Suppression or Poor Recovery Check_IS->Suppression_Issue No Check_Ionization Using APCI? Suppression_Issue->Check_Ionization Switch_to_APCI Switch from ESI to APCI Check_Ionization->Switch_to_APCI No Optimize_Sample_Prep Optimize Sample Preparation Check_Ionization->Optimize_Sample_Prep Yes Switch_to_APCI->Optimize_Sample_Prep Implement_LLE_SPE Implement/Improve LLE or SPE to Remove Phospholipids Optimize_Sample_Prep->Implement_LLE_SPE Check_Chromatography Review Chromatography Implement_LLE_SPE->Check_Chromatography Modify_Gradient Modify Gradient to Separate this compound from Suppressive Regions Check_Chromatography->Modify_Gradient

Caption: Troubleshooting decision tree for low this compound signal.

References

Technical Support Center: Quantification of Low-Abundance Sterols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low-abundance sterols, with a specific focus on lathosterol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The quantification of this compound, a key indicator of cholesterol biosynthesis, presents several analytical challenges. Due to its low abundance in biological matrices compared to cholesterol (with a cholesterol-to-lathosterol ratio often exceeding 1000:1), its measurement is inherently difficult. This compound and cholesterol are structural isomers, possessing the same molecular weight, which makes their chromatographic separation essential yet challenging. Furthermore, the complex nature of biological samples can lead to matrix effects, potentially interfering with the accuracy and sensitivity of the assay.

Q2: What are the most common analytical techniques for this compound quantification?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most prevalent techniques for this compound analysis. While GC-MS often requires a derivatization step to improve volatility and chromatographic separation, LC-MS/MS, particularly with atmospheric pressure chemical ionization (APCI), can analyze sterols without derivatization. Ultra-performance liquid chromatography (UPLC) systems are often employed to achieve the high chromatographic resolution needed to separate this compound from cholesterol.

Q3: Why is the separation of this compound from cholesterol so critical?

A3: Since this compound and cholesterol are isobaric (have the same molecular weight), they cannot be differentiated by a mass spectrometer alone. Therefore, chromatographic separation is absolutely crucial for accurate quantification. The vastly higher concentration of cholesterol can easily mask the this compound peak, leading to inaccurate measurements if the separation is incomplete.

Q4: What is a suitable internal standard for this compound analysis?

A4: A stable isotope-labeled form of the analyte is the ideal internal standard. For this compound, deuterium-labeled this compound (e.g., this compound-d7) is an excellent choice as it behaves nearly identically to the unlabeled analyte during sample preparation and analysis, thus effectively correcting for matrix effects and variations in instrument response. If a labeled version of this compound is unavailable, other structurally similar compounds like 25-hydroxycholesterol-d6 have also been used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or no separation of this compound and cholesterol peaks Inadequate chromatographic resolution.- Optimize the chromatographic method. Consider using a high-resolution column, such as a UPLC column with a smaller particle size (e.g., 1.9 µm).- Experiment with different stationary phases. Pentafluorophenyl (PFP) or specific C18 columns (e.g., Poroshell 120 EC-C18) have shown good selectivity for sterol separation.- Adjust the mobile phase composition and gradient to enhance separation.
Low signal intensity or poor sensitivity for this compound - Inefficient ionization.- Matrix suppression.- Suboptimal sample preparation.- For LC-MS, atmospheric pressure chemical ionization (APCI) in positive ion mode is generally preferred for nonpolar compounds like sterols as it provides good sensitivity without derivatization.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Optimize the sample extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to ensure efficient recovery of this compound and removal of interfering substances.
High background noise in the chromatogram Contamination from sample matrix, solvents, or labware.- Ensure high-purity solvents and reagents are used.- Thoroughly clean all glassware and plasticware.- Incorporate a solid-phase extraction (SPE) step in the sample preparation to remove interfering matrix components.
Inconsistent or poor recovery of this compound - Inefficient extraction.- Degradation of the analyte during sample processing.- Validate the extraction procedure by performing recovery experiments with spiked samples.- Minimize sample exposure to high temperatures and harsh chemical conditions. If a hydrolysis step is required to measure total sterols, ensure conditions are optimized to prevent degradation.

Quantitative Data Summary

Table 1: Typical Concentration Ranges and Lower Limits of Quantification (LLOQ) for this compound

ParameterMatrixValueAnalytical MethodReference
Endogenous ConcentrationHuman Plasma1.37-5.79 µg/mLUPLC-MS/MS
Lower Limit of Quantification (LLOQ)Human Plasma0.1 µg/mLUPLC-MS/MS
Linearity RangeHuman Plasma0.1 - 10 µg/mLUPLC-MS/MS
Linearity RangeCell Culture67.5 - 5000 ng/mLLC-MS

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using UPLC-MS/MS

This protocol is a summary of a common method for the analysis of this compound in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 50 µL aliquot of human plasma, add an internal standard (e.g., this compound-d7).

    • Perform a liquid-liquid extraction using an appropriate organic solvent.

    • Separate the organic layer, evaporate to dryness, and reconstitute the residue in the mobile phase.

  • Chromatographic Separation (UPLC):

    • Column: A high-resolution reversed-phase column, such as a Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm), is suitable.

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water containing a small percentage of formic acid is typically used.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (Tandem MS):

    • Ionization: Positive ion mode Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 369.3 → 161.1

      • Internal Standard (e.g., 25-hydroxycholesterol-d6): m/z 375.6 → 95.1

Protocol 2: this compound Quantification in Cell Culture using LC-MS

This protocol provides a general workflow for analyzing this compound in cultured cells.

  • Sample Preparation (Sterol Isolation):

    • Harvest cell pellets and add Folch reagent (chloroform:methanol, 2:1 v/v) along with an internal standard (this compound-d7).

    • Incubate to ensure complete extraction of lipids.

    • Evaporate the solvent and perform alkaline hydrolysis to release esterified sterols (for total sterol measurement).

    • Extract the non-saponifiable lipids (containing the sterols) with an organic solvent (e.g., hexane).

    • Dry the extract and reconstitute for LC-MS analysis.

  • Chromatographic Separation (LC):

    • Column: A pentafluorophenyl (PFP) stationary phase can provide excellent selectivity for sterols.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Column Temperature: Maintaining a low column temperature can enhance chromatographic resolution.

  • Mass Spectrometric Detection (MS):

    • Ionization: Positive ion mode APCI.

    • Analysis Mode: MRM.

    • MRM Transitions:

      • This compound: m/z 369/215

      • This compound-d7: m/z 376/222

Visualizations

Lathosterol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Sample Biological Sample (Plasma, Cells) Add_IS Add Internal Standard (e.g., this compound-d7) Sample->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Hydrolysis Alkaline Hydrolysis (Optional, for total sterols) Extraction->Hydrolysis Reconstitution Dry & Reconstitute Hydrolysis->Reconstitution LC_Separation Chromatographic Separation (UPLC/LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (APCI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic Start Start Analysis Problem Poor Peak Separation? Start->Problem Solution1 Optimize Chromatography: - Use high-resolution column - Test different stationary phases - Adjust mobile phase Problem->Solution1 Yes Problem2 Low Signal Intensity? Problem->Problem2 No Solution1->Problem Solution2 Enhance Sensitivity: - Use APCI ionization - Employ isotope-labeled IS - Optimize sample cleanup Problem2->Solution2 Yes End Successful Quantification Problem2->End No Solution2->Problem2

Caption: Troubleshooting logic for this compound analysis.

Technical Support Center: High-Throughput Lathosterol Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput lathosterol screening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in high-throughput screening?

A1: this compound is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its levels in plasma or serum serve as a biomarker for the rate of whole-body cholesterol synthesis.[1][3][4] High-throughput screening of this compound is often employed in clinical research and drug development to assess the efficacy of cholesterol-lowering therapies, such as statins, and to diagnose certain genetic disorders related to cholesterol metabolism, like lathosterolosis.[1][5]

Q2: What are the common analytical methods for high-throughput this compound screening?

A2: The most common methods for high-throughput this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] LC-MS/MS is often preferred due to its high sensitivity, specificity, and faster analysis times compared to GC-MS.[6][7] Fluorescence-based assays also exist but may have limitations in specificity.[8][9]

Q3: Why is the separation of this compound from cholesterol challenging?

A3: this compound and cholesterol are structural isomers with the same molecular weight, making them difficult to separate chromatographically.[6] This is further complicated by the significantly higher concentration of cholesterol in biological samples (often a ratio of >1000:1), which can lead to co-elution and interference with this compound quantification.[6]

Q4: What is the role of a deuterated internal standard like this compound-d7?

A4: this compound-d7 is a deuterated form of this compound used as an internal standard in mass spectrometry-based assays.[3][5] Its stable isotope label allows for accurate and precise quantification by correcting for variations that may occur during sample preparation and analysis, such as extraction efficiency and matrix effects.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during high-throughput this compound screening experiments.

Issue 1: Poor Chromatographic Resolution and Peak Shape

Problem: Co-elution of this compound and cholesterol peaks, or observation of peak tailing or fronting, compromising accurate quantification.[10]

Potential Cause Troubleshooting Steps & Solutions
Inadequate Chromatographic Separation Optimize Mobile Phase Gradient: Employ a shallower gradient to enhance separation between closely eluting isomers like this compound and cholesterol.[10] Change Organic Solvent: Experiment with different organic solvents (e.g., switching from methanol to acetonitrile) to alter selectivity.[10] Adjust Flow Rate: A lower flow rate can sometimes improve resolution.
Suboptimal Column Chemistry Evaluate Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a pentafluorophenyl (PFP) or biphenyl phase, which can provide better separation of sterol isomers.[10][11][12]
Column Overload Dilute Sample: If the cholesterol concentration is excessively high, dilute the sample to avoid overloading the analytical column.
Poor Peak Asymmetry Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants. Ensure Proper pH of Mobile Phase: The mobile phase pH can affect the peak shape of analytes.
Issue 2: Low Signal Intensity or Poor Sensitivity

Problem: The measured signal for this compound is weak, leading to a high lower limit of quantification (LLOQ).

Potential Cause Troubleshooting Steps & Solutions
Inefficient Ionization Optimize Mass Spectrometer Source Parameters: Adjust parameters such as temperature, gas flows, and voltages in the ion source (e.g., APCI or ESI) to maximize the ionization of this compound.[13]
Suboptimal Sample Preparation Improve Extraction Recovery: Evaluate different extraction methods (e.g., liquid-liquid extraction vs. solid-phase extraction) to maximize the recovery of this compound from the sample matrix.[3] Minimize Matrix Effects: Matrix effects can suppress the ionization of the analyte. Optimize the sample cleanup process to remove interfering substances.
Analyte Degradation Ensure Proper Sample Handling and Storage: Store samples at -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.
Issue 3: High Variability in Results

Problem: Inconsistent and non-reproducible this compound concentrations across replicate samples.

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Sample Preparation Standardize Protocols: Ensure all steps of the sample preparation, from pipetting to extraction, are performed consistently for all samples. Automation can help minimize variability.[14] Proper Internal Standard Use: Add the internal standard (e.g., this compound-d7) at the very beginning of the sample preparation process to account for variability in extraction and handling.[15]
Instrument Instability Perform System Suitability Tests: Before running samples, inject a standard solution to ensure the LC-MS/MS system is performing consistently in terms of retention time, peak area, and sensitivity.
Sample Matrix Heterogeneity Ensure Proper Sample Homogenization: For tissue samples, ensure complete homogenization to get a representative aliquot for extraction.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various high-throughput this compound analysis methods.

Table 1: Comparison of this compound Quantification Methods

ParameterMethod 1: LC-MS/MSMethod 2: LC-MS/MSMethod 3: GC-MS
Sample Volume 50 µL[3][6]200 µL[3]100 µL[3]
Extraction Method Liquid-Liquid Extraction (LLE)[3][6]Solid-Phase Extraction (SPE)[3]Liquid-Liquid Extraction (LLE)[3]
Internal Standard This compound-d7[3]Deuterated Sterols[3]5α-cholestane[3]
Linearity Range 0.1 - 10 µg/mL[3][13]Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[3][6]~1 ng/mL[3]Picogram per milliliter range[3]

Table 2: Optimal and High Levels of this compound for Clinical Assessment

MarkerStatusConcentration (µmol x 100/mmol of Total Cholesterol)
This compound Optimal< 85[16]
Borderline85 - 125[17]
High> 125[16]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol is a representative example for the quantification of this compound in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard (e.g., this compound-d7) to each sample.[15]

  • Add a protein precipitation solvent (e.g., methanol or acetonitrile).

  • Vortex mix thoroughly to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).

  • Vortex mix and then centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (containing the sterols) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A UPLC system is recommended for better separation.[6]

  • Analytical Column: A column with high resolving power for sterols, such as a Thermo Hypersil GOLD C18 column (e.g., 2.1 x 100 mm, 1.9 µm), is suitable.[6][13]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of an additive like formic acid, is used.[6]

  • Mass Spectrometry (MS) System: A tandem mass spectrometer (e.g., AB/Sciex QTRAP 5500) is used for detection.[6]

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is commonly used for sterol analysis.[6][13]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. The MRM transitions for this compound and its internal standard are monitored (e.g., this compound: m/z 369.4 → 95.1).[6]

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway Lanosterol Lanosterol This compound This compound Lanosterol->this compound Multiple Steps 7-dehydrocholesterol 7-dehydrocholesterol This compound->7-dehydrocholesterol SC5D Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol DHCR7

Caption: Kandutsch-Russell pathway for cholesterol biosynthesis highlighting this compound.

Lathosterol_Screening_Workflow Start Start: Biological Sample SamplePrep Sample Preparation (e.g., LLE or SPE) Start->SamplePrep LC_Separation LC Separation (UPLC with C18 or PFP column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (APCI, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis End End: This compound Concentration Data_Analysis->End

Caption: General experimental workflow for high-throughput this compound screening.

References

Technical Support Center: Quality Control for Longitudinal Lathosterol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and reliability of their longitudinal lathosterol studies.

Frequently Asked Questions (FAQs)

Pre-Analytical Considerations

Q1: What is the recommended sample type for this compound analysis?

A1: Both serum and plasma (EDTA) are commonly used for this compound analysis.[1] The choice may depend on the specific analytical platform and other biomarkers being measured in the study. Consistency in sample type is crucial for longitudinal studies to avoid introducing pre-analytical variability.

Q2: How should samples be collected and handled to ensure this compound stability?

A2: Proper sample handling is critical to prevent degradation of this compound. It is recommended that after collection, serum or plasma be separated from cells promptly, ideally within two hours.[2] For short-term storage (a few hours), samples can be kept at room temperature or refrigerated at 8°C.[3][4] However, for long-term storage, freezing at -20°C or -80°C is necessary to maintain stability.[5] Avoid repeated freeze-thaw cycles.

Q3: What are the best practices for storing samples for a longitudinal study?

A3: For longitudinal studies where samples are collected over an extended period, consistent and optimal storage is paramount. Long-term storage at -80°C is recommended to ensure the stability of lipid biomarkers.[5] It is crucial to maintain a detailed inventory and avoid temperature fluctuations.

Q4: Can diet affect this compound levels?

A4: Yes, diet can influence this compound levels. While statins significantly reduce serum this compound, high dietary cholesterol does not produce the same effect and may even slightly increase levels due to the presence of this compound in some foods, such as eggs.[6] Therefore, it is important to control for dietary factors in study design and data analysis.

Analytical Considerations

Q5: What are the common analytical methods for this compound quantification?

A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for quantifying this compound.[1] LC-MS/MS is often preferred due to its high specificity and accuracy, especially in complex biological matrices.[7][8]

Q6: Why is the separation of this compound from cholesterol a challenge?

A6: this compound and cholesterol are structural isomers with the same molecular weight, making them difficult to separate chromatographically.[1] This is further complicated by the much higher concentration of cholesterol in plasma (over 1000 times that of this compound), which can interfere with the this compound peak.[1] Ultra-high-performance liquid chromatography (UPLC) systems can achieve good separation.[1]

Q7: What is the role of an internal standard in this compound analysis?

A7: An internal standard, such as a deuterated form of this compound (this compound-d7), is crucial for accurate quantification.[9] It is added to the sample before processing and helps to correct for variations that may occur during sample extraction, derivatization, and instrument analysis, thereby improving the precision and accuracy of the measurement.

Q8: Why is the this compound-to-cholesterol ratio important?

A8: The ratio of this compound to total cholesterol is often used as a more reliable marker of whole-body cholesterol synthesis than the absolute this compound concentration.[10] This ratio helps to normalize for variations in plasma lipid concentrations and provides a more stable indicator of cholesterol synthesis rates.

Post-Analytical and Longitudinal Data Quality Control

Q9: How can we monitor and control for analytical drift in a longitudinal study?

A9: In longitudinal studies, it's essential to monitor for analytical drift over time. This can be achieved by:

  • Using Quality Control (QC) Samples: Regularly analyzing QC samples with known this compound concentrations throughout the study.

  • Plotting QC Data: Creating control charts (e.g., Levey-Jennings charts) to visualize the performance of the assay over time and identify any systematic shifts or trends.

  • Statistical Adjustment: If drift is detected, statistical adjustments may be necessary to correct the data.[7]

Q10: What statistical approaches are recommended for analyzing longitudinal this compound data?

A10: Longitudinal data analysis requires statistical models that can account for the correlation of repeated measurements within an individual over time. Common approaches include:

  • Linear Mixed-Effects Models: These models are well-suited for analyzing longitudinal data as they can model both fixed effects (e.g., treatment group) and random effects (e.g., individual variation in this compound trajectories).

  • Generalized Estimating Equations (GEE): GEE is another robust method for analyzing correlated data, particularly when the primary interest is in population-averaged effects.

Q11: How should outliers be handled in longitudinal this compound data?

A11: Outlier detection and management are critical for maintaining data quality. At the time of data acquisition, if a measurement appears to be an outlier based on the subject's previous data, immediate re-measurement can be considered.[11] Statistical methods can be used to identify potential outliers during data analysis. It is important to investigate the potential cause of an outlier (e.g., sample handling error, analytical error, or a true biological fluctuation) before deciding whether to exclude it from the analysis.

Troubleshooting Guides

LC-MS/MS Analysis Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible injection solvent. 3. Contamination of the column or guard column.1. Replace the analytical column. 2. Ensure the injection solvent is similar in composition to the mobile phase. 3. Flush the column with a strong solvent; replace the guard column.
Inconsistent Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Leak in the LC system.1. Prepare fresh mobile phase and ensure proper mixing. 2. Verify the column oven is maintaining a stable temperature. 3. Purge the pump to remove air bubbles. 4. Check for loose fittings and leaks throughout the system.
Low Signal Intensity / No Peak 1. Sample degradation. 2. Incorrect MS/MS transition. 3. Ion source is dirty or not optimized. 4. Clogged sample loop or tubing. 5. Matrix effects (ion suppression).1. Prepare and analyze a fresh sample and QC. 2. Verify the precursor and product ions for this compound and the internal standard. 3. Clean the ion source and re-optimize source parameters. 4. Check for blockages and clean or replace as needed. 5. Evaluate matrix effects by post-column infusion or comparing standard in solvent vs. matrix. Consider further sample cleanup.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Dirty ion source. 3. Leaks in the LC or MS system.1. Use high-purity solvents and prepare fresh mobile phases. 2. Clean the ion source. 3. Perform a leak check on the entire system.
Longitudinal Data Quality Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Sudden shift in mean this compound levels for the entire cohort at a specific time point. 1. Change in analytical instrumentation or reagents. 2. Change in sample collection or processing protocol. 3. Systematic error during a specific analytical run.1. Review instrument maintenance logs and reagent lot numbers. 2. Verify that protocols have been consistently followed. 3. Re-analyze samples from the affected time point along with samples from previous and subsequent time points.
High intra-individual variability for a subset of participants. 1. Inconsistent sample handling for those participants. 2. Intermittent analytical issues. 3. True biological variability.1. Review sample collection and storage records for the affected participants. 2. Examine QC data for the analytical runs corresponding to these samples. 3. Consider if there are known biological factors that could contribute to this variability.
Drift in this compound values over the course of the study. 1. Gradual degradation of standards or reagents. 2. Slow deterioration of the analytical column or instrument performance.1. Use freshly prepared standards and reagents. 2. Monitor QC data for trends and perform instrument maintenance as needed. Consider statistical correction for the drift.

Quantitative Data Summary

Table 1: Biological Variation of this compound

ParameterValueReference
Intra-individual Variation (CVi)22.5%[12]
Inter-individual Variation (CVg)52.0%[12]

CVi: Coefficient of Variation, intra-individual; CVg: Coefficient of Variation, inter-individual.

Table 2: Example of this compound Response to Intervention

InterventionEffect on this compound/Cholesterol RatioReference
Simvastatin Treatment47% decrease[10]
High Cholesterol DietNo significant change (tendency to increase)[6]

Experimental Protocols

Protocol: this compound Quantification by UPLC-MS/MS

This protocol provides a general methodology for the quantification of this compound in human plasma.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., this compound-d7).

    • Perform a liquid-liquid extraction using an organic solvent (e.g., hexane or chloroform/methanol).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • UPLC Conditions:

    • Column: A C18 or similar reversed-phase column (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm).[1]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 369.4 → 95.1) and the internal standard.[1]

  • Calibration and Quantification:

    • Due to the endogenous presence of this compound, a surrogate matrix (e.g., stripped serum) is often used to prepare calibration standards.[1]

    • Quality control samples at low, medium, and high concentrations should be prepared in authentic human plasma and analyzed with each batch of samples.

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the unknown samples is then determined from this curve.

Mandatory Visualizations

Cholesterol_Biosynthesis cluster_pathway Kandutsch-Russell Pathway cluster_regulation Regulation Zymosterol Zymosterol Zymostenol Zymostenol Zymosterol->Zymostenol DHCR24 This compound This compound Zymostenol->this compound EBP Seven_DHC 7-Dehydrocholesterol (7-DHC) This compound->Seven_DHC SC5D Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7 Statins Statins (HMG-CoA Reductase Inhibitors) HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Zymosterol Leads to production of

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the position of this compound and the inhibitory action of statins on HMG-CoA reductase.

QC_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection 1. Sample Collection (Serum/Plasma) Sample_Processing 2. Sample Processing (Centrifugation) Sample_Collection->Sample_Processing Sample_Storage 3. Sample Storage (-80°C) Sample_Processing->Sample_Storage Sample_Prep 4. Sample Preparation (Extraction, Derivatization) Sample_Storage->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition 6. Data Acquisition LCMS_Analysis->Data_Acquisition Data_Processing 7. Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing QC_Checks 8. Quality Control Checks (QC samples, Blanks) Data_Processing->QC_Checks Longitudinal_Analysis 9. Longitudinal Data Analysis (Statistical Modeling) QC_Checks->Longitudinal_Analysis

Caption: A workflow diagram illustrating the key quality control phases in a longitudinal this compound study.

References

Validation & Comparative

Lathosterol vs. Desmosterol: A Comparative Guide to Cholesterol Synthesis Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Measuring the rate of endogenous cholesterol synthesis is crucial for understanding lipid metabolism in various physiological and pathological states, as well as for evaluating the efficacy of lipid-lowering therapies. Circulating levels of cholesterol precursors, such as lathosterol and desmosterol, serve as valuable biomarkers for whole-body cholesterol synthesis.[1] This guide provides a comprehensive comparison of this compound and desmosterol as markers of cholesterol synthesis, supported by experimental data and detailed methodologies.

Biochemical Basis of this compound and Desmosterol as Markers

Cholesterol is synthesized from lanosterol through two primary pathways: the Kandutsch-Russell pathway and the Bloch pathway.[2][3]

  • The Kandutsch-Russell Pathway: In this pathway, the double bond in the side chain of an early precursor is reduced. The penultimate precursor in this pathway is This compound . This pathway is predominant in the liver.[3]

  • The Bloch Pathway: In this pathway, the reduction of the side chain double bond is the final step. The immediate precursor to cholesterol in this pathway is desmosterol .[4] This pathway is prominent in the brain and other extrahepatic tissues.[3][5]

The relative contribution of these two pathways to whole-body cholesterol synthesis is tissue-specific.[5] Some estimates suggest that approximately 80% of cholesterol production in the body proceeds via the Kandutsch-Russell pathway (measured by this compound), with the remaining 20% occurring through the Bloch pathway (measured by desmosterol).[6]

Performance Comparison of this compound and Desmosterol

Both this compound and desmosterol levels in plasma or serum, often expressed as a ratio to total cholesterol, have been shown to correlate with whole-body cholesterol synthesis rates.[7][8] However, their utility can vary depending on the research context.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and desmosterol from various studies.

Table 1: Reference Ranges for this compound and Desmosterol in Plasma

MarkerOptimal Range (μmol/mmol of total cholesterol)Borderline Range (μmol/mmol of total cholesterol)High Range (μmol/mmol of total cholesterol)
This compound<8585-125>125
Desmosterol<6565-75>75

Data sourced from Boston Heart Diagnostics.

Table 2: Response of this compound and Desmosterol to Statin Therapy

A study comparing the effects of maximal doses of rosuvastatin (40 mg/day) and atorvastatin (80 mg/day) for 6 weeks provides a direct comparison of the response of these markers.

Marker (Ratio to Total Cholesterol)Rosuvastatin (40 mg/day) - Mean ChangeAtorvastatin (80 mg/day) - Mean Change
This compound/Cholesterol-64%-68%
Desmosterol/CholesterolNot reported in this formatNot reported in this format

Note: The study by Simons et al. (2007) focused on this compound as the primary synthesis marker in this comparative analysis but acknowledged the use of desmosterol in other contexts.[9] Another study on atorvastatin showed that hyper-responders to the drug had higher baseline desmosterol levels.[10]

Table 3: Correlation of this compound and Desmosterol with Metabolic Parameters

In a study on familial combined hyperlipidemia, both this compound and desmosterol levels were found to correlate with various metabolic parameters.[7]

MarkerCorrelation with BMICorrelation with GlucoseCorrelation with Insulin
This compound0.482 (P<0.001)0.389 (P<0.001)0.336 (P<0.001)
Desmosterol0.337 (P<0.001)0.360 (P<0.001)0.304 (P<0.001)

Values represent Spearman Rank correlation coefficients.[7]

Experimental Protocols

The quantification of this compound and desmosterol in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for sterol analysis.[11]

1. Sample Preparation:

  • Saponification: Plasma or serum samples are hydrolyzed with a strong base (e.g., ethanolic potassium hydroxide) to release esterified sterols.[11]

  • Extraction: The non-saponifiable lipids, including this compound and desmosterol, are extracted with an organic solvent such as n-hexane.[11]

  • Derivatization: The hydroxyl group of the sterols is derivatized, typically by silylation (e.g., with N-methyl-N-trimethylsilyl-trifluoroacetamide - MSTFA), to increase their volatility for GC analysis.[11]

2. GC-MS Analysis:

  • Gas Chromatography: The derivatized sterols are separated on a capillary column (e.g., HP-5MS).

  • Mass Spectrometry: The eluted compounds are ionized (e.g., by electron impact) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization.[13]

1. Sample Preparation:

  • Protein Precipitation and Extraction: Proteins in plasma or serum are precipitated with a solvent like methanol, and the lipids are extracted, often using a liquid-liquid extraction with a solvent system like methyl tert-butyl ether (MTBE) and water.[14]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Sterols are separated on a reverse-phase column (e.g., C18).[13] Chromatographic separation is critical as this compound and cholesterol are isobaric.[13]

  • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI) in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.[13]

Visualizations

Cholesterol Biosynthesis Pathways

Cholesterol_Biosynthesis cluster_kandutsch_russell Kandutsch-Russell Pathway (e.g., Liver) cluster_bloch Bloch Pathway (e.g., Brain) Lanosterol_KR Lanosterol Intermediates_KR ...Intermediates... Lanosterol_KR->Intermediates_KR Multiple Steps This compound This compound Intermediates_KR->this compound Cholesterol Cholesterol This compound->Cholesterol DHCR7 Lanosterol_B Lanosterol Intermediates_B ...Intermediates... Lanosterol_B->Intermediates_B Multiple Steps Desmosterol Desmosterol Intermediates_B->Desmosterol Desmosterol->Cholesterol DHCR24

Cholesterol Biosynthesis Pathways
Experimental Workflow for Sterol Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Saponification Saponification (optional, for total sterols) Plasma->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS only LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Normalization Normalization to Total Cholesterol Quantification->Normalization

Experimental Workflow for Sterol Analysis

Concluding Remarks

Both this compound and desmosterol are well-validated markers for assessing whole-body cholesterol synthesis. The choice between them may depend on the specific research question and the tissue of interest.

  • This compound is often considered the primary marker for hepatic cholesterol synthesis, which is a major contributor to circulating cholesterol levels.[8]

  • Desmosterol may be a more relevant marker in studies focusing on extrahepatic tissues, such as the brain, where the Bloch pathway is more active.[15]

In many clinical studies, both markers are measured to provide a more comprehensive picture of cholesterol synthesis.[7] The robust analytical methods available for their quantification, coupled with their direct link to the cholesterol biosynthetic pathways, make this compound and desmosterol indispensable tools in lipid research and drug development.

References

Lathosterol and Lanosterol: A Comparative Analysis of Key Cholesterol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cholesterol biosynthesis is paramount. This guide provides a detailed comparative analysis of two key intermediates, lathosterol and lanosterol, offering insights into their distinct roles, relative abundance, and the analytical methodologies used for their quantification.

This compound and lanosterol are both essential precursors in the intricate multi-step pathway of cholesterol synthesis. While lanosterol is the first sterol formed from the cyclization of squalene, this compound appears later in the Kandutsch-Russell pathway, the primary route to cholesterol in humans.[1][2] The relative levels of these precursors can provide valuable information about the dynamics of cholesterol metabolism and are of significant interest in various research and clinical contexts. This compound, in particular, is often utilized as a biomarker for whole-body cholesterol synthesis.[3][4] Conversely, lanosterol has garnered attention for its potential therapeutic role in reversing protein aggregation in cataracts.[3][5]

Quantitative Comparison of this compound and Lanosterol Levels

The following table summarizes representative concentrations of this compound and lanosterol in human plasma as reported in the scientific literature. These values can vary based on factors such as age, sex, diet, and disease state.

AnalyteSample MatrixConcentration Range (µg/mL)Analytical MethodReference
This compoundHuman Plasma1.37 - 5.79UPLC-MS/MS[3]
LanosterolHuman Plasma0.303 - 1.02UPLC-MS/MS[3]

Experimental Protocols

The quantification of this compound and lanosterol is most commonly and accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, which is crucial due to the structural similarity of these sterols.[3][6][7]

Key Experimental Steps:
  • Sample Preparation: Due to the endogenous presence of this compound and lanosterol, a surrogate matrix is often employed for the preparation of calibration standards and quality control samples at the lower limit of quantification. For higher concentrations, authentic human plasma can be used. A common preparation technique involves liquid-liquid extraction from a small plasma aliquot (e.g., 50 µL).[3]

  • Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) is frequently used to achieve efficient separation of this compound, lanosterol, and other related sterols. A reversed-phase column, such as a Thermo Hypersil GOLD column (100 × 2.1 mm, 1.9 µm), is a typical choice.[3]

  • Mass Spectrometry Detection: A tandem mass spectrometer, like the Sciex QTRAP 5500, is operated in positive atmospheric pressure chemical ionization (APCI) mode. Multiple reaction monitoring (MRM) is used for specific detection and quantification. The MRM transitions monitored are m/z 369.3 → 161.1 for this compound and m/z 409.43 → 109.1 for lanosterol.[3]

  • Data Analysis: A linear regression model, often with a weighting of 1/concentration², is used to construct a calibration curve from which the concentrations of this compound and lanosterol in the samples are determined.[3]

Visualizing the Biochemical and Experimental Landscape

To further elucidate the context of this comparison, the following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow for this compound and lanosterol analysis.

Cholesterol_Biosynthesis_Pathway cluster_early Early Steps cluster_cyclization Sterol Formation cluster_kandutsch_russell Kandutsch-Russell Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol 5α-cholesta-7,24-dien-3β-ol 5α-cholesta-7,24-dien-3β-ol Zymosterol->5α-cholesta-7,24-dien-3β-ol This compound This compound 5α-cholesta-7,24-dien-3β-ol->this compound 7-Dehydrocholesterol 7-Dehydrocholesterol This compound->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol

Cholesterol biosynthesis highlighting the Kandutsch-Russell pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample LLE Liquid-Liquid Extraction Plasma_Sample->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation UPLC UPLC Separation Evaporation->UPLC MSMS Tandem Mass Spectrometry UPLC->MSMS Quantification Quantification MSMS->Quantification

A typical experimental workflow for this compound and lanosterol analysis.

References

Lathosterol as a Biomarker for Cardiovascular Disease Risk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lathosterol and other biomarkers for assessing cardiovascular disease (CVD) risk, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its levels in the blood are considered a surrogate marker for the rate of whole-body cholesterol synthesis.[2] Unlike Low-Density Lipoprotein (LDL) cholesterol, which reflects the amount of cholesterol circulating in the blood, this compound provides a dynamic measure of cholesterol production. The rationale for investigating this compound as a CVD risk biomarker stems from the hypothesis that a higher rate of cholesterol synthesis could contribute to the development of atherosclerosis.

Comparative Analysis of this compound and Other CVD Risk Biomarkers

The clinical utility of a biomarker is determined by its ability to accurately predict disease risk and guide therapeutic decisions. This section compares this compound with the established biomarker, LDL cholesterol, and other emerging biomarkers.

This compound vs. LDL Cholesterol

Low-Density Lipoprotein (LDL) cholesterol is a well-established causal risk factor for cardiovascular disease.[1] Decades of research have demonstrated a strong, graded correlation between LDL-C levels and the incidence of coronary heart disease (CHD).[1][3] However, a significant portion of cardiovascular events occur in individuals with normal or even low LDL-C levels, highlighting the need for additional risk markers.

This compound has been investigated as a potential complementary biomarker. However, studies on its predictive value have yielded mixed results. Some prospective cohort studies have associated low serum this compound levels with an increased risk of fatal cardiovascular events and all-cause mortality.[4][5] For instance, one study reported a hazard ratio (HR) of 1.59 for cardiovascular mortality in individuals with lower this compound levels.[4] Another study found that a lower this compound tertile was associated with a 1.6 times higher all-cause mortality risk.[4] The ratio of this compound to LDL has also been explored, with a low ratio corresponding to a 2.3 times higher mortality risk in one study.[4]

Conversely, other research has suggested a U-shaped or positive association between this compound and CVD, where both very low and very high levels could be detrimental. This complexity suggests that the relationship between cholesterol synthesis and cardiovascular risk is not straightforward and may be influenced by other factors such as cholesterol absorption.

This compound and Other Emerging Biomarkers

The field of cardiovascular biomarkers is rapidly evolving, with several novel markers under investigation. These can be broadly categorized into markers of inflammation, cardiac stress and injury, and lipid metabolism.

  • Inflammatory Markers: High-sensitivity C-reactive protein (hs-CRP) is a well-known marker of systemic inflammation and is associated with an increased risk of CVD.[6]

  • Cardiac Stress and Injury Markers: Cardiac troponins are the gold standard for diagnosing myocardial infarction.[6] Natriuretic peptides like BNP and NT-proBNP are crucial for the diagnosis and prognosis of heart failure.[6]

  • Other Lipid-Related Markers: Besides LDL-C, other lipoproteins and their constituents, such as apolipoprotein B (apoB), are also strong predictors of CVD risk. Markers of cholesterol absorption, like campesterol and sitosterol, are often measured alongside this compound to provide a more comprehensive picture of cholesterol homeostasis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound with other biomarkers.

BiomarkerStudy PopulationEndpointHazard Ratio (HR) / Relative Risk (RR) (95% CI)p-valueReference
This compound (lower levels) 377 subjects with suspected coronary artery diseaseCardiovascular MortalityHR: 1.59 (1.16–2.17)0.004[4]
This compound (lower levels) 377 subjects with suspected coronary artery diseaseAll-Cause MortalityHR: 1.41 (1.09–1.85)0.011[4]
This compound (lower tertile vs. adjacent higher) 377 subjects with suspected coronary artery diseaseAll-Cause MortalityRR: 1.60 (1.07–2.40)0.022 (for trend)[4]
This compound-LDL ratio (≤ median) 377 subjects with suspected coronary artery diseaseMortalityRR: 2.29 (1.19–4.43)0.013[4]
Total Cholesterol/HDL-C Ratio (per 1.0 increment) 3,159 participants without coronary heart diseaseCoronary Heart DiseaseHR: 1.21Not specified[7]
LDL Cholesterol (per 1% decrease) Meta-analysisCoronary Heart Disease Risk1% decrease in riskNot specified[3]
Biomarker ComparisonMetricValueReference
Total Cholesterol/HDL-C Ratio vs. LDL-C Specificity for CHD prediction73% vs. 59%[7]
Total Cholesterol/HDL-C Ratio vs. LDL-C Accuracy for CHD prediction72% vs. 58%[7]
Total Cholesterol/HDL-C Ratio vs. LDL-C Sensitivity for CHD prediction50% vs. 53%[7]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their clinical application. This section details the methodology for measuring this compound.

Measurement of Serum this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is considered the gold standard for the quantification of this compound and other non-cholesterol sterols.

1. Sample Preparation:

  • An internal standard (e.g., 5α-cholestane or deuterium-labeled this compound) is added to a known volume of serum or plasma (typically 100-200 µL).[8][9]

  • The sample undergoes alkaline hydrolysis (saponification) with ethanolic potassium hydroxide (KOH) at an elevated temperature (e.g., 60°C for 1 hour) to release esterified sterols.[8][10]

  • The non-saponifiable lipids, including this compound, are then extracted with an organic solvent such as n-hexane.[8][10]

  • The solvent is evaporated, and the residue is dried.[11]

2. Derivatization:

  • The dried extract is derivatized to increase the volatility and thermal stability of the sterols for GC analysis. A common derivatizing agent is a silylating solution like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[8] The reaction is typically carried out at 60°C for 1 hour.[8]

3. GC-MS Analysis:

  • An aliquot of the derivatized sample is injected into the gas chromatograph.[12]

  • The GC is equipped with a capillary column suitable for sterol separation (e.g., a non-polar or medium-polarity column).[11]

  • The oven temperature is programmed to increase gradually to separate the different sterols based on their boiling points.[11][12]

  • The separated compounds are then introduced into the mass spectrometer.

  • The MS is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[8] Specific ions for this compound (e.g., m/z 458, 255, 213) and the internal standard are monitored.[8][11]

4. Quantification:

  • The concentration of this compound is determined by comparing the peak area of the this compound ions to the peak area of the internal standard ions, using a calibration curve generated from standards of known concentrations.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Cholesterol_Biosynthesis cluster_early Early Steps cluster_late Late Steps (Kandutsch-Russell Pathway) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol This compound This compound Lanosterol->this compound 7-Dehydrocholesterol 7-Dehydrocholesterol This compound->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol Biomarker_Validation_Workflow Discovery Discovery Analytical Validation Analytical Validation Discovery->Analytical Validation Candidate Biomarker Clinical Validation Clinical Validation Analytical Validation->Clinical Validation Validated Assay Clinical Utility Assessment Clinical Utility Assessment Clinical Validation->Clinical Utility Assessment Clinically Validated Biomarker Lathosterol_CVD_Risk Cholesterol_Synthesis_Rate Cholesterol Synthesis Rate Lathosterol_Levels Serum this compound Levels Cholesterol_Synthesis_Rate->Lathosterol_Levels reflects Atherosclerosis Atherosclerosis Development Lathosterol_Levels->Atherosclerosis may influence CVD_Risk Cardiovascular Disease Risk Atherosclerosis->CVD_Risk leads to

References

cross-validation of lathosterol assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical methods used for the quantification of lathosterol, a key biomarker for endogenous cholesterol synthesis. A critical aspect of employing this compound assays in multi-center clinical trials or collaborative research is ensuring the comparability of results between different laboratories. This guide focuses on the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides available data on their performance, detailed experimental protocols, and the logical framework for inter-laboratory validation.

Introduction to this compound and its Measurement

This compound is a precursor molecule in the biosynthesis of cholesterol.[1][2] Its concentration in serum or plasma is directly proportional to the rate of cholesterol synthesis, making it a valuable biomarker for assessing the efficacy of cholesterol-lowering therapies and for studying lipid metabolism.[1][2][3][4] Accurate and precise quantification of this compound is therefore crucial for clinical and research applications. The two most prevalent methods for this compound analysis are GC-MS and LC-MS/MS.

Comparison of Analytical Methodologies

While both GC-MS and LC-MS/MS are powerful techniques for this compound quantification, they differ in their experimental workflows, sensitivity, and specificity. A significant challenge in this compound analysis is its structural similarity and co-elution with cholesterol, which is present in much higher concentrations.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) has been the traditional method for sterol analysis. It offers excellent chromatographic resolution but typically requires a derivatization step to increase the volatility of the sterols.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained popularity due to its high sensitivity and specificity, often without the need for derivatization.[1][6] This method can also be adapted for the simultaneous analysis of multiple sterols.

Quantitative Performance Data

ParameterGC-MSLC-MS/MSNotes
**Linearity (R²) **>0.99>0.999Both methods demonstrate excellent linearity.
Precision (%RSD) Intra-assay: 1.6-8.8%, Inter-assay: <10%[7]Intra-day: 2.6-6.4%, Inter-day: 3.8-7.3%[6]LC-MS/MS may offer slightly better precision.
Recovery (%) 97.10 ± 0.13[7]95-105[6]Both methods show high and acceptable recovery rates.
Limit of Quantification (LOQ) 0.001 mg/g[7]2.3-4.1 ng/mL[6]LC-MS/MS generally provides lower limits of quantification.
Derivatization Typically requiredNot usually requiredThe need for derivatization in GC-MS adds a time-consuming step and a potential source of variability.[6]

Experimental Protocols

GC-MS Protocol for this compound Analysis

This protocol is a generalized procedure based on common practices.[3][8]

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., 5α-cholestane).

    • Perform alkaline hydrolysis (saponification) with ethanolic potassium hydroxide (KOH) at 60°C for one hour to release esterified this compound.

    • Extract the non-saponifiable lipids (including this compound) with an organic solvent like hexane.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a silylating agent (e.g., a mixture of pyridine and BSTFA + 1% TMCS).

    • Incubate at 60°C for one hour to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., CPSil 5 CB).

    • The oven temperature is programmed to separate the different sterols.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of this compound-TMS ether.

LC-MS/MS Protocol for this compound Analysis

This protocol is a generalized procedure based on common practices.[1]

  • Sample Preparation:

    • To a small volume of plasma or serum (e.g., 50 µL), add an internal standard (e.g., this compound-d7).

    • Perform a protein precipitation and liquid-liquid extraction with a solvent like acetonitrile or a mixture of methanol and dichloromethane.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatograph.

    • Separate the analytes on a C18 reversed-phase column using an isocratic or gradient elution with a mobile phase typically consisting of a mixture of methanol, water, and an additive like formic acid or ammonium formate.

    • The eluent is introduced into a tandem mass spectrometer.

    • Detection and quantification are performed using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.

Visualizing Workflows and Logical Relationships

To better understand the experimental process and the concept of cross-validation, the following diagrams are provided.

This compound Analysis Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_GC Plasma/Serum Sample Saponification Alkaline Hydrolysis (Saponification) Sample_GC->Saponification Extraction_GC Liquid-Liquid Extraction Saponification->Extraction_GC Derivatization Silylation (Derivatization) Extraction_GC->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis_GC Data Analysis GCMS_Analysis->Data_Analysis_GC Sample_LC Plasma/Serum Sample Extraction_LC Protein Precipitation & Liquid-Liquid Extraction Sample_LC->Extraction_LC LCMS_Analysis LC-MS/MS Analysis Extraction_LC->LCMS_Analysis Data_Analysis_LC Data Analysis LCMS_Analysis->Data_Analysis_LC

A comparison of the experimental workflows for GC-MS and LC-MS/MS this compound analysis.

Cross-Validation Logic cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Data Analysis and Comparison Coordinator Coordinating Laboratory Sample_Pool Homogenized Sample Pool Coordinator->Sample_Pool Aliquots Sample Aliquots Sample_Pool->Aliquots Lab_A Laboratory A (e.g., GC-MS) Aliquots->Lab_A Lab_B Laboratory B (e.g., LC-MS/MS) Aliquots->Lab_B Lab_C Laboratory C (e.g., GC-MS) Aliquots->Lab_C Results_A Results from Lab A Lab_A->Results_A Results_B Results from Lab B Lab_B->Results_B Results_C Results from Lab C Lab_C->Results_C Comparison Statistical Comparison (Bias, Precision, Correlation) Results_A->Comparison Results_B->Comparison Results_C->Comparison Conclusion Assessment of Inter-Laboratory Agreement Comparison->Conclusion

The logical flow of an inter-laboratory cross-validation study for this compound assays.

Conclusion and Future Directions

Both GC-MS and LC-MS/MS are robust and reliable methods for the quantification of this compound in biological samples. LC-MS/MS offers the advantages of higher sensitivity and no requirement for derivatization, which can streamline the analytical workflow. However, GC-MS remains a widely used and effective technique.

The primary challenge for researchers and drug development professionals is the lack of standardized, commercially available proficiency testing or external quality assessment programs specifically for this compound. This makes direct comparison of results between laboratories difficult and relies on the rigorous in-house validation of each laboratory's assay. The establishment of such programs would be a significant step forward in ensuring the comparability and reliability of this compound measurements across different studies and clinical trials, ultimately enhancing the utility of this important biomarker.

References

Lathosterol vs. Other Non-Cholesterol Sterols in Metabolic Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome, a constellation of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, significantly elevates the risk of cardiovascular disease and type 2 diabetes. Within the complex lipid alterations characteristic of this syndrome, non-cholesterol sterols (NCS) have emerged as crucial biomarkers. These molecules provide a window into the intricate balance between cholesterol synthesis and absorption, two processes often dysregulated in metabolic disease. This guide offers an objective comparison of lathosterol, a key marker of cholesterol biosynthesis, with other significant non-cholesterol sterols, supported by experimental data and detailed methodologies.

This compound and Other Non-Cholesterol Sterols: An Overview

Non-cholesterol sterols are broadly categorized into two groups: markers of cholesterol synthesis and markers of cholesterol absorption.[1][2][3][4] this compound, along with desmosterol, are precursors in the cholesterol biosynthesis pathway, and their circulating levels reflect the rate of endogenous cholesterol production.[1][3][4] Conversely, plant sterols, such as campesterol and sitosterol, are not synthesized by the human body and their plasma concentrations indicate the efficiency of intestinal cholesterol absorption.[1][3] A reciprocal relationship between cholesterol synthesis and absorption is often observed, where a decrease in one is compensated by an increase in the other to maintain cholesterol homeostasis.[1][3][5]

In the context of metabolic syndrome, this balance is frequently disrupted. Generally, individuals with metabolic syndrome, obesity, and type 2 diabetes tend to exhibit higher markers of cholesterol synthesis and lower markers of cholesterol absorption.[5] This shift towards a "high-synthesizer, low-absorber" phenotype is a key feature of the dyslipidemia associated with these conditions.

Quantitative Comparison of Non-Cholesterol Sterols in Metabolic Syndrome

The following table summarizes the serum concentrations of this compound and other non-cholesterol sterols in individuals with metabolic syndrome compared to healthy controls, as reported in a systematic review by Mashnafi et al. (2019). The data is presented as ratios to total cholesterol to normalize for variations in plasma cholesterol levels.

Non-Cholesterol SterolMetabolic Syndrome Group (μmol/mmol of cholesterol)Healthy Control Group (μmol/mmol of cholesterol)Implication
This compound HigherLowerIncreased endogenous cholesterol synthesis
Desmosterol HigherLowerIncreased endogenous cholesterol synthesis
Campesterol LowerHigherDecreased intestinal cholesterol absorption
Sitosterol LowerHigherDecreased intestinal cholesterol absorption

Note: The table represents a qualitative summary of findings from a systematic review. Specific mean values and statistical significance can be found in the cited literature.

Signaling Pathways and Logical Relationships

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a multi-step process occurring primarily in the liver. This compound and desmosterol are key intermediates in two parallel branches of this pathway: the Kandutsch-Russell and Bloch pathways, respectively. The following diagram illustrates the final steps of cholesterol biosynthesis, highlighting the positions of these important biomarkers.

G cluster_kandutsch_russell Kandutsch-Russell Pathway cluster_bloch Bloch Pathway 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol DHCR7 This compound This compound This compound->7-dehydrocholesterol DHCR7 Zymosterol Zymosterol Zymosterol->this compound SC5D Desmosterol Desmosterol Zymosterol->Desmosterol EBP Desmosterol->Cholesterol DHCR24 Lanosterol Lanosterol Lanosterol->Zymosterol

Cholesterol Biosynthesis Pathways.
LXR Signaling Pathway and Desmosterol

Desmosterol has been identified as an endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in regulating lipid metabolism.[6][7][8][9][10] Activation of LXR by desmosterol can lead to the transcription of genes involved in reverse cholesterol transport and fatty acid synthesis, thereby influencing the lipid profile in metabolic syndrome.

G Desmosterol Desmosterol LXR LXR Desmosterol->LXR binds LXR/RXR Heterodimer LXR/RXR Heterodimer LXR->LXR/RXR Heterodimer RXR RXR RXR->LXR/RXR Heterodimer Target Genes Target Genes LXR/RXR Heterodimer->Target Genes activates transcription Lipid Homeostasis Lipid Homeostasis Target Genes->Lipid Homeostasis regulates G Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Clinical Assessment Clinical Assessment Informed Consent->Clinical Assessment Blood Sampling Blood Sampling Clinical Assessment->Blood Sampling Sample Processing Sample Processing Blood Sampling->Sample Processing NCS Analysis NCS Analysis Sample Processing->NCS Analysis Data Analysis Data Analysis NCS Analysis->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

References

Lathosterol/Cholesterol Ratio: A Comparative Guide to its Clinical Utility in Cholesterol Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lathosterol/cholesterol ratio has emerged as a significant biomarker for assessing whole-body cholesterol synthesis.[1] Its clinical utility is increasingly recognized in personalizing lipid-lowering therapies and refining cardiovascular risk assessment. This guide provides a comprehensive comparison of the this compound/cholesterol ratio with alternative biomarkers, supported by experimental data and detailed methodologies.

I. Biomarkers of Cholesterol Metabolism: A Comparative Overview

Cholesterol homeostasis is a balance between endogenous synthesis and intestinal absorption. Various non-cholesterol sterols serve as biomarkers for these two processes.[2][3]

  • Cholesterol Synthesis Markers: this compound and desmosterol are precursors in the cholesterol biosynthesis pathway and their levels, typically expressed as a ratio to total cholesterol, reflect the rate of endogenous cholesterol production.[2][4]

  • Cholesterol Absorption Markers: Plant sterols, such as campesterol and sitosterol, and the cholesterol metabolite cholestanol are not synthesized by the human body and their plasma concentrations indicate the efficiency of intestinal cholesterol absorption.[2][5][6]

The following table summarizes the key biomarkers and their clinical significance.

Biomarker CategoryBiomarkerClinical Significance
Cholesterol Synthesis This compound/Cholesterol RatioA reliable marker of whole-body cholesterol synthesis.[1][7] Predicts response to cholesterol-lowering therapies like statins and plant sterols.[8][9][10][11] Associated with cardiovascular disease risk.[5][12]
Desmosterol/Cholesterol RatioAnother marker of cholesterol synthesis, representing a smaller pathway of cholesterol production.[10][13] Often used in conjunction with this compound.
Cholesterol Absorption Campesterol/Cholesterol RatioA marker for intestinal cholesterol absorption.[5] High levels are associated with increased cardiovascular risk.[5]
Sitosterol/Cholesterol RatioSimilar to campesterol, it serves as a marker for cholesterol absorption.[2]
Cholestanol/Cholesterol RatioA sensitive indicator of changes in intestinal sterol absorption.[2][10]

II. Clinical Applications of the this compound/Cholesterol Ratio

The this compound/cholesterol ratio has demonstrated utility in several clinical contexts, particularly in the management of hypercholesterolemia and the prediction of cardiovascular events.

A. Predicting Response to Cholesterol-Lowering Therapies

A key application of the this compound/cholesterol ratio is in predicting an individual's response to different lipid-lowering treatments.

  • Statin Therapy: Statins inhibit HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. Patients with a higher baseline this compound/cholesterol ratio (indicating higher cholesterol synthesis) tend to have a better LDL-C lowering response to statin therapy.[10][11] Conversely, individuals with low synthesis and high absorption may benefit less from statins alone and could be candidates for combination therapy with absorption inhibitors like ezetimibe.[10]

  • Plant Sterol/Stanol Supplementation: Plant sterols and stanols lower cholesterol by inhibiting its absorption in the intestine. The this compound/cholesterol ratio can predict the efficacy of this intervention.[8][14] Individuals with a lower baseline this compound/cholesterol ratio (lower synthesis, implying higher relative absorption) are more likely to respond favorably to plant sterol supplementation.[8][14] One study found that individuals with low endogenous cholesterol synthesis (LS) responded to plant sterol treatment with a significant reduction in total and LDL cholesterol, whereas high synthesizers (HS) did not show a significant cholesterol-lowering effect.[8]

The following table presents data from a study investigating the predictive value of the this compound/cholesterol ratio for the response to plant sterol consumption.[8]

GroupBaseline L:C Ratio (nmol/mmol)Change in Total Cholesterol (mmol/L)Change in LDL Cholesterol (mmol/L)
Low Synthesizers (LS) 1.14 ± 0.05-0.40 ± 0.07-0.29 ± 0.05
High Synthesizers (HS) 2.50 ± 0.13-0.09 ± 0.09-0.05 ± 0.07

B. Cardiovascular Disease Risk Assessment

The relationship between the this compound/cholesterol ratio and cardiovascular disease (CVD) is complex. Some studies suggest that low levels of this compound are associated with an increased risk of fatal cardiovascular events and all-cause mortality.[12][15] A Japanese study found a U-shaped association, where both very low and very high this compound levels were linked to increased odds of CVD.[5] In contrast, high levels of cholesterol absorption markers, such as campesterol, are more consistently associated with a higher prevalence of CVD.[5]

The following diagram illustrates the interplay between cholesterol synthesis, absorption, and cardiovascular risk.

G Cholesterol Homeostasis and Cardiovascular Risk cluster_synthesis Cholesterol Synthesis cluster_absorption Cholesterol Absorption cluster_risk Cardiovascular Risk This compound High this compound/Cholesterol Ratio CVDRisk Increased CVD Risk This compound->CVDRisk Complex Association (U-shaped relationship observed) Campesterol High Campesterol/Cholesterol Ratio Campesterol->CVDRisk Positive Association

Caption: Interplay of Cholesterol Synthesis and Absorption in CVD Risk.

III. Experimental Protocols

The accurate measurement of this compound and other non-cholesterol sterols is crucial for their clinical application. The most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

A. Sample Preparation and Extraction (General Workflow)

  • Sample Collection: Collect fasting blood samples in tubes containing EDTA.[18]

  • Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

  • Saponification: Hydrolyze the sterol esters by heating the sample with alcoholic potassium hydroxide.

  • Extraction: Extract the non-saponifiable sterols (including this compound and cholesterol) into an organic solvent like hexane or cyclohexane.

  • Derivatization (for GC-MS): Convert the sterols into more volatile derivatives (e.g., trimethylsilyl ethers) for analysis by GC-MS.

  • Reconstitution (for LC-MS/MS): Dry the extracted sample and reconstitute it in a suitable solvent for LC-MS/MS analysis.[16]

B. Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): This has been the traditional gold standard method. It offers high resolution and sensitivity. However, the sample preparation can be time-consuming due to the need for derivatization.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is gaining popularity due to its high throughput and reduced sample preparation time as derivatization is often not required.[16][17] A key challenge is the chromatographic separation of this compound from the much more abundant cholesterol, as they are isomers.[16][17] Ultra-high-performance liquid chromatography (UPLC) systems with specialized columns can achieve this separation.[16]

The following diagram outlines a typical experimental workflow for the analysis of the this compound/cholesterol ratio.

G Experimental Workflow for this compound/Cholesterol Ratio Analysis Start Fasting Blood Sample Collection PlasmaPrep Plasma/Serum Separation Start->PlasmaPrep Saponification Saponification PlasmaPrep->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of this compound and Cholesterol Analysis->Quantification Ratio Calculation of this compound/Cholesterol Ratio Quantification->Ratio

Caption: Workflow for this compound/Cholesterol Ratio Measurement.

IV. The Cholesterol Biosynthesis Pathway

This compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol synthesis.[19] The following diagram illustrates the final steps of this pathway, highlighting the positions of this compound and desmosterol.

G Simplified Cholesterol Biosynthesis Pathway Lanosterol Lanosterol Pathway1 Kandutsch-Russell Pathway Pathway2 Bloch Pathway This compound This compound Pathway1->this compound Seven_DHC 7-Dehydrocholesterol This compound->Seven_DHC Cholesterol Cholesterol Seven_DHC->Cholesterol Desmosterol Desmosterol Pathway2->Desmosterol Desmosterol->Cholesterol

Caption: Key Intermediates in Cholesterol Biosynthesis.

V. Conclusion

The this compound/cholesterol ratio is a valuable and clinically relevant biomarker of endogenous cholesterol synthesis. Its ability to predict responses to lipid-lowering therapies offers a significant step towards personalized medicine in the management of hypercholesterolemia. While alternative biomarkers for both cholesterol synthesis and absorption provide a more complete picture of an individual's cholesterol metabolism, the this compound/cholesterol ratio stands out for its indicative power and relative ease of quantification.[1] Further research will continue to delineate its role in cardiovascular risk stratification and the development of novel therapeutic strategies.

References

A Comparative Guide to Lathosterol Analysis: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lathosterol, a key biomarker for endogenous cholesterol synthesis, is paramount. The choice of analytical technique is critical for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful mass spectrometry-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data to inform methodology selection.

Core Principles and Workflow

Both GC-MS and LC-MS are established platforms for sterol analysis, but they operate on different principles, primarily related to the sample's physical state during separation. GC-MS separates volatile and thermally stable compounds in the gas phase, while LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

A significant distinction in the workflow for this compound analysis is the mandatory derivatization step in GC-MS. Sterols are not inherently volatile, so they must be chemically modified (typically via silylation) to increase their volatility for gas-phase separation. In contrast, LC-MS can analyze this compound in its native form, simplifying the sample preparation process.

G cluster_0 Sample Preparation cluster_1 Chromatography & Detection start Plasma/Serum Sample hydrolysis Saponification (Hydrolysis) start->hydrolysis GC-MS Path lle_lc Liquid-Liquid Extraction (LLE) start->lle_lc LC-MS Path lle Liquid-Liquid Extraction (LLE) hydrolysis->lle derivatization Derivatization (e.g., Silylation) lle->derivatization gcms GC-MS Analysis derivatization->gcms dry_recon Dry & Reconstitute lle_lc->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms

Caption: General experimental workflows for this compound analysis using GC-MS and LC-MS.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for each technique based on validated methods.

GC-MS Protocol

Gas chromatography-based methods have long been a standard for sterol analysis. A typical protocol involves hydrolysis, extraction, and derivatization.

  • Sample Hydrolysis: Plasma or serum samples are saponified using an ethanolic potassium hydroxide (KOH) solution to hydrolyze sterol esters into their free forms.

  • Extraction: The free sterols are then extracted from the aqueous matrix into an organic solvent, commonly n-hexane, through liquid-liquid extraction.

  • Derivatization: The extracted sterols are dried and derivatized to increase volatility. A common method is silylation, using reagents like N-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm), is typically used.

    • Carrier Gas: Helium is used at a constant flow rate.

    • Injection: Samples are introduced via a splitless injector.

    • Oven Program: A temperature gradient is applied to separate the sterols (e.g., initial 180°C, ramped to 280°C).

    • Ionization: Electron Ionization (EI) at 70 eV is common, though Positive Chemical Ionization (PCI) can also be used.

    • Detection: Quantification is performed using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

LC-MS/MS Protocol

LC-MS methods, particularly those using tandem mass spectrometry (MS/MS), have gained prominence due to their high specificity and simpler sample preparation.

  • Sample Extraction: A small volume of plasma (e.g., 50 µL) is subjected to liquid-liquid extraction, often without the need for prior hydrolysis if only free this compound is of interest.

  • Preparation for Injection: The organic extract is evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is often necessary to achieve the resolution required to separate this compound from the highly abundant and isobaric cholesterol. A reversed-phase column, such as a Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm), is effective.

    • Mobile Phase: An isocratic or gradient flow of a mobile phase, typically a mixture of methanol and water with a formic acid modifier, is used.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is highly effective for nonpolar compounds like sterols.

    • Detection: The analysis is performed on a tandem mass spectrometer (e.g., a triple quadrupole) in MRM mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition (e.g., m/z 369.4 → 95.1 for this compound).

Performance Data: A Head-to-Head Comparison

The accuracy and reliability of an analytical method are defined by its validation parameters. The table below summarizes key performance metrics for this compound analysis using both GC-MS and LC-MS, compiled from validated methods.

Parameter GC-MS LC-MS/MS Notes
Derivatization Required Yes (Mandatory)NoLC-MS offers a simpler, faster sample preparation workflow.
Lower Limit of Quantification (LLOQ) Picogram per milliliter (pg/mL) range achievable~2.3 - 100 nanograms per milliliter (ng/mL)GC-MS can demonstrate exceptional sensitivity.
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.990Both methods show excellent linearity over their respective dynamic ranges.
Precision (Inter-day CV%) Typically < 15%2.6% - 7.4%Both techniques provide good precision, with LC-MS/MS showing very tight reproducibility in some studies.
Accuracy (Recovery / Bias) 88% - 117% Recovery-12.7% to 2.1% BiasBoth methods demonstrate high accuracy when properly validated.

Discussion of Accuracy and Method Selection

Both GC-MS and LC-MS are powerful techniques capable of delivering accurate and precise quantification of this compound. The optimal choice depends on the specific requirements of the study, sample throughput needs, and available instrumentation.

GC-MS is a classic and robust technique for sterol analysis. Its major strengths are its high chromatographic resolving power for complex sterol mixtures and its potential for extremely low detection limits. However, the mandatory derivatization step is a significant drawback. It increases sample preparation time, adds a potential source of analytical error, and involves handling hazardous reagents.

LC-MS/MS has emerged as a preferred alternative in many clinical and research settings. Its primary advantage is the elimination of the derivatization step, which streamlines the workflow and reduces turnaround time. The specificity of tandem mass spectrometry (MRM) is a major asset, allowing for highly selective detection. However, LC-MS faces a significant challenge: the chromatographic separation of this compound from cholesterol. Both molecules are isobaric (have the same molecular weight) and structurally similar. Given that cholesterol is present in plasma at concentrations over 1000 times higher than this compound, even minor peak tailing from cholesterol can completely obscure the this compound signal. Therefore, achieving accuracy with LC-MS is critically dependent on employing high-efficiency chromatographic systems like UPLC to ensure baseline separation.

Conclusion

In comparing GC-MS and LC-MS for this compound analysis, there is a trade-off between sample preparation complexity and chromatographic challenges.

  • GC-MS offers excellent sensitivity and resolving power but requires a labor-intensive and potentially error-prone derivatization step.

  • LC-MS/MS provides high specificity and a much simpler sample preparation protocol but demands advanced chromatographic separation to overcome the significant interference from isobaric cholesterol.

For high-throughput applications, such as in clinical trials, the simplified workflow of LC-MS/MS is often favored. For in-depth sterol profiling where multiple, structurally similar sterols need to be resolved, the superior chromatographic resolution of GC-MS remains a compelling advantage. Ultimately, both methods can provide highly accurate data when properly validated and performed with a thorough understanding of their respective analytical challenges.

Lathosterol Levels in Hypercholesterolemia: An Inter-Study Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lathosterol levels in individuals with hypercholesterolemia compared to normocholesterolemic controls, based on published experimental data. This compound, a precursor to cholesterol, is a key biomarker for endogenous cholesterol synthesis. Understanding its levels in different hypercholesterolemic states is crucial for research into the pathophysiology of these conditions and for the development of novel therapeutic interventions.

Quantitative Data Summary

Study PopulationThis compound Concentration (μmol/L)This compound/Total Cholesterol (μmol/mmol)Sample Size (n)Reference
Familial Combined Hyperlipidemia (FCH)
FCH Patients4.68 ± 2.0778.4 ± 34.2103[1]
Normolipidemic Relatives (Controls)3.10 ± 1.2366.8 ± 25.6240[1]
Familial Hypercholesterolemia (FH)
FH PatientsInsignificantly higher than controlsLower than controls51[2]
Non-FH Controls--1924[2]

Data for FCH is presented as mean ± standard deviation. The study on FH reported a non-significant difference in absolute this compound concentrations but a significantly lower this compound-to-cholesterol ratio in the FH group compared to controls.

Key Findings from Comparative Studies

Studies indicate that this compound levels, as a marker of cholesterol synthesis, are often elevated in certain types of hypercholesterolemia. In Familial Combined Hyperlipidemia (FCH), plasma this compound levels have been found to be significantly higher, with one study reporting a 51% elevation in FCH patients compared to their normolipidemic relatives[1][3][4]. This suggests that an increased rate of cholesterol biosynthesis is a key feature of FCH.

In contrast, the data for Familial Hypercholesterolemia (FH) is more nuanced. While absolute plasma this compound concentrations have been reported as insignificantly higher in individuals with FH compared to non-FH controls, the ratio of this compound to total cholesterol is often found to be lower in FH patients[2]. This may reflect the already high background levels of cholesterol in these individuals.

Experimental Protocols

The quantification of this compound in plasma or serum is typically performed using chromatographic techniques coupled with mass spectrometry. The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for the analysis of sterols, including this compound. A typical protocol involves the following steps:

  • Sample Preparation:

    • Alkaline Hydrolysis: Plasma or serum samples are subjected to alkaline hydrolysis (saponification) using a solution of potassium hydroxide in ethanol. This step is crucial to release esterified this compound from its fatty acid conjugates.

    • Extraction: The non-saponifiable lipids, including free this compound, are then extracted from the aqueous-alcoholic phase using an organic solvent such as hexane or diethyl ether.

    • Derivatization: To improve the volatility and chromatographic properties of this compound, it is derivatized to form a trimethylsilyl (TMS) ether. This is typically achieved by reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the different sterols based on their boiling points and interactions with the phase.

    • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the specific and sensitive detection and quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative to GC-MS, often offering simpler sample preparation and higher throughput.

  • Sample Preparation:

    • Protein Precipitation and Extraction: this compound and an internal standard (often a deuterated form of this compound) are extracted from the plasma or serum sample, typically through protein precipitation with a solvent like acetonitrile or methanol, followed by liquid-liquid extraction.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation of this compound from other sterols is achieved on a reversed-phase column (e.g., C18) using a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like formic acid or ammonium formate to enhance ionization.

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into the tandem mass spectrometer. This compound is typically ionized using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM), providing high selectivity and sensitivity.

Visualizations

Cholesterol Biosynthesis Pathway

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP GeranylPP Geranyl-PP IsopentenylPP->GeranylPP FarnesylPP Farnesyl-PP GeranylPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol This compound This compound Lanosterol->this compound Desmosterol Desmosterol This compound->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol

Caption: Simplified cholesterol biosynthesis pathway highlighting this compound.

Experimental Workflow for this compound Measurement

Lathosterol_Workflow Start Plasma/Serum Sample Collection Hydrolysis Alkaline Hydrolysis (for GC-MS) Start->Hydrolysis Extraction Liquid-Liquid Extraction Start->Extraction Direct Extraction (for LC-MS/MS) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification Result This compound Concentration Quantification->Result

Caption: Generalized experimental workflow for plasma this compound measurement.

Logical Comparison of this compound Levels

Lathosterol_Comparison Hypercholesterolemia Hypercholesterolemia FCH Familial Combined Hyperlipidemia (FCH) Hypercholesterolemia->FCH FH Familial Hypercholesterolemia (FH) Hypercholesterolemia->FH Lathosterol_High Significantly Higher This compound Levels FCH->Lathosterol_High Lathosterol_Similar Insignificantly Different This compound Levels FH->Lathosterol_Similar Normocholesterolemia Normocholesterolemia Lathosterol_Normal Baseline this compound Levels Normocholesterolemia->Lathosterol_Normal

References

Lathosterol as a Surrogate Endpoint in Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of clinical research, particularly in the development of therapies for cardiovascular disease (CVD), the identification and validation of reliable surrogate endpoints are paramount. A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint, predicting the effect of a therapeutic intervention on how a patient feels, functions, or survives. This guide provides a comprehensive comparison of lathosterol as a potential surrogate endpoint in clinical studies, presenting supporting experimental data, detailed methodologies, and its current regulatory standing. This compound, a precursor of cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis, is a well-established biomarker for whole-body cholesterol synthesis.[1] Its levels in plasma or serum are considered a direct indicator of the rate of cholesterol synthesis.

This compound and Cholesterol Biosynthesis

This compound is an intermediate in the complex pathway of cholesterol synthesis. Its position in this pathway makes it a logical candidate for a biomarker of cholesterol production. The inhibition of HMG-CoA reductase by statins, a cornerstone of lipid-lowering therapy, leads to a decrease in downstream products, including this compound.

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Inhibition) isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol This compound This compound lanosterol->this compound desmosterol Desmosterol lanosterol->desmosterol cholesterol Cholesterol This compound->cholesterol SC5D desmosterol->cholesterol

Cholesterol biosynthesis pathway highlighting this compound.

Regulatory Status: this compound as a Surrogate Endpoint

A critical aspect of utilizing a biomarker as a surrogate endpoint in clinical trials is its acceptance by regulatory bodies such as the U.S. Food and Drug Administration (FDA). The FDA maintains a table of surrogate endpoints that were the basis of drug approval or licensure.[2][3] As of the latest update, This compound is not listed as a validated surrogate endpoint for cardiovascular disease by the FDA . While LDL-cholesterol is a well-established surrogate endpoint for CVD risk, this compound's role remains that of a biomarker of cholesterol synthesis. This distinction is crucial for designing clinical trials intended for drug approval.

This compound in Clinical Studies: Quantitative Data

Numerous clinical studies have utilized this compound measurements to assess the impact of various interventions on cholesterol synthesis. The data consistently show a reduction in this compound levels in response to statin therapy, reflecting the mechanism of action of these drugs.

Intervention Study Population Key Findings Reference
Atorvastatin (80 mg/day) Hypercholesterolemic patientsThis compound/cholesterol ratio decreased by 68%.[4]
Rosuvastatin (40 mg/day) Hypercholesterolemic patientsThis compound/cholesterol ratio decreased by 64%.[4]
Simvastatin with or without Ezetimibe Hypercholesterolemic patientsSimvastatin/ezetimibe combination led to a greater increase in the desmosterol/cholesterol ratio compared to rosuvastatin, indicating a differential impact on synthesis pathways.[5]
Plant Sterol Consumption Mildly hypercholesterolemic adultsThe baseline this compound-to-cholesterol ratio predicted the LDL-cholesterol lowering response to plant sterols. Individuals with lower baseline synthesis showed a better response.[6][7]

Comparison with Other Cholesterol Synthesis and Absorption Biomarkers

This compound is often measured alongside other non-cholesterol sterols to provide a more comprehensive picture of cholesterol homeostasis.

  • Desmosterol: Another cholesterol precursor, desmosterol, is also used as a marker of cholesterol synthesis. Some studies suggest that the ratio of this compound to desmosterol can provide additional insights into the specific effects of different lipid-lowering therapies.[5]

  • Campesterol and Sitosterol: These plant sterols are markers of cholesterol absorption. Measuring them in conjunction with this compound allows researchers to differentiate between high cholesterol synthesizers and high cholesterol absorbers, which can have implications for personalized treatment strategies.

Biomarker Type Indication Typical Response to Statins
This compound SynthesisRate of cholesterol productionDecreased
Desmosterol SynthesisRate of cholesterol production (alternative pathway)Variable, can increase with some statin/ezetimibe combinations
Campesterol AbsorptionEfficiency of cholesterol absorption from the intestineIncreased (as a compensatory mechanism)
Sitosterol AbsorptionEfficiency of cholesterol absorption from the intestineIncreased (as a compensatory mechanism)

This compound and Cardiovascular Outcomes: A Complex Relationship

While elevated cholesterol synthesis is a target for CVD prevention, the direct relationship between this compound levels and cardiovascular events is not straightforward. Some prospective studies have reported counterintuitive findings, where lower serum this compound levels were associated with an increased risk of fatal cardiovascular disease and all-cause mortality in patients not on lipid-lowering agents. This suggests that very low endogenous cholesterol synthesis might be associated with adverse outcomes, a finding that requires further investigation to understand the underlying mechanisms.

Experimental Protocols for this compound Measurement

Accurate and precise quantification of this compound is crucial for its use in clinical studies. Two primary analytical methods are employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has been a traditional and robust method for sterol analysis.

GC_MS_Workflow sample Plasma/Serum Sample hydrolysis Alkaline Hydrolysis (to release esterified sterols) sample->hydrolysis extraction Liquid-Liquid Extraction (e.g., with hexane) hydrolysis->extraction derivatization Derivatization (e.g., silylation) extraction->derivatization gc_separation Gas Chromatography (Separation by volatility) derivatization->gc_separation ms_detection Mass Spectrometry (Detection and Quantification) gc_separation->ms_detection

Typical workflow for this compound analysis by GC-MS.

Protocol Outline:

  • Sample Preparation:

    • Alkaline hydrolysis of plasma or serum to release esterified this compound.

    • Liquid-liquid extraction of the non-saponifiable fraction using a solvent like hexane.

    • Derivatization of the sterols (e.g., silylation) to increase their volatility for GC analysis.[8]

  • GC Separation:

    • The derivatized sample is injected into a gas chromatograph.

    • Separation is achieved on a capillary column based on the boiling points and interactions of the analytes with the stationary phase.

  • MS Detection:

    • The separated compounds are ionized (e.g., by electron ionization).

    • The mass spectrometer detects and quantifies the characteristic ions of the this compound derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a more sensitive and specific alternative to GC-MS, often with simpler sample preparation.

LC_MS_MS_Workflow sample Plasma/Serum Sample protein_precipitation Protein Precipitation (e.g., with methanol) sample->protein_precipitation extraction Liquid-Liquid or Solid-Phase Extraction protein_precipitation->extraction lc_separation Liquid Chromatography (Separation by polarity) extraction->lc_separation ms_ms_detection Tandem Mass Spectrometry (Detection and Quantification) lc_separation->ms_ms_detection

Typical workflow for this compound analysis by LC-MS/MS.

Protocol Outline:

  • Sample Preparation:

    • Protein precipitation from plasma or serum using a solvent like methanol.

    • Liquid-liquid or solid-phase extraction to isolate the sterols. Derivatization is typically not required.[9][10]

  • LC Separation:

    • The extracted sample is injected into a liquid chromatograph.

    • Separation is achieved on a reversed-phase column based on the polarity of the analytes. A significant challenge is the chromatographic separation of this compound from the much more abundant and isomeric cholesterol.[9]

  • MS/MS Detection:

    • The separated compounds are ionized (e.g., by atmospheric pressure chemical ionization - APCI).

    • The tandem mass spectrometer provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

Comparison of Analytical Methods
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation More complex, requires hydrolysis and derivatization.Simpler, often only requires protein precipitation and extraction.
Analysis Time Generally longer run times.Can be faster.
Sensitivity Good, but can be limited for very low concentrations.Generally higher sensitivity and specificity.
Throughput Lower due to more extensive sample preparation.Higher throughput is often achievable.
Challenges Potential for incomplete derivatization.Chromatographic separation of isomers like this compound and cholesterol can be challenging.[9]

Conclusion

This compound is a well-validated and informative biomarker of whole-body cholesterol synthesis, making it a valuable tool in clinical research to understand the pharmacodynamics of lipid-lowering therapies.[1] However, it has not been established as a surrogate endpoint for cardiovascular disease by regulatory agencies like the FDA. Its relationship with clinical outcomes is complex and warrants further investigation. For researchers planning to incorporate this compound measurements in their studies, the choice between GC-MS and LC-MS/MS will depend on the specific requirements for sensitivity, throughput, and available expertise. The detailed protocols and comparative data presented in this guide aim to support the design and interpretation of such studies in the ongoing effort to develop more effective treatments for cardiovascular disease.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lathosterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of Lathosterol is paramount to ensure laboratory safety and maintain experimental integrity. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for this compound, presented in a clear, procedural format.

Hazard Identification and Safety Precautions

This compound should be treated as a hazardous substance. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Chemical Formula C₂₇H₄₆O
Molecular Weight 386.7 g/mol
Appearance Crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Ethanol: ~20 mg/mLDMSO: ~0.1 mg/mLDimethyl formamide (DMF): ~2 mg/mL
Storage Temperature -20°C

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Step 1: Preparation

  • Ensure all necessary PPE is worn correctly.

  • Work in a well-ventilated laboratory hood.

  • Have a chemical spill kit readily accessible.

Step 2: Weighing and Aliquoting

  • As this compound is a crystalline solid, handle it carefully to avoid generating dust.[1]

  • Use a microbalance within a ventilated enclosure if possible.

  • Prepare stock solutions by dissolving this compound in an appropriate solvent such as ethanol, DMSO, or DMF.[1] For aqueous solutions, first dissolve in ethanol and then dilute with the aqueous buffer.[1]

Step 3: Experimental Use

  • Keep containers of this compound and its solutions tightly sealed when not in use.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

Step 4: Post-Experiment

  • Thoroughly clean all equipment and surfaces that have come into contact with this compound.

  • Wash hands thoroughly with soap and water after handling.

Emergency Response Plan

In the event of an emergency, follow these procedures immediately.

4.1. Spills

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable waste container.

    • Clean the spill area with a damp cloth, then with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Minor Spill (Liquid Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Work from the outside of the spill inwards, absorbing the liquid.

    • Place the used absorbent material into a labeled, sealable waste container.

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the affected area.

4.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All this compound waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous chemical waste.

Step 1: Waste Segregation

  • Collect all solid this compound waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid this compound waste in a separate, clearly labeled, and sealed hazardous waste container.

Step 2: Labeling

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date.

Step 3: Storage

  • Store waste containers in a designated, secure area away from incompatible materials.

Step 4: Disposal

  • Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Quantification of this compound in Human Plasma by GC-MS

This protocol provides a detailed methodology for a common application of this compound analysis.

1. Objective: To quantify the concentration of this compound in human plasma samples as a biomarker for cholesterol biosynthesis.[3]

2. Materials:

  • Human plasma samples

  • This compound standard

  • 5α-cholestane (internal standard)

  • Ethanolic potassium hydroxide (KOH)

  • n-Hexane

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

3. Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of the internal standard (5α-cholestane).

    • Add 1 mL of ethanolic KOH and incubate at 60°C for 1 hour for saponification.[3]

    • Extract the non-saponifiable lipids (including this compound) with n-hexane.

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a mixture of pyridine and BSTFA with 1% TMCS.[3]

    • Incubate at 60°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.[3]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for separation (e.g., a non-polar column).

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantification of characteristic ions of this compound-TMS ether and the internal standard-TMS ether.[3]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Visual Workflow for Safe Handling of this compound

Lathosterol_Handling_Workflow start Start: Receive this compound prep 1. Preparation - Don PPE - Work in fume hood - Spill kit ready start->prep end_exp Experiment Complete end_dispose Dispose of Waste weigh 2. Weighing & Aliquoting - Handle carefully to avoid dust - Prepare solutions prep->weigh exp 3. Experimental Use - Keep containers sealed - Avoid contact weigh->exp spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure cleanup 4. Post-Experiment Cleanup - Clean equipment and surfaces - Wash hands exp->cleanup exp->spill exp->exposure cleanup->end_exp waste_gen Waste Generation cleanup->waste_gen spill_response Spill Response Protocol spill->spill_response Activate spill_response->cleanup first_aid First Aid Measures exposure->first_aid Activate first_aid->end_exp waste_collect Waste Collection & Segregation waste_gen->waste_collect waste_collect->end_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lathosterol
Reactant of Route 2
Lathosterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.